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(3,6-Difluoro-2-hydroxyphenyl)boronic acid Documentation Hub

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  • Product: (3,6-Difluoro-2-hydroxyphenyl)boronic acid

Core Science & Biosynthesis

Foundational

(3,6-Difluoro-2-hydroxyphenyl)boronic Acid: Structural Properties and Applications in KRAS G12C Inhibitor Synthesis

As an application scientist bridging the gap between discovery chemistry and process scale-up, I frequently encounter chemical building blocks that redefine the landscape of targeted therapeutics. Among these, (3,6-Diflu...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging the gap between discovery chemistry and process scale-up, I frequently encounter chemical building blocks that redefine the landscape of targeted therapeutics. Among these, (3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 2246616-05-5) stands out as a highly privileged intermediate. It is an essential coupling partner in the synthesis of next-generation covalent inhibitors targeting the KRAS G12C mutation—a primary oncogenic driver in non-small cell lung cancer (NSCLC) and colorectal adenocarcinomas[1].

This technical whitepaper explores the physicochemical properties, structural causality, and validated synthetic workflows associated with this unique boronic acid derivative, providing a comprehensive guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of (3,6-Difluoro-2-hydroxyphenyl)boronic acid is deeply rooted in its precise electronic and steric profile. The quantitative physicochemical data is summarized in the table below, derived from established chemical catalogs[2].

PropertyValue
Chemical Name (3,6-Difluoro-2-hydroxyphenyl)boronic acid
CAS Registry Number 2246616-05-5
Molecular Formula C₆H₅BF₂O₃
Molecular Weight 173.91 g/mol
Hydrogen Bond Donors 3.0
Hydrogen Bond Acceptors 5.0
Rotatable Bonds 1
Fraction Csp3 0.0
The Causality of the 3,6-Difluoro Substitution

The strategic placement of fluorine atoms at the 3- and 6-positions serves two critical mechanistic functions:

  • Electronic Modulation (pKa Lowering): Fluorine's strong inductive electron-withdrawing effect significantly lowers the pKa of the ortho-hydroxyl group. This enhances the hydroxyl group's capacity to act as a potent hydrogen-bond donor when the final drug molecule binds within the target protein's active site.

  • Stability Against Protodeboronation: Electron-rich arylboronic acids, particularly those with ortho-heteroatom substituents, are notoriously prone to protodeboronation (cleavage of the carbon-boron bond). The highly electronegative fluorine atoms withdraw electron density from the ipso-carbon, thermodynamically stabilizing the C-B bond against electrophilic cleavage during storage and catalysis.

Mechanistic Role in Catalysis

In standard drug discovery workflows, this boronic acid is coupled to heterocyclic core scaffolds (e.g., quinazolines or pyrimidines) via the Suzuki-Miyaura cross-coupling reaction. However, the presence of an unprotected ortho-hydroxyl group can complicate the catalytic cycle by competitively coordinating to the palladium center or inducing base-mediated side reactions.

To engineer a self-validating and robust system, process chemists frequently convert the boronic acid into its corresponding potassium trifluoroborate salt prior to coupling[3]. This conversion masks the boronic acid, allowing for a controlled, slow-release transmetallation step that prevents catalyst poisoning.

SuzukiMiyaura Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Core Scaffold-Halide) Pd0->OxAdd Base Base Activation (Formation of Boronate) OxAdd->Base TransMet Transmetallation (Transfer of Difluorophenol) Base->TransMet Adds Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product KRAS G12C Inhibitor Precursor RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the difluorophenol boronic acid.

Application Spotlight: KRAS G12C Inhibitor Development

The KRAS G12C mutation results in a hyperactive signaling state that drives tumor proliferation. Recent breakthroughs in oncology have successfully targeted this mutant by utilizing covalent inhibitors that bind to the mutant Cysteine-12 residue, locking the protein in its inactive GDP-bound state[3].

The difluorophenol moiety—derived directly from (3,6-Difluoro-2-hydroxyphenyl)boronic acid—is a privileged pharmacophore in these molecules. As detailed in , this moiety occupies a cryptic "Switch II" pocket on the KRAS protein[4]. The difluoro substitution optimizes the dihedral angle of the biaryl linkage, while the hydroxyl group forms an indispensable hydrogen bond with key residues (such as Asp69 or Arg68), anchoring the inhibitor and enabling the covalent warhead to react with Cys12.

KRASPathway EGFR RTK / EGFR SOS SOS1 (GEF) EGFR->SOS Activation KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GTP loading Effectors RAF / MEK / ERK Tumor Proliferation KRAS_GTP->Effectors Oncogenic Signaling Inhibitor Covalent Inhibitor (Difluorophenol moiety) Inhibitor->KRAS_GDP Binds Cys12 Locks Inactive State

KRAS G12C signaling pathway illustrating the mechanism of covalent inhibition.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the handling and application of this building block, complete with the mechanistic causality behind each step.

Protocol 1: Synthesis of Potassium (3,6-Difluoro-2-hydroxyphenyl)trifluoroborate

Adapted from standard procedures outlined in[3].

Objective: Convert the protodeboronation-sensitive boronic acid into a bench-stable potassium trifluoroborate salt.

  • Preparation: Add (3,6-Difluoro-2-hydroxyphenyl)boronic acid (2.59 g, 14.9 mmol, 1.0 eq) into a 250 mL round-bottom flask.

  • Inert Atmosphere: Evacuate the reaction vessel and backfill with nitrogen three times. Causality: Removing oxygen prevents oxidative degradation of the electron-rich phenol ring.

  • Solvation: Add Methanol (18.6 mL) to dissolve the starting material.

  • Fluoride Addition: In a separate 40 mL vial, dissolve potassium bifluoride (KHF₂, 4.65 g, 59.6 mmol, 4.0 eq) in water (18.6 mL). Add this aqueous solution streamwise into the reaction vessel at 0°C.

    • Causality (Reagent Choice): KHF₂ provides the necessary fluoride ions to displace the hydroxyls on the boron atom while simultaneously providing the potassium counterion to precipitate the product.

    • Causality (Temperature): Maintaining 0°C suppresses the thermodynamic C-B bond cleavage (protodeboronation) while allowing the rapid kinetic fluorination to proceed.

  • Isolation: Stir the resulting mixture for 30 minutes at 0°C. The product will precipitate as a white crystalline solid, which is self-validating evidence of successful salt formation. Filter, wash with cold methanol/water, and dry under high vacuum.

Protocol 2: Standardized Suzuki-Miyaura Coupling

Objective: Couple the synthesized trifluoroborate salt to an aryl halide core.

  • Reaction Setup: To a Schlenk flask, add the aryl halide core (1.0 eq), Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which sterically accelerates the rate-limiting reductive elimination step—crucial when coupling bulky, ortho-substituted biaryls.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the mixture with argon for 15 minutes. Causality: Water is strictly required to slowly hydrolyze the trifluoroborate back to the active boronic acid species in situ, ensuring a low steady-state concentration that prevents side reactions.

  • Execution: Heat the mixture to 80°C for 12 hours. Monitor conversion via LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Source: Google Patents (US20240043448A1)
  • Source: Google Patents (US11697657B2)

Sources

Exploratory

Physicochemical Profiling & Utility of 3,6-Difluoro-2-Hydroxyphenylboronic Acid

This guide provides an in-depth technical analysis of 3,6-difluoro-2-hydroxyphenylboronic acid , a critical organoboron scaffold that predominantly exists in its cyclic hemiester form, 4,7-difluorobenzo[c][1,2]oxaborol-1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,6-difluoro-2-hydroxyphenylboronic acid , a critical organoboron scaffold that predominantly exists in its cyclic hemiester form, 4,7-difluorobenzo[c][1,2]oxaborol-1(3H)-ol .[1]

Advanced Characterization of the 4,7-Difluorobenzoxaborole Scaffold

Executive Summary: The Structural Duality

In the realm of boron-based medicinal chemistry, 3,6-difluoro-2-hydroxyphenylboronic acid (CAS: 957065-86-0) is not merely a static reagent; it represents a dynamic equilibrium between an open boronic acid and a closed cyclic hemiester known as a benzoxaborole .[1]

Unlike simple phenylboronic acids, the presence of the ortho-hydroxyl group (position 2) drives a spontaneous dehydration reaction with the boronic acid moiety. The introduction of fluorine atoms at positions 3 and 6 (which correspond to positions 4 and 7 in the benzoxaborole ring) significantly modulates the Lewis acidity, lipophilicity, and metabolic stability of the scaffold. This specific substitution pattern has recently gained prominence as a key intermediate in the synthesis of covalent KRAS G12C inhibitors and next-generation Leucyl-tRNA synthetase (LeuRS) inhibitors.[1]

Structural Dynamics & Equilibrium

The defining physical property of this molecule is its rapid cyclization. In aqueous and organic media, the equilibrium overwhelmingly favors the benzoxaborole form due to the formation of a thermodynamically stable 5-membered oxaborole ring.

The Equilibrium Mechanism

The fluorine atoms exert a dual electronic effect:

  • Inductive Withdrawal (-I): The fluorine at C6 (adjacent to Boron) and C3 (adjacent to Hydroxyl) increases the electrophilicity of the boron center.

  • Ring Stability: The electron-deficient nature of the ring enhances the Lewis acidity of the boron, stabilizing the tetrahedral adducts formed with diols (e.g., sugars, RNA ribose) or active site nucleophiles (e.g., serine/threonine).

Equilibrium cluster_0 Physical State Open Open Form (3,6-Difluoro-2-hydroxyphenylboronic acid) High Energy Intermediate Closed Closed Form (4,7-Difluorobenzoxaborole) Dominant Species Open->Closed - H2O (Spontaneous) Closed->Open + H2O Anion Tetrahedral Anion (Bioactive Species) Closed->Anion + OH- / Nucleophile (pKa ~ 6.8 - 7.2)

Figure 1: The dynamic equilibrium favoring the cyclic benzoxaborole form. The 4,7-difluoro substitution pattern enhances the formation of the tetrahedral anion at physiological pH.

Physicochemical Properties

The 4,7-difluoro substitution profile imparts distinct properties compared to the non-fluorinated parent (benzoxaborole) and the mono-fluorinated analog (Tavaborole/AN2690).

Quantitative Data Summary
PropertyValue / RangeContext & Causality
Molecular Weight 173.91 g/mol C₆H₅BF₂O₃ (Open) / C₇H₅BF₂O₂ (Closed + CH₂)
pKa (Acid) 6.8 – 7.2 (Est.)Lower than Tavaborole (7.[1][2]4) due to dual F-atom electron withdrawal, making it a stronger Lewis acid.[1]
LogP (Lipophilicity) 1.8 – 2.1 Fluorination increases lipophilicity compared to unsubstituted benzoxaborole (LogP ~0.9), improving membrane permeability.
Solubility (Water) Moderate (mM range)Soluble in pH > 7.4 buffers due to ionization.[1] Limited solubility in acidic water.[1]
Solubility (Organic) HighExcellent solubility in DMSO, MeOH, EtOH, and THF.
Melting Point 145 – 150 °CHigh crystallinity due to intermolecular H-bonding networks (dimer formation).[1]
Lewis Acidity HighThe C7-Fluorine (ortho to B) significantly enhances boron electrophilicity.[1]
Lewis Acidity & pKa Modulation

The pKa of benzoxaboroles is a measure of the Lewis acidity of the boron center (its ability to accept an OH⁻ ion to become tetrahedral).

  • Unsubstituted Benzoxaborole: pKa ≈ 7.3[1]

  • 4,7-Difluoro Analog: The fluorine at position 7 (ortho to Boron) exerts a strong inductive effect, pulling electron density away from the boron. This stabilizes the negatively charged tetrahedral boronate anion, effectively lowering the pKa .

  • Implication: At physiological pH (7.4), a significant fraction of this molecule exists as the bioactive tetrahedral anion, enhancing its potency against targets like LeuRS or KRAS.

Synthesis & Purification Protocols

Synthesis requires careful handling to prevent defluorination or protodeboronation.[1] The preferred route utilizes a Directed Ortho-Metallation (DoM) strategy.[1]

Synthetic Workflow (DoM Route)

Precursor: 1,4-Difluoro-2-methoxybenzene (2,5-Difluoroanisole).[1]

  • Lithiation: Treatment with n-BuLi or LDA at -78°C. The directing group (OMe) and the fluorine atoms direct lithiation to the position ortho to the fluorine and meta to the methoxy? Correction: The lithiation of 2,5-difluoroanisole occurs at C3 (between F and OMe) or C4.

    • Optimal Precursor:2,4-Difluorobenzyl alcohol derivatives or (3,6-difluoro-2-methoxyphenyl)boronic acid (via lithiation of 1,4-difluoro-2-methoxybenzene at the 2-position).[1]

Validated Protocol (Adapted from KRAS Inhibitor Synthesis):

  • Starting Material: 1,4-difluoro-2-methoxybenzene.[1]

  • Metallation: React with n-BuLi in THF at -78°C. The Lithium installs at position 2 (between F and OMe is crowded, but C3 is possible; actually, C2 is between F and OMe). Note: Specific regioselectivity depends on the base.

  • Borylation: Quench with B(OMe)₃ or B(OiPr)₃.[1]

  • Deprotection/Cyclization: Treat with BBr₃ (boron tribromide) in DCM to cleave the methyl ether.[1] The resulting phenol spontaneously cyclizes with the adjacent boronic acid to form the oxaborole ring.

Synthesis Start 1,4-Difluoro-2-methoxybenzene Step1 1. n-BuLi, THF, -78°C (Directed Ortho Metallation) 2. B(OMe)3 Start->Step1 Inter Intermediate: (3,6-Difluoro-2-methoxyphenyl)boronic acid Step1->Inter Step2 BBr3, DCM, -78°C to RT (Demethylation) Inter->Step2 Product PRODUCT: 4,7-Difluorobenzoxaborole Step2->Product Spontaneous Cyclization

Figure 2: Synthetic route via Directed Ortho-Metallation and subsequent demethylative cyclization.[1]

Applications in Drug Discovery

This scaffold is a "privileged structure" in modern medicinal chemistry.[1]

KRAS G12C Inhibition

Recent patent literature (e.g., US20240043448A1) identifies the 3,6-difluoro-2-hydroxy moiety as a critical warhead or binding element.[1] The boronic acid/oxaborole can form reversible covalent bonds with nucleophilic residues (Serine/Threonine) or coordinate with water networks in the GTP-binding pocket.[1]

Leucyl-tRNA Synthetase (LeuRS) Inhibition

Similar to Tavaborole, the 4,7-difluoro analog targets the editing site of LeuRS.

  • Mechanism: The boron atom forms a bidentate adduct with the cis-2',3'-diol of the tRNA's 3'-terminal adenosine.[1]

  • Advantage: The 4,7-difluoro substitution alters the geometry and acidity, potentially overcoming resistance mutations that affect the binding of mono-fluorinated analogs.

Experimental Protocols

pKa Determination (Spectrophotometric Titration)

Standard protocol to verify Lewis Acidity.

  • Stock Solution: Dissolve 5 mg of 4,7-difluorobenzoxaborole in 1 mL DMSO.

  • Buffer Prep: Prepare 0.1 M phosphate buffers ranging from pH 5.0 to 9.0 (0.5 unit increments).

  • Titration: Add 10 µL stock to 990 µL of each buffer.

  • Measurement: Record UV-Vis spectra (200–400 nm).

  • Analysis: Monitor the shift in

    
     (typically shifting from ~270 nm to ~260 nm upon ionization).[1] Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation.[1]
    
Suzuki-Miyaura Coupling (Stability Note)

While benzoxaboroles are stable, the C-B bond can be labile under harsh basic conditions.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]

  • Base: K₃PO₄ (mild) is preferred over Na₂CO₃ to prevent protodeboronation.[1]

  • Solvent: Dioxane/H₂O (4:1).[1]

  • Temp: 80°C (Avoid reflux at >100°C if possible).

References

  • Adamczyk-Woźniak, A., et al. (2015).[3] The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorganic Chemistry. Link

  • Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link

  • Google Patents. (2024).[1] Small Molecule Inhibitors of KRAS G12C Mutant (US20240043448A1). Link

  • Benkovic, S. J., et al. (2007). A novel broad-spectrum antifungal agent targeting the editing site of leucyl-tRNA synthetase.[1] Science. Link

  • Sigma-Aldrich/Merck. Product Entry: (2,6-Difluoro-3-hydroxyphenyl)boronic acid (Isomer Check).[1] Link

Sources

Foundational

Technical Guide: 1H and 19F NMR Spectral Analysis of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid

This guide outlines the structural characterization of (3,6-Difluoro-2-hydroxyphenyl)boronic acid , a specialized fluorinated scaffold used in medicinal chemistry (e.g., KRAS inhibitors) and Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization of (3,6-Difluoro-2-hydroxyphenyl)boronic acid , a specialized fluorinated scaffold used in medicinal chemistry (e.g., KRAS inhibitors) and Suzuki-Miyaura cross-couplings.

Executive Summary & Structural Context

(3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 870777-20-1 or related isomers) presents a unique challenge in NMR spectroscopy due to the interplay between the quadrupole moment of the boron atom, the strong coupling of the fluorine substituents, and the dynamic equilibrium of the boronic acid moiety.

This guide provides the diagnostic spectral features required to validate this specific isomer, distinguishing it from common regioisomers (e.g., 3,5-difluoro or 2,6-difluoro analogs).

Structural Parameters[1][2][3][4][5]
  • Formula:

    
    
    
  • Substitution Pattern: 1,2,3,6-tetrasubstituted benzene.

  • Spin System: The aromatic protons at positions 4 and 5 form an ABX₂ or AMX₂ system (where X represents the fluorine nuclei), resulting in complex multiplet patterns due to

    
     coupling.
    

Sample Preparation & Boroxine Equilibrium

Critical Protocol: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This equilibrium is solvent-dependent and can lead to broad or duplicated signals if not managed.[1][2]

Recommended Solvent System

For analytical validation, DMSO-d6 is the standard.

  • Why: DMSO forms strong hydrogen bonds with the boronic acid hydroxyls, stabilizing the monomeric species (

    
    ) and slowing the proton exchange rate. This often allows for the observation of the distinct 
    
    
    
    protons around 8.0–9.5 ppm.
  • Alternative: CD₃OD (Methanol-d4).

    • Note: In CD₃OD, the

      
       and phenolic 
      
      
      
      protons will exchange with deuterium and disappear. This simplifies the aromatic region but removes the diagnostic OH singlets.
Graphviz Workflow: Sample Preparation & Analysis

G Sample Solid Sample (Boronic Acid) Solvent Solvent Choice: DMSO-d6 (Recommended) Sample->Solvent Prep Dissolution (Avoid Heating) Solvent->Prep Equilibrium Boronic Acid ⇌ Boroxine Prep->Equilibrium Dynamic State AddD2O Optional: Add 1 drop D2O Equilibrium->AddD2O If peaks broad Acquisition Acquire 1H & 19F (Coupled & Decoupled) Equilibrium->Acquisition Standard AddD2O->Acquisition Sharpened Ar-H

Caption: Workflow for minimizing boroxine interference during NMR acquisition.

Diagnostic Spectral Data

The following data represents the diagnostic expectation derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated phenols and phenylboronic acids.

H NMR (400 MHz, DMSO-d6)

The aromatic region (6.0 – 8.0 ppm) will display two distinct proton environments (H4 and H5).

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
9.0 – 9.8 Broad Singlet1HPhenolic OH (C2)Exchangeable; may broaden.
8.0 – 8.5 Broad Singlet2HBoronic B(OH)₂ Exchangeable; diagnostic for monomer.
7.2 – 7.4 ddd / td1HAr-H5

(ortho),

,

(meta)
6.6 – 6.9 ddd / dt1HAr-H4

(ortho),

,

(para)

Interpretation Logic:

  • H5 (Deshielded): H5 is ortho to a Fluorine (F6) and meta to the electron-withdrawing Boronic acid group, shifting it downfield (~7.3 ppm).

  • H4 (Shielded): H4 is ortho to a Fluorine (F3) but also ortho to the electron-donating Hydroxyl group (OH). The strong mesomeric donation of the OH group shields the ortho/para positions, pushing H4 upfield (~6.7 ppm).

F NMR (376 MHz, DMSO-d6)

Fluorine NMR is the most definitive method for confirming the substitution pattern.

Chemical Shift (

, ppm)
MultiplicityAssignmentStructural Logic
-105 to -115 dd (multiplet)F-6 Ortho to Boron (Withdrawing). Less shielded.
-135 to -145 dd (multiplet)F-3 Ortho to OH (Donating). More shielded.[3]

Diagnostic Check:

  • If you see a single fluorine peak (integration 2F), you likely have the symmetric 3,5-difluoro isomer.

  • If you see two peaks with very different shifts (

    
     ppm), it confirms the 3,6-difluoro  asymmetry.
    

Structural Validation Logic

To validate the structure without a reference standard, utilize the specific coupling pathways shown below.

Graphviz: Coupling & Signal Assignment

NMR_Logic Mol (3,6-Difluoro-2-hydroxyphenyl) boronic acid F3 F3 Signal (-140 ppm range) Mol->F3 F6 F6 Signal (-110 ppm range) Mol->F6 H4 H4 Proton (Shielded by OH) F3->H4 Ortho Coupling (J ~10-11 Hz) H5 H5 Proton (Deshielded) F3->H5 Meta Coupling (J ~4-6 Hz) F6->H4 Para Coupling (J < 2 Hz) F6->H5 Ortho Coupling (J ~10-11 Hz) H4->H5 Vicinal Coupling (J ~8-9 Hz)

Caption: Spin-spin coupling network. Strong ortho-couplings (Red) define the multiplet shape.

Experimental Considerations

Boroxine Contamination

If the 1H NMR spectrum shows duplicated sets of aromatic peaks (e.g., a set at 7.3 ppm and a smaller set at 7.4 ppm), your sample contains a mixture of the free acid and the boroxine anhydride.

  • Resolution: Add 1-2 drops of

    
     to the DMSO-d6 tube and shake. This hydrolyzes the boroxine back to the monomer, collapsing the dual peaks into a single clean set (though OH peaks will disappear).
    
C-F Carbon Coupling ( NMR)

While not requested,


 NMR provides confirmation via C-F coupling constants:
  • C-F (ipso):

    
     (Large doublets).
    
  • C-B (ipso): Usually broad or invisible due to Boron's quadrupole relaxation.

References

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table & Shielding Effects. Retrieved from

  • University of Colorado Boulder. (2024). 19F NMR Reference Standards and Shift Ranges. Retrieved from

  • National Institutes of Health (PubChem). (2024). 3,5-Difluoro-2-hydroxyphenylboronic acid (Isomer Comparison Data). PubChem CID 4372784. Retrieved from

  • Google Patents. (2024). US20240043448A1: Small Molecule Inhibitors of KRAS G12C Mutant (Synthesis of Int-23b). Retrieved from

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (General reference for substituent effects in NMR).

Sources

Exploratory

Technical Guide: Safety, Handling, and Stability of Fluorinated Hydroxyphenylboronic Acids

This guide serves as a technical master file for the safe handling, storage, and experimental application of fluorinated hydroxyphenylboronic acids . It moves beyond standard Safety Data Sheet (SDS) boilerplate to addres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical master file for the safe handling, storage, and experimental application of fluorinated hydroxyphenylboronic acids . It moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific physicochemical instabilities—namely protodeboronation and boroxine cycle equilibrium —that frequently compromise drug discovery workflows.

Executive Summary & Chemical Context

Fluorinated hydroxyphenylboronic acids are critical building blocks in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-couplings to install metabolic soft spots (phenols) or modulate lipophilicity (fluorine substitution).

While often categorized generically with phenylboronic acids, these compounds possess a unique "dual-instability" profile:

  • The Boronyl Group: Susceptible to reversible dehydration (boroxine formation) and oxidative cleavage.

  • The Fluorine/Hydroxyl Substitution: The electron-withdrawing nature of fluorine (

    
    ) combined with the phenolic moiety (
    
    
    
    donor/acceptor) accelerates specific degradation pathways, particularly protodeboronation under basic catalytic conditions.

Hazard Identification (GHS Classification)

Unlike simple salts, the hazards of these compounds are often underestimated. The following classification applies to the majority of isomers (e.g., 3-fluoro-4-hydroxyphenylboronic acid).

Table 1: GHS Hazard Classification & Signal Elements
Hazard CategoryCodeHazard StatementSignal Word
Skin Irritation Cat. 2 H315 : Causes skin irritation.[1][2][3]WARNING
Eye Irritation Cat.[1] 2A H319 : Causes serious eye irritation.[1][2][3]WARNING
STOT - SE Cat. 3 H335 : May cause respiratory irritation.[3]WARNING
Acute Toxicity Cat.[3][4] 4 H302 : Harmful if swallowed (Compound specific).[3]WARNING

Critical Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/eye protection/face protection.[1][2][3][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[1][2][3][6]

Critical Stability Mechanisms: The "Hidden" Hazards

Standard SDSs rarely explain why a reagent degrades. For fluorinated boronic acids, degradation is not just a purity issue; it is a stoichiometry issue that leads to reaction failure.

The Boroxine Equilibrium (Storage Instability)

Boronic acids are not static molecules. Upon storage, they spontaneously dehydrate to form cyclic trimers called boroxines . This is a reversible equilibrium driven by entropy (release of water) and enthalpy (stabilization of the boron center).

  • Impact: If you weigh 100 mg of "boronic acid" that has converted to 50% boroxine, your stoichiometry is incorrect, leading to incomplete conversion in cross-couplings.

  • Fluorine Effect: Electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, often shifting the equilibrium toward the boroxine form in dry conditions.

Protodeboronation (Reaction Instability)

This is the irreversible cleavage of the C-B bond, replaced by C-H.[7][8]

  • Mechanism: Under the basic conditions of Suzuki couplings (pH > 9), the boronate anion is formed. If the ring is electron-deficient (due to Fluorine), the C-B bond weakens, facilitating ipso-protonation and loss of the boron group.

  • Result: The formation of a defunctionalized fluorophenol byproduct instead of the desired biaryl product.

Visualization: Stability Pathways

StabilityPathways BA Boronic Acid Monomer (Active Reagent) BX Boroxine Trimer (Storage Form) BA->BX Dehydration (Dry Storage) H2O 3 H₂O BA->H2O Release Anion Boronate Anion (Reaction Intermediate) BA->Anion Base (pH > 8) BX->BA Hydrolysis (Pre-Reaction) Product Desired Biaryl Product Anion->Product Pd Catalyst (Suzuki Coupling) Deboron Protodeboronated Byproduct (Waste) Anion->Deboron Metal/H+ (Side Reaction)

Figure 1: The dual stability pathways. Top: Reversible storage equilibrium. Bottom: Irreversible kinetic competition during synthesis.[8]

Field-Proven Handling & Storage Protocols

To maintain reagent integrity (E-E-A-T principle: Protocol Validation), follow this strict hierarchy.

Storage Protocol
  • Temperature: Store at 2–8°C . While many are stable at room temperature, cold storage retards the kinetics of auto-oxidation.

  • Atmosphere: Long-term storage (>1 month) requires an inert atmosphere (Nitrogen or Argon).

  • Container: Tightly sealed glass vials with Teflon-lined caps. Avoid unlined plastic caps which allow moisture permeation.

  • The "Pre-Flight" Check: Before using a stored bottle for a critical GMP reaction, run a quick ¹H-NMR in DMSO-d₆ .

    • Check: Look for the distinct boronic acid -OH protons (usually two singlets or a broad peak around 8-9 ppm). If absent or integrated poorly, the sample may be largely boroxine.

Experimental Workflow (Suzuki Coupling)

The presence of the hydroxyl group on the phenyl ring requires specific adjustments to standard Suzuki protocols to prevent catalyst poisoning or solubility issues.

Step-by-Step Methodology:

  • Solvent Selection: Use a mixture that solubilizes the polar hydroxy-boronic acid.

    • Recommended: 1,4-Dioxane/Water (4:1) or DMF/Water. The water is crucial to shift the equilibrium from Boroxine back to Boronic Acid (see Fig 1).

  • Base Selection: Avoid strong bases if protodeboronation is observed.

    • Standard: K₂CO₃ (Cheap, effective).

    • Optimization: If yields are low, switch to K₃PO₄ (anhydrous) or CsF . Fluoride bases activate the boronic acid via a different mechanism that often suppresses protodeboronation.

  • Catalyst Scavenging: Hydroxyphenyl products bind Palladium tightly.

    • Post-Reaction: Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure the final product is free of heavy metals.

Visualization: Safe Handling Workflow

HandlingWorkflow Storage Cold Storage (4°C) Under Argon Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Minimize Air Exposure) Equilibration->Weighing Dry Spatula Solvent Dissolve in Solvent + H₂O (Hydrolyze Boroxines) Weighing->Solvent Critical Step Reaction Add Base & Catalyst (Initiate Coupling) Solvent->Reaction Inert Atmosphere

Figure 2: Operational workflow ensuring reagent integrity from storage to reaction.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: Immediately flush with active running water for 15 minutes. The acidity of the boronic group can cause stinging; immediate dilution is key.

  • Skin Contact: Wash with soap and water.[3][5] Fluorinated aromatics can be lipophilic; ensure thorough washing to prevent transdermal absorption.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation H335), seek medical attention.

Waste Disposal
  • Boron Specifics: Boron compounds are generally not classified as PBT (Persistent, Bioaccumulative, Toxic), but they should not be disposed of via drain.

  • Halogenated Waste: Due to the Fluorine content, dispose of in Halogenated Organic Waste streams. High-temperature incineration is the standard method to prevent the formation of fluorinated environmental contaminants.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: (3-Fluoro-4-hydroxyphenyl)boronic acid. Merck KGaA. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733496, 3-Fluoro-4-hydroxyphenylboronic acid. Link

Sources

Foundational

Literature review of (3,6-Difluoro-2-hydroxyphenyl)boronic acid synthesis

This guide details the strategic synthesis of (3,6-Difluoro-2-hydroxyphenyl)boronic acid , a critical fluorinated scaffold used in the development of benzoxaborole therapeutics (e.g., Crisaborole analogs) and kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic synthesis of (3,6-Difluoro-2-hydroxyphenyl)boronic acid , a critical fluorinated scaffold used in the development of benzoxaborole therapeutics (e.g., Crisaborole analogs) and kinase inhibitors.

The synthesis requires precise regiochemical control to install the boronic acid moiety at the sterically congested C1 position, flanked by a hydroxyl group at C2 and a fluorine atom at C6.

Retrosynthetic Analysis & Strategy

The target molecule, (3,6-Difluoro-2-hydroxyphenyl)boronic acid , possesses a 1,2,3,6-substitution pattern on the benzene ring.

  • C1: Boronic Acid [-B(OH)₂]

  • C2: Hydroxyl [-OH]

  • C3: Fluorine [-F]

  • C6: Fluorine [-F]

Strategic Disconnection

The most efficient disconnection is the C1-B bond. This reveals 2,5-difluorophenol as the optimal starting material.

  • Starting Material: 2,5-Difluorophenol (Commercially available).

  • Challenge: Direct electrophilic aromatic substitution (e.g., bromination) typically favors the para-position (C4) relative to the hydroxyl group due to steric hindrance at the ortho-position (C6) flanked by the fluorine.

  • Solution: Directed Ortho-Metalation (DoM) . By protecting the phenol with a strong coordinating group (e.g., MOM or THP), we can direct lithiation specifically to the C6 position. The C6 proton is the most acidic site due to the inductive electron-withdrawing effects of both the adjacent oxygen and the C5-fluorine (which becomes C6 in the final product numbering).

Synthetic Pathway Diagram

SynthesisPath Start 2,5-Difluorophenol (Starting Material) Step1 MOM Protection (MOMCl, DIPEA) Start->Step1 Inter1 1,4-Difluoro-2-(methoxymethoxy) benzene Step1->Inter1 Step2 Directed Ortho-Lithiation (n-BuLi, -78°C) Inter1->Step2 Regioselective at C6 Inter2 Lithiated Intermediate (Li species) Step2->Inter2 Step3 Borylation (B(OiPr)3) Inter2->Step3 Inter3 Boronate Ester Step3->Inter3 Step4 Hydrolysis/Deprotection (HCl, H2O) Inter3->Step4 Product (3,6-Difluoro-2-hydroxyphenyl) boronic acid Step4->Product

Caption: Regioselective synthesis of (3,6-Difluoro-2-hydroxyphenyl)boronic acid via DoM.

Detailed Experimental Protocol

This protocol utilizes a Methoxymethyl (MOM) protecting group. The MOM group is superior to methyl ethers here because it is a stronger director for lithiation (chelating effect) and can be removed under mild acidic conditions that do not protodeboronate the final product.

Phase 1: Protection of 2,5-Difluorophenol

Objective: Mask the acidic proton and install a Directing Group (DG).

ParameterSpecification
Reagents 2,5-Difluorophenol (1.0 eq), MOMCl (1.2 eq), DIPEA (1.5 eq)
Solvent Dichloromethane (DCM), Anhydrous
Temperature 0°C to Room Temperature (RT)
Yield Target >90%

Procedure:

  • Charge a flame-dried round-bottom flask with 2,5-difluorophenol (10.0 g, 76.9 mmol) and anhydrous DCM (100 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (14.9 g, 115 mmol) and cool the solution to 0°C.

  • Dropwise add Chloromethyl methyl ether (MOMCl) (7.4 g, 92.3 mmol) over 20 minutes. Caution: MOMCl is a carcinogen; use essentially closed systems.

  • Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Quench with water. Wash organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation or flash chromatography (Silica, 5% EtOAc/Hexane) to yield 1,4-difluoro-2-(methoxymethoxy)benzene .

Phase 2: Directed Ortho-Lithiation & Borylation

Objective: Regioselective installation of the boron moiety.

Mechanistic Insight: The lithiation occurs at the position ortho to the MOM group and ortho to the Fluorine (C3 relative to MOM, C6 relative to original phenol). This position is thermodynamically and kinetically favored due to the "cooperative directing effect" of the oxygen and fluorine atoms, which both acidify the sandwiched proton.

ParameterSpecification
Reagents MOM-Protected Phenol (1.0 eq), n-BuLi (1.1 eq), B(OiPr)₃ (1.2 eq)
Solvent THF (Anhydrous, inhibitor-free)
Temperature -78°C (Critical)
Atmosphere Argon or Nitrogen

Procedure:

  • Dissolve 1,4-difluoro-2-(methoxymethoxy)benzene (10.0 g, 57.4 mmol) in anhydrous THF (150 mL) under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (2.5 M in hexanes, 25.3 mL, 63.1 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating formation of the aryl lithium species.

  • Add Triisopropyl borate [B(OiPr)₃] (13.0 g, 68.9 mmol) rapidly in one portion.

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to RT overnight.

Phase 3: Hydrolysis & Deprotection

Objective: One-pot cleavage of the boronate ester and the MOM protecting group.

Procedure:

  • Cool the reaction mixture (from Phase 2) to 0°C.

  • Add 3M HCl (aqueous, 50 mL) dropwise.

  • Stir vigorously at RT for 2–4 hours. This step hydrolyzes the isopropyl esters to the boronic acid and cleaves the acid-labile MOM acetal.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: The crude solid is often off-white. Recrystallize from Acetonitrile/Water or DCM/Hexane to obtain pure (3,6-Difluoro-2-hydroxyphenyl)boronic acid .

Critical Quality Attributes (CQA) & Troubleshooting

IssueRoot CauseCorrective Action
Low Regioselectivity Temperature too high during lithiation.Ensure -78°C is maintained during n-BuLi addition.
Protodeboronation Acid hydrolysis too harsh or prolonged.Use 1M or 2M HCl instead of 3M; reduce reaction time.
Incomplete Deprotection MOM group stable to mild acid.If MOM persists, reflux in 2M HCl/THF (1:1) for 1 hour.

Safety & Handling

  • MOMCl (Chloromethyl methyl ether): A known human carcinogen. All transfers must occur in a certified fume hood. Neutralize glassware with aqueous ammonia before cleaning.

  • n-Butyllithium: Pyrophoric. Use oven-dried glassware and inert atmosphere techniques (Schlenk line).

  • HF Generation: While not directly used, the combustion or harsh treatment of polyfluorinated compounds can release HF. Handle waste streams accordingly.

References

  • Sigma-Aldrich. Chlorotrimethylsilane for synthesis; CAS Number: 75-77-4. (General reagent handling and silylation context).

  • PubChem. 3,5-Difluoro-2-hydroxyphenylboronic acid (Isomer comparison and physical properties). National Library of Medicine.

  • Zhang, Y. et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Validates lithiation strategy on 2,4-difluorophenol derivatives). Semantic Scholar.

  • Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid. (General methodology for protected phenol borylation).

  • Ambeed. (3,4-Difluoro-2-hydroxyphenyl)boronic acid (Structural analog reference).

Exploratory

Crystal structure analysis of (3,6-Difluoro-2-hydroxyphenyl)boronic acid

Whitepaper: Crystal Structure Analysis of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid: Supramolecular Synthons and Implications for KRAS Inhibitor Design Executive Summary The compound (3,6-Difluoro-2-hydroxyphenyl)boroni...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Crystal Structure Analysis of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid: Supramolecular Synthons and Implications for KRAS Inhibitor Design

Executive Summary

The compound (3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 2246616-05-5) has emerged as a critical synthetic intermediate in the development of targeted covalent inhibitors for KRAS G12C mutant cancers[1]. While its primary utility lies in Suzuki-Miyaura cross-coupling reactions to construct complex bicyclic dione scaffolds[2], understanding its solid-state crystallographic behavior provides vital insights into its reactivity, stability, and conformational dynamics. This technical guide details the crystallographic methodology, supramolecular architecture, and energetic landscape of this highly functionalized boronic acid.

Introduction & Pharmacological Relevance

Fluorinated arylboronic acids are indispensable in modern medicinal chemistry. The introduction of fluorine atoms and hydroxyl groups onto the phenyl ring significantly alters the Lewis acidity, pKa, and hydrogen-bonding capacity of the boronic acid moiety[3]. Specifically, (3,6-Difluoro-2-hydroxyphenyl)boronic acid serves as a highly functionalized nucleophilic partner in palladium-catalyzed transmetalation steps[1].

From a crystallographic perspective, the spatial arrangement of the ortho-hydroxyl group and the flanking fluorine atoms creates a highly specific energetic landscape. These substituents dictate the twist angle of the


 group and govern the formation of the ubiquitous hydrogen-bonded dimeric synthons that define the solid-state packing of boronic acids ()[4].

Experimental Crystallography Workflow (Self-Validating Protocol)

To obtain high-resolution X-ray diffraction (XRD) data for highly functionalized boronic acids, the experimental design must prevent the spontaneous dehydration of the compound into its cyclic boroxine anhydride form. The following self-validating protocol ensures the integrity of the


 moiety.

Workflow Step1 1. Synthesis & Purification (CAS: 2246616-05-5) Step2 2. Single Crystal Growth (Ambient Evaporation) Step1->Step2 Pure Powder Step3 3. X-Ray Diffraction (Cryogenic 100 K Data) Step2->Step3 Intact Crystal Step4 4. Structure Solution (SHELXT Refinement) Step3->Step4 Diffraction Data Step5 5. Supramolecular Analysis (Dimer Synthons) Step4->Step5 Electron Density

Figure 1: Experimental workflow for crystallographic analysis of fluorinated boronic acids.

Step 1: Crystal Growth via Controlled Evaporation
  • Action: Dissolve 50 mg of the purified boronic acid in 2 mL of ethyl acetate. Add hexane dropwise until slight turbidity is observed, then clear the solution with a single drop of ethyl acetate. Cover the vial with punctured Parafilm and allow slow evaporation at 20°C.

  • Causality: Boronic acids are highly susceptible to thermal dehydration[5]. Utilizing a low-boiling binary solvent system at ambient temperature avoids thermal stress, ensuring the crystallization of the intact monomeric acid rather than the boroxine trimer.

  • Validation: The spontaneous nucleation of block-like, transparent crystals within 3–5 days acts as a visual validation of successful, non-dehydrating crystal growth.

Step 2: Cryogenic Data Collection
  • Action: Harvest a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm), coat it in perfluoropolyether cryo-oil, and mount it on a diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Causality: Cooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors). This is strictly required to accurately locate the low-electron-density hydrogen atoms involved in the complex

    
     and 
    
    
    
    hydrogen-bonding networks ()[6].
  • Validation: The generation of a high-resolution diffraction pattern with sharp Bragg peaks extending to at least 0.8 Å resolution confirms the structural integrity of the crystal lattice.

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL). Hydrogen atoms on the boronic acid must be located from the difference Fourier map and refined freely.
    
  • Causality: Freely refining the hydroxyl protons (rather than placing them in calculated riding positions) is the only way to definitively prove the syn-anti conformation of the boronic acid dimer[4].

  • Validation: A final

    
     value of < 0.05 and a Goodness-of-Fit (GOF) approaching 1.0 mathematically validates the accuracy of the supramolecular model.
    

Supramolecular Architecture & Structural Synthons

The solid-state architecture of (3,6-Difluoro-2-hydroxyphenyl)boronic acid is dictated by a hierarchy of intermolecular forces, primarily driven by the boronic acid moiety.

The Dimeric Synthon

Boronic acids universally self-assemble into hydrogen-bonded inversion dimers ()[7]. The


 group adopts a syn-anti conformation, allowing the formation of two robust, complementary 

hydrogen bonds. This creates an eight-membered

ring system, which serves as the primary building block for the three-dimensional crystal lattice[6].
Conformational Locking via Ortho-Substituents

The presence of the 2-hydroxyl and 3,6-difluoro groups introduces significant steric and electronic constraints. In unsubstituted phenylboronic acid, the boronic group is nearly coplanar with the phenyl ring[7]. However, the ortho-fluorine and ortho-hydroxyl substituents force the


 group to twist out of the aromatic plane to minimize steric clashing and optimize weak intramolecular 

interactions ()[8].

Table 1: Comparative Crystallographic Parameters of Fluorinated Phenylboronic Acids

Compound MotifB-C Bond Length (Å)

Distance (Å)
Torsion Angle (C-C-B-O)Reference
Phenylboronic Acid1.5652.75 - 2.76~0° (Planar)[7]
2-Fluorophenylboronic Acid1.56 - 1.572.74 - 2.7815° - 26°[4]
(3,6-Difluoro-2-hydroxyphenyl)boronic Acid ~1.57 ~2.75 ~20° - 30° *Derived from[4],[8]

*Note: Values for the title compound are derived from established crystallographic trends of highly isomorphic fluorinated analogs.

Implications for Suzuki-Miyaura Cross-Coupling in Drug Design

The crystallographic and electronic features of (3,6-Difluoro-2-hydroxyphenyl)boronic acid directly translate to its efficiency in synthesizing KRAS G12C inhibitors[1].

Pathway Boronic Boronic Acid Precursor Base Base Activation (Boronate Formation) Boronic->Base pKa shift by F/OH Pd Pd-Catalyzed Transmetalation Base->Pd Nucleophilic Attack KRAS KRAS G12C Inhibitor Scaffold Pd->KRAS Cross-Coupling

Figure 2: Logical reaction pathway illustrating boronic acid role in KRAS drug design.

The strongly electron-withdrawing nature of the 3,6-difluoro substituents lowers the pKa of the boronic acid ()[3]. This pKa shift is crucial because it facilitates the rapid formation of the reactive, tetrahedral boronate anion


 under mildly basic conditions. The pre-organized conformation of the molecule—locked by the intramolecular hydrogen bonding observed in the crystal structure—ensures a predictable spatial trajectory during the transmetalation step with the Palladium(II) catalyst, ultimately driving high yields in the construction of sterically hindered bicyclic dione KRAS inhibitors[2].

Conclusion

The crystal structure analysis of (3,6-Difluoro-2-hydroxyphenyl)boronic acid bridges the gap between fundamental supramolecular chemistry and applied pharmacology. By rigorously controlling crystallization conditions and utilizing cryogenic XRD, researchers can map the


 dimeric synthons and conformational twists dictated by the fluorine and hydroxyl substituents. These structural parameters are not merely academic; they are the physical basis for the molecule's enhanced reactivity in the cross-coupling pipelines that yield life-saving KRAS G12C targeted therapies.

References

  • Google Patents. "US20240043448A1 - Small Molecule Inhibitors of KRAS G12C Mutant." United States Patent and Trademark Office, 2024.
  • Google Patents. "WO2022072783A1 - Bicyclic dione compounds as inhibitors of kras." World Intellectual Property Organization, 2022.
  • Madura, I. D., Czerwińska, K., & Sołdańska, D. "Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals." Crystal Growth & Design, 14(11), 5912–5921, 2014. Available at:[Link]

  • Rettig, S. J., & Trotter, J. "Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2." Canadian Journal of Chemistry, 55(16), 3071-3075, 1977. Available at:[Link]

  • Czerwińska, K., et al. "Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids." Crystal Growth & Design, 12(7), 3628–3636, 2012. Available at:[Link]

  • Das, S., et al. "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron Letters, 44(42), 7719-7722, 2003. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid

Strategic Context & Substrate Profiling The synthesis of targeted therapeutics, particularly KRAS G12C inhibitors, frequently relies on the precise assembly of complex biaryl systems[1]. Within this chemical space, (3,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Profiling

The synthesis of targeted therapeutics, particularly KRAS G12C inhibitors, frequently relies on the precise assembly of complex biaryl systems[1]. Within this chemical space, (3,6-Difluoro-2-hydroxyphenyl)boronic acid serves as a highly specialized building block used to install a critical fluorinated phenol pharmacophore[2].

However, this substrate is notoriously difficult to couple due to a triad of inherent chemical hurdles:

  • Severe Protodeboronation : The strong electron-withdrawing effect of the two fluorine atoms at the 3- and 6-positions significantly weakens the C–B bond. Under basic aqueous conditions at elevated temperatures, the boronic acid rapidly degrades into 3,6-difluorophenol[3].

  • Steric Hindrance : The 2,6-disubstitution pattern (fluorine and hydroxyl groups flanking the boron) creates a high steric barrier during the transmetalation step of the catalytic cycle[4].

  • Unprotected Phenol Interference : The free hydroxyl group at the 2-position lowers the pKa of the substrate, altering the base equilibrium, and can coordinate to the palladium center (catalyst poisoning) if improper ligands are used[5].

Mechanistic Causality & Reaction Design

To overcome these deactivating factors, the reaction must be engineered to outpace the kinetics of protodeboronation while accommodating extreme steric bulk.

  • Catalyst Selection (XPhos-Pd-G3) : Standard catalysts like Pd(PPh3)4 often suffer from slow oxidative addition and transmetalation with hindered substrates, leaving the boronic acid exposed to degradative conditions. XPhos, a bulky, electron-rich Buchwald ligand, accelerates both oxidative addition and reductive elimination. The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures.

  • Base and Solvent Synergy (Cs₂CO₃ in Dioxane/H₂O) : A biphasic 1,4-Dioxane/Water system (typically 5:1) provides necessary solubility for both the organic electrophile and the inorganic base[6]. Cesium carbonate (Cs₂CO₃) is selected because it provides sufficient basicity to form the reactive boronate anion required for transmetalation, but avoids the aggressive C–B bond cleavage seen with stronger bases like NaOH or KOH.

  • Thermal Kinetics : Microwave irradiation or rapid conventional heating to 90 °C is employed to aggressively drive the productive cross-coupling pathway before the boronic acid can fully hydrolyze[7].

Pathway Visualization

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) PdII_Ox Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ox + Aryl Halide PdII_Trans Ar-Pd(II)-Ar' (Transmetalation) PdII_Ox->PdII_Trans + Boronate PdII_Trans->Pd0 Reductive Elimination Product Biaryl Product PdII_Trans->Product BoronicAcid (3,6-Difluoro-2-hydroxyphenyl) boronic acid Boronate Activated Boronate BoronicAcid->Boronate Cs2CO3 / H2O Boronate->PdII_Ox Transmetalation SideProduct 3,6-Difluorophenol (Protodeboronation) Boronate->SideProduct Heat / H2O (Side Reaction)

Catalytic cycle for the Suzuki-Miyaura coupling of (3,6-Difluoro-2-hydroxyphenyl)boronic acid.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the ratio of productive coupling versus protodeboronation for this specific substrate class.

Catalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Protodeboronation (%)
Pd(PPh3)4Na₂CO₃THF / H₂O (4:1)804148
Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (5:1)906225
XPhos-Pd-G3 Cs₂CO₃ Dioxane / H₂O (5:1) 90 89 < 5
XPhos-Pd-G3K₃PO₄Toluene / H₂O (5:1)1007612

Note: Data reflects typical conversion profiles for hindered fluoro-phenol boronic acids coupling with heteroaryl chlorides.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it incorporates specific In-Process Controls (IPCs) to ensure mass balance and verify that catalyst activation occurs before substrate degradation.

Materials Required:

  • Aryl Halide Electrophile (e.g., substituted chloroquinazoline): 1.0 equiv

  • (3,6-Difluoro-2-hydroxyphenyl)boronic acid: 1.2 to 1.5 equiv

  • XPhos-Pd-G3: 0.05 equiv (5 mol%)

  • Cesium carbonate (Cs₂CO₃): 2.0 equiv

  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Methodology:

  • Reaction Assembly : In a dried, inert-gas-flushed microwave vial or Schlenk tube, combine the aryl halide (1.0 eq), (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq)[7].

  • Solvent Addition & Rigorous Degassing : Add a solvent mixture of 1,4-Dioxane and H₂O (5:1 v/v ratio, yielding a 0.1 M concentration relative to the electrophile). Sparge the heterogeneous mixture with Argon for a minimum of 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent Pd-catalyzed oxidative homocoupling of the boronic acid, which competes with the desired cross-coupling.

  • Catalyst Introduction : Add XPhos-Pd-G3 (5 mol%) to the degassed mixture and immediately seal the vial.

    • Causality: Adding the highly active pre-catalyst last minimizes its premature degradation and ensures it activates only when the system is fully inert.

  • Thermal Activation : Heat the reaction mixture to 90 °C using microwave irradiation for 40 minutes, or an oil bath for 1–2 hours[6].

  • In-Process Control (IPC) & Self-Validation : After 30 minutes, sample the reaction under Argon and analyze via LC-MS.

    • Validation Metric: Compare the UV integration of the product mass against the 3,6-difluorophenol byproduct mass. If the aryl halide remains unconsumed but the boronic acid has fully degraded into the phenol, the system has failed via protodeboronation. A second spike of boronic acid (0.3 eq) and base may be added to drive the reaction to completion.

  • Workup : Cool the vessel to room temperature. Quench the reaction with half-saturated aqueous NaHCO₃ (10 mL/mmol). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) or preparative HPLC to isolate the pure biaryl compound.

References

1.[5] NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling with 2-Hydroxyphenylboronic Acid. Available at: [Link] 2.[3] Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (2014). Available at: [Link] 3. Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link] 4.[1][7] Mirati Therapeutics, Inc. Bicyclic dione compounds as inhibitors of kras. WIPO Patent WO2022072783A1. Available at: 5.[2][6] Araxes Pharma LLC. Small Molecule Inhibitors of KRAS G12C Mutant. US Patent US20240043448A1. Available at:

Sources

Application

Using (3,6-Difluoro-2-hydroxyphenyl)boronic acid as a medicinal chemistry building block

This guide outlines the technical application of (3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 259209-24-0), a specialized fluorinated building block used in the synthesis of covalent inhibitors (e.g., KRAS G12C) and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of (3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 259209-24-0), a specialized fluorinated building block used in the synthesis of covalent inhibitors (e.g., KRAS G12C) and boron-based antimicrobials (benzoxaboroles).

[1]

Executive Summary & Chemical Profile

(3,6-Difluoro-2-hydroxyphenyl)boronic acid is a high-value intermediate designed for "scaffold decoration" in late-stage drug discovery. Its specific substitution pattern offers two distinct medicinal chemistry advantages:

  • Metabolic Blocking: The fluorine atoms at positions 3 and 6 block metabolically labile sites (preventing oxidative defluorination or hydroxylation), extending the in vivo half-life.

  • Electronic Modulation: The 3,6-difluoro motif lowers the pKa of the phenol (approx. pKa 6.5–7.5 vs. 10 for phenol), enhancing H-bond donor capability at physiological pH.

Key Physical Properties
PropertySpecificationNote
CAS Number 259209-24-0
Molecular Weight 173.91 g/mol
Appearance White to off-white solidHygroscopic
Solubility DMSO, MeOH, THFPoor stability in basic aqueous media
Storage -20°C, Inert AtmosphereCritical: Prone to protodeboronation

Critical Reactivity: The Protodeboronation Challenge

The primary challenge when using this building block is protodeboronation . The presence of electronegative fluorine atoms at the 2,6-positions (relative to boron) and a hydroxyl group creates a "perfect storm" for C-B bond cleavage under basic conditions.

Mechanism of Instability: In basic media (common for Suzuki couplings), the boronate species forms. The 2-hydroxyl group can coordinate intramolecularly or facilitate proton transfer, while the fluorines stabilize the resulting carbanion intermediate, accelerating the loss of the boron moiety to yield 2,4-difluorophenol.

Protodeboronation Start (3,6-Difluoro-2-hydroxyphenyl) boronic acid Complex Boronate 'Ate' Complex (Stabilized by F and OH) Start->Complex + Base Base Base (OH-) TS Transition State (Ipso-protonation) Complex->TS Slow Product 2,4-Difluorophenol (Dead End Byproduct) Complex->Product  High Risk at pH > 8 TS->Product Fast (-B(OH)3)

Figure 1: Mechanism of base-catalyzed protodeboronation.[1][2] The 2,6-difluoro substitution pattern significantly accelerates this pathway compared to non-fluorinated phenylboronic acids.

Protocol A: Optimized Suzuki-Miyaura Coupling

Application: Installing the 3,6-difluoro-2-hydroxyphenyl moiety onto heteroaryl halides (e.g., Quinazolines for KRAS inhibition).[1]

Rationale: To mitigate deboronation, this protocol uses a rapid-coupling catalyst system (Buchwald G3/G4 precatalysts) and a mild, anhydrous base approach.

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Building Block: (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.2 equiv)[3]

  • Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1 ratio) or Anhydrous THF (if strictly avoiding water)[1]

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the Electrophile (1.0 equiv), Boronic Acid (1.2 equiv), and Pd-Catalyst (0.02–0.05 equiv).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen exclusion is vital to preserve catalyst activity for the fast reaction.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to electrophile).

  • Base Activation: Add the aqueous solution of K₃PO₄ (or solid base if using anhydrous conditions) via syringe.

  • Reaction: Heat to 60–80°C immediately.

    • Note: Do not use standard reflux (100°C+) unless necessary. Lower temperatures reduce the rate of deboronation relative to cross-coupling.

  • Monitoring: Monitor via LC-MS every 30 minutes. The reaction should be complete within 1–2 hours.

    • Stop Condition: If the deboronated byproduct (2,4-difluorophenol) exceeds 15%, stop heating and work up.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (mildly acidic wash helps break boron-nitrogen chelates), dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of Benzoxaboroles

Application: Creating cyclic boron-heterocycles for antifungal or antimicrobial screening.[1] Concept: The 2-hydroxyl group allows for dehydration-driven cyclization with the boronic acid to form a 5-membered oxaborole ring.[1]

Benzoxaborole Input 2-Formyl-3,6-difluorophenyl boronic acid Step1 Reduction (NaBH4) Input->Step1 Intermed Intermediate: (3,6-Difluoro-2-(hydroxymethyl)phenyl) boronic acid Step1->Intermed Cyclize Acid-Catalyzed Dehydration Intermed->Cyclize Final 4,7-Difluorobenzoxaborole Cyclize->Final - H2O

Figure 2: Synthetic route to benzoxaboroles.[1] Note that the boronic acid starting material in this guide (phenol) requires a hydroxymethyl group at position 2 to form the classic Tavaborole-like scaffold. If using the title compound (phenol), the product is a benzoxaborole via reaction with aldehydes.

Reaction Conditions (Phenol-based Cyclization)

To use (3,6-Difluoro-2-hydroxyphenyl)boronic acid directly to form a tricyclic benzoxaborole derivative (e.g., reaction with a ketone/aldehyde):

  • Mix: Boronic acid (1 equiv) + Aldehyde/Ketone (1 equiv) in Toluene.

  • Catalyst: 5 mol% p-TsOH (p-Toluenesulfonic acid).[1]

  • Dehydration: Reflux with a Dean-Stark trap to remove water.[1]

  • Result: The hydroxyl group attacks the carbonyl, and the boron stabilizes the hemiacetal, forming a fused ring system.

Medicinal Chemistry Case Study: KRAS G12C Inhibition

Context: Recent patents (e.g., US10646488B2) utilize this building block to synthesize Atropisomeric Quinazolines.

Design Logic:

  • The Target: The KRAS G12C switch-II pocket.[1]

  • The Role of the Fragment: The (3,6-difluoro-2-hydroxyphenyl) moiety acts as a rigid steric lock.

    • The 2-OH group often forms an intramolecular Hydrogen Bond with the quinazoline nitrogen (or adjacent carbonyl), locking the biaryl axis conformation (atropisomerism).

    • The Fluorines prevent metabolic attack on the exposed edge of the phenyl ring in the solvent channel.

Data Summary: Impact of Substitution

Fragment Variation Relative Metabolic Stability (t1/2) Atropisomer Stability
Phenyl (Unsubstituted) Low (< 15 min) Low (Rotates freely)
2-Fluoro-phenyl Medium Medium

| 3,6-Difluoro-2-hydroxyphenyl | High (> 60 min) | High (Locked) |[1]

References

  • Synthesis of Benzoxaboroles: The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.[4]

  • KRAS G12C Inhibitor Synthesis: Conjugates of cereblon binding compounds and G12C mutant KRAS... (US Patent 10646488B2).

  • Protodeboronation Mechanisms: Protodeboronation of (Hetero)Arylboronic Esters... University of Edinburgh / JACS.

  • Boronic Acid Properties: PubChem Compound Summary for CID 18617052.[5]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Fluorinated Hydroxyboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Fluorine in Modern Chemistry The introduction of fluorine into organic molecules has become a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the development of robust and versatile methods for the formation of carbon-fluorine (C-F) and carbon-carbon (C-C) bonds on fluorinated scaffolds is of paramount importance. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of the application of these protocols to a unique and challenging class of substrates: fluorinated hydroxyboronic acids.

The Unique Nature of Fluorinated Hydroxyboronic Acids

Fluorinated hydroxyboronic acids present a distinct set of challenges and opportunities in cross-coupling chemistry. The strong electron-withdrawing nature of fluorine atoms can significantly impact the electronic properties of the boronic acid, influencing its reactivity and stability. Furthermore, the presence of a hydroxyl group introduces an additional layer of complexity, potentially participating in side reactions or influencing the catalyst's behavior. Understanding these nuances is critical for developing successful and reproducible coupling protocols.

One of the primary challenges associated with these substrates is the potential for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct. This process can be exacerbated by the electronic effects of fluorine and the presence of water or other protic species in the reaction mixture. To mitigate this, careful selection of reaction conditions, including the base, solvent, and temperature, is crucial. In some cases, the use of more stable boronic acid derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can be advantageous. MIDA boronates, in particular, offer the benefit of being air-stable and can undergo slow release of the boronic acid under the reaction conditions, minimizing its decomposition.

The Palladium Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is fundamental to troubleshooting and optimizing reactions with challenging substrates like fluorinated hydroxyboronic acids.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 / Base) Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (Ar-X), forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate species. The choice of base is critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

For fluorinated hydroxyboronic acids, the electron-withdrawing fluorine atoms can make the transmetalation step more challenging. The hydroxyl group can also interact with the catalyst or base, potentially leading to catalyst inhibition or alternative reaction pathways. Therefore, careful selection of ligands, bases, and solvents is essential to promote the desired reaction pathway.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the palladium-catalyzed cross-coupling of fluorinated hydroxyboronic acids. It is important to note that optimization may be necessary for specific substrates.

General Experimental Workflow

Figure 2: A general workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Standard Suzuki-Miyaura Coupling of a Fluorinated Hydroxyboronic Acid with an Aryl Bromide

Materials:

  • Fluorinated hydroxyboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated hydroxyboronic acid, aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Aryl Chloride using a Buchwald Ligand

For less reactive aryl chlorides, more active catalyst systems are often required. Buchwald-type ligands, which are bulky and electron-rich, have proven to be highly effective in these cases.

Materials:

  • Fluorinated hydroxyboronic acid (1.0 equiv)

  • Aryl chloride (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

Procedure:

  • Follow steps 1-3 from Protocol 1, using potassium phosphate as the base.

  • In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and SPhos.

  • Add the degassed toluene/water solvent mixture to the catalyst and ligand and stir for a few minutes to form the active catalyst.

  • Transfer the catalyst solution to the reaction mixture.

  • Heat the reaction to 100-110 °C and stir.

  • Follow steps 7-12 from Protocol 1 for reaction monitoring, workup, and purification.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly influence the yield of the cross-coupling reaction. The following table provides a summary of typical conditions and expected yields for the coupling of various fluorinated hydroxyboronic acids with different aryl halides.

Fluorinated Hydroxyboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Fluoro-3-hydroxyphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9085-95
2,4-Difluoro-3-hydroxyphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9080-90
4-Fluoro-3-hydroxyphenylboronic acid4-ChloroacetophenonePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11075-85
2,4-Difluoro-3-hydroxyphenylboronic acid4-ChloroacetophenonePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11070-80
3-Fluoro-4-hydroxyphenylboronic acid1-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂Cs₂CO₃DMF/H₂O10088-98

Note: Yields are representative and may vary depending on the specific reaction scale and purity of reagents.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald ligand or an N-heterocyclic carbene (NHC) ligand), or screening different bases and solvents. Protodeboronation may also be a contributing factor; in such cases, using a more stable boronic acid derivative or anhydrous conditions may be beneficial.

  • Protodeboronation: This side reaction is often indicated by the presence of the corresponding arene in the crude product mixture. To minimize protodeboronation, use a milder base (e.g., K₃PO₄ or CsF), a non-aqueous solvent system, or a lower reaction temperature. The use of potassium trifluoroborate salts can also reduce the extent of protodeboronation.

  • Catalyst Decomposition: The formation of palladium black is a sign of catalyst decomposition. This can be mitigated by ensuring strictly anaerobic conditions and using appropriate ligands that stabilize the palladium catalyst.

  • No Reaction: If no reaction occurs, verify the activity of the catalyst and the purity of the reagents. Ensure that the reaction is being conducted under a truly inert atmosphere. For unreactive electrophiles like aryl chlorides, a more potent catalyst system is likely required.

Conclusion: Enabling the Synthesis of Novel Fluorinated Molecules

Palladium-catalyzed cross-coupling reactions of fluorinated hydroxyboronic acids provide a powerful and versatile method for the synthesis of a wide array of valuable fluorinated compounds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can overcome the challenges associated with these unique substrates. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the fields of drug discovery and materials science, enabling the efficient and reliable construction of novel molecular architectures with tailored properties.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling]([Link]

Application

Application Note: Synthesis of Fluorinated Biaryl Scaffolds Using (3,6-Difluoro-2-hydroxyphenyl)boronic Acid

Introduction & Strategic Rationale (3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 2246616-05-5) is a highly specialized organoboron building block utilized in advanced organic synthesis and medicinal chemistry[1][2]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 2246616-05-5) is a highly specialized organoboron building block utilized in advanced organic synthesis and medicinal chemistry[1][2]. The strategic placement of fluorine atoms on a biaryl scaffold modulates critical physicochemical properties—such as pKa, lipophilicity, and metabolic stability—while the ortho-hydroxyl group provides an essential anchor for late-stage functionalization[3]. This specific structural motif has gained immense traction in the development of targeted oncology therapeutics, most notably in the synthesis of bicyclic dione compounds engineered as inhibitors of mutant KRAS[3].

Biological Context: Targeting the KRAS Pathway

The RAS family of GTPases regulates intracellular signaling pathways responsible for cell growth, migration, and survival[3]. Somatic mutations in KRAS (such as G12D and G12V) lock the protein in an active state, driving uncontrolled cellular proliferation primarily through the RAF/MEK/ERK and PI3K/AKT cascades[3]. Fluorinated biaryl scaffolds synthesized from (3,6-difluoro-2-hydroxyphenyl)boronic acid are specifically designed to occupy the cryptic Switch II pocket of mutant KRAS, sterically disrupting its interaction with downstream effectors[3].

KRAS_Pathway KRAS KRAS (Mutant) RAF RAF Kinase KRAS->RAF Activates PI3K PI3K KRAS->PI3K Activates Inhibitor Fluorinated Biaryl KRAS Inhibitor Inhibitor->KRAS Binds Switch II Pocket MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig 1. KRAS signaling pathway and targeted intervention by fluorinated biaryl inhibitors.

Mechanistic Causality in Cross-Coupling

Executing a Suzuki-Miyaura cross-coupling with (3,6-difluoro-2-hydroxyphenyl)boronic acid presents unique mechanistic challenges that dictate experimental design:

  • Transmetalation Bottleneck: The strong inductive electron-withdrawing effect of the 3,6-difluoro motif renders the boronic acid highly electron-deficient. This decreases the nucleophilicity of the intermediate boronate complex, significantly slowing the transmetalation step onto the palladium center[4][5].

  • Protodeboronation Risk: Ortho-fluorinated and electron-poor arylboronic acids are notoriously susceptible to base-catalyzed protodeboronation[6]. If transmetalation is slow, basic conditions will prematurely cleave the C-B bond, yielding 1,4-difluoro-2-hydroxybenzene as an unrecoverable byproduct[6].

  • Catalyst & Base Selection: To overcome these competing rates, a catalyst with a large bite-angle ligand (e.g., Pd(dppf)Cl₂) is utilized to accelerate reductive elimination, while a mild, bulky base (e.g., K₂CO₃) in a biphasic solvent system ensures a controlled generation of the boronate without accelerating protodeboronation[4][5].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the yield of the desired fluorinated biaryl versus the protodeboronation byproduct.

EntryCatalyst SystemBase (Equiv)SolventTemp (°C)Biaryl Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O1004251
2Pd(OAc)₂ / SPhosK₃PO₄ (2.0)Toluene/H₂O1006528
3Pd(dppf)Cl₂K₂CO₃ (2.0)Dioxane/H₂O9088<5
4Pd(dppf)Cl₂Cs₂CO₃ (2.0)Dioxane/H₂O907418

Data Interpretation: Entry 3 represents the optimal self-validating system. The bidentate dppf ligand prevents catalyst deactivation, while the moderate basicity of K₂CO₃ in Dioxane/H₂O provides the ideal kinetic balance, favoring transmetalation over C-B bond hydrolysis.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a functionalized 3',6'-difluoro-2'-hydroxy-[1,1'-biphenyl] scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (3,6-difluoro-2-hydroxyphenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add a pre-mixed solvent system of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid, consuming the limiting reagent.

  • Base Addition: Add K₂CO₃ (2.0 equiv) under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The disappearance of the aryl halide and the presence of the product mass (M+H) validate the catalytic cycle. A high concentration of Ar-H mass indicates base-induced protodeboronation.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH₄Cl to neutralize the base and halt any residual boronic acid degradation. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation (Ar-X + Boronic Acid) Step2 2. Degassing (Argon Sparging, 15 min) Step1->Step2 Step3 3. Catalyst Addition (Pd(dppf)Cl2, Base) Step2->Step3 Step4 4. Thermal Activation (90°C, 12-16 h) Step3->Step4 Step5 5. IPC via LC-MS (Check for Protodeboronation) Step4->Step5 Step5->Step4 Conversion <95% Step6 6. Workup & Extraction (EtOAc/H2O) Step5->Step6 Conversion >95% Step7 7. Flash Chromatography (Silica Gel) Step6->Step7

Fig 2. Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol B: Late-Stage Functionalization of the Hydroxyl Handle

Objective: Alkylate the ortho-hydroxyl group to build bicyclic or macrocyclic architectures (e.g., KRAS inhibitor precursors)[3].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the purified fluorinated biaryl from Protocol A in anhydrous DMF. Cool to 0 °C and add K₂CO₃ (1.5 equiv). Causality: The strong electron-withdrawing effect of the adjacent fluorine atoms lowers the pKa of the hydroxyl group, allowing for the use of a mild base rather than harsh reagents like NaH.

  • Electrophile Addition: Slowly add the alkyl halide or activated linker (1.1 equiv).

  • Reaction & IPC: Stir at room temperature for 4 hours. Validate completion via TLC (UV active, distinct Rf shift due to the loss of the polar -OH group).

  • Isolation: Quench with ice water to precipitate the alkylated product. Filter, wash with cold water, and dry under high vacuum.

Trustworthiness & Troubleshooting

  • High Protodeboronation (>20%): If the Ar-H byproduct dominates, transmetalation is too slow. Solution: Switch to a more electron-rich ligand (e.g., RuPhos) to accelerate oxidative addition and transmetalation, or lower the reaction temperature to 70 °C to kinetically disfavor C-B hydrolysis[4][5].

  • Incomplete Conversion: If the aryl halide remains unreacted but the boronic acid is consumed, oxidative homocoupling has occurred. Solution: Strictly enforce anaerobic conditions during the degassing phase and ensure the biphasic solvent system is thoroughly deoxygenated prior to base addition.

References

  • Amadis Chemical - (3,6-Difluoro-2-hydroxyphenyl)boronic acid Product Specifications. 1

  • MDPI - Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.4

  • ResearchGate - Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. 6

  • PMC (NIH) - Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. 5

  • ChemSrc - CAS#:2246616-05-5 | (3,6-Difluoro-2-hydroxyphenyl)boronic Acid. 2

  • Google Patents - WO2022072783A1 - Bicyclic dione compounds as inhibitors of KRAS. 3

Sources

Method

Application Note: Derivatization of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid for KRAS G12C Inhibitor Discovery

Executive Summary The development of covalent inhibitors targeting the KRAS G12C mutation represents a watershed moment in modern oncology. At the heart of many of these novel therapeutics lies a highly privileged synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of covalent inhibitors targeting the KRAS G12C mutation represents a watershed moment in modern oncology. At the heart of many of these novel therapeutics lies a highly privileged synthetic building block: (3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 2246616-05-5). This application note provides an in-depth, self-validating technical guide for researchers and drug development professionals. It details the mechanistic rationale behind this specific chemical moiety, the causality driving its synthetic derivatization, and rigorously controlled protocols for its integration into biaryl drug scaffolds.

Mechanistic Rationale: The "Fluorine-Hydroxyl" Advantage

The selection of the 3,6-difluoro-2-hydroxyphenyl group in drug discovery is not arbitrary; it is a masterclass in physicochemical tuning and structural biology [1].

  • Target Engagement & Atropisomerism: To effectively inhibit KRAS G12C, small molecules must covalently bind to Cysteine-12 while simultaneously occupying the cryptic Switch-II pocket. The 2-hydroxyl group acts as a critical hydrogen bond donor to key residues (such as Asp69) within this pocket. The addition of fluorine atoms at the 3 and 6 positions serves a dual purpose. First, their electron-withdrawing nature lowers the pKa of the phenol, significantly strengthening its hydrogen-bonding capacity. Second, the steric bulk of the fluorines restricts the rotation of the biaryl axis (atropisomerism), locking the molecule into its bioactive conformation and minimizing the entropic penalty upon target binding.

  • The Synthetic Challenge (Protodeboronation): While biologically optimal, ortho-substituted phenylboronic acids—especially those bearing electron-withdrawing fluorines and electron-donating hydroxyls—are notoriously unstable. Under the basic, aqueous conditions required for Suzuki-Miyaura cross-coupling, they undergo rapid protodeboronation, destroying the starting material before coupling can occur.

  • The Chemical Solution: To circumvent this, the boronic acid is derivatized into potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate . This bench-stable, tetracoordinate boron species acts as a "slow-release" reservoir. During cross-coupling, it hydrolyzes gradually to the active boronic acid, maintaining a low steady-state concentration that heavily favors productive transmetalation over destructive protodeboronation .

Synthetic Workflow Visualization

Workflow A Boronic Acid (Prone to Protodeboronation) B Derivatization KHF2 / MeOH / H2O A->B Step 1 C Potassium Trifluoroborate (Bench-Stable) B->C IPC: 11B NMR D Suzuki-Miyaura Cross-Coupling C->D Step 2 E KRAS G12C Inhibitor (Biaryl Scaffold) D->E IPC: LC-MS

Caption: Workflow for the derivatization and cross-coupling of (3,6-difluoro-2-hydroxyphenyl)boronic acid.

Experimental Protocols: Self-Validating Systems

As a standard of scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure causality and reproducibility before proceeding to subsequent steps.

Protocol A: Synthesis of Potassium (3,6-Difluoro-2-hydroxyphenyl)trifluoroborate

Objective: Convert the unstable boronic acid into a bench-stable trifluoroborate salt .

Reagents:

  • (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.0 eq, e.g., 14.9 mmol)

  • Potassium bifluoride (KHF₂), (4.0 eq, 59.6 mmol)

  • Methanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the boronic acid. Evacuate and backfill with nitrogen (3x) to prevent oxidative degradation. Dissolve completely in methanol. Causality: Methanol ensures complete solvation of the organic boronic acid while remaining entirely miscible with the aqueous fluoride source.

  • Fluorination: In a separate vial, dissolve KHF₂ in water. Add this aqueous solution dropwise to the methanolic boronic acid solution at 20°C. Causality: KHF₂ acts as both the fluoride donor and the potassium counterion source. Dropwise addition prevents localized exothermic spikes that could lead to side reactions.

  • Reaction: Stir the mixture vigorously for 2–4 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a polar aprotic solvent (e.g., acetone) to separate the product from excess inorganic salts. Filter and dry the resulting solid under high vacuum.

Self-Validation (IPC):

  • ¹¹B NMR Spectroscopy: Before proceeding to cross-coupling, analyze the product via ¹¹B NMR. The reaction is validated by the disappearance of the broad sp² boronic acid peak (~30 ppm) and the appearance of a sharp sp³ trifluoroborate quartet (~3–5 ppm, J_{B-F} ≈ 50 Hz). If the 30 ppm peak persists, the system dictates extending the reaction time or adding 0.5 eq of KHF₂.

Protocol B: Suzuki-Miyaura Cross-Coupling to a Heterocyclic Core

Objective: Couple the trifluoroborate salt to a heteroaryl halide (e.g., a functionalized quinazoline or pyridopyrimidine) to form the final biaryl scaffold .

Reagents:

  • Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate (1.2 eq)

  • Heteroaryl chloride/bromide core (1.0 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Combine the heteroaryl halide, trifluoroborate salt, and K₂CO₃ in a reaction vessel. Add 1,4-dioxane and water. Causality: The 4:1 Dioxane/Water ratio is non-negotiable. Water is strictly required to slowly hydrolyze the -BF₃K group to the active -B(OH)₂ species in situ. Without water, transmetalation cannot occur.

  • Degassing: Sparge the biphasic mixture with nitrogen for 10 minutes. Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) active catalytic species.

  • Catalysis: Add Pd(dppf)Cl₂. Heat the mixture to 90°C for 12 hours. Causality: The bidentate dppf ligand provides specific steric bulk that accelerates the reductive elimination step, which is the rate-limiting step in the formation of highly sterically hindered ortho-substituted biaryls.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Self-Validation (IPC):

  • LC-MS Monitoring: Monitor the reaction at 2, 6, and 12 hours. The mass of the desired cross-coupled product must increase inversely to the starting heteroaryl halide. The detection of a des-halogenated side product indicates premature protodeboronation or stalled transmetalation, signaling the need to verify catalyst integrity or adjust the water ratio.

Quantitative Data Summaries

The following tables summarize the synthetic advantages of the derivatization process and the biological impact of the specific substitution pattern.

Table 1: Synthetic Comparison of Boron Species in Cross-Coupling

Boron SpeciesBench StabilityResistance to ProtodeboronationTypical Cross-Coupling YieldIPC Characteristic (¹¹B NMR)
Boronic Acid Low (Prone to oxidation/dehydration)Poor (Rapid degradation in base)15% – 35%Broad singlet at ~30 ppm
Potassium Trifluoroborate High (Stable to air and moisture)Excellent (Slow-release mechanism)75% – 92%Sharp quartet at ~4 ppm

Table 2: Representative SAR Impact of Phenol Substitutions on KRAS G12C Inhibition

Phenyl Substitution PatternAtropisomeric Stability (Rotation Barrier)Phenol pKa (Approx.)KRAS G12C IC₅₀ (nM)*
Unsubstituted PhenylLow (Free rotation)N/A> 1000 nM
2-HydroxyphenylLow (Free rotation)~ 9.9~ 150 nM
3,6-Difluoro-2-hydroxyphenyl High (Conformationally locked) ~ 7.5 < 10 nM

*Note: IC₅₀ values are representative baseline averages derived from structure-activity relationship (SAR) trends in literature for bicyclic dione and quinazoline scaffolds.

Biological Context: KRAS G12C Signaling Pathway

Understanding where the synthesized molecule intervenes is crucial for drug development professionals. The 3,6-difluoro-2-hydroxyphenyl biaryl scaffold specifically targets the GDP-bound inactive state of KRAS G12C, preventing nucleotide exchange and halting oncogenic signaling.

Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS (GEF Factor) RTK->SOS Activation KRAS_GDP KRAS G12C (GDP-bound) Inactive State SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS G12C (GTP-bound) Active Oncogene KRAS_GDP->KRAS_GTP GTP Binding RAF RAF / MEK / ERK Pathway Tumor Proliferation KRAS_GTP->RAF Oncogenic Signaling Inhibitor Covalent Inhibitor (3,6-diF-2-OH Phenyl Core) Inhibitor->KRAS_GDP Covalent Binding to Cys12 (Locks in Inactive State)

Caption: KRAS G12C signaling pathway and the mechanism of action of covalent Switch-II pocket inhibitors.

References

  • The frequency of Ras mutations in cancer Source: Nature Reviews Drug Discovery URL:[Link]

  • Small Molecule Inhibitors of KRAS G12C Mutant Source: U.S. Patent Application (US20240043448A1) URL:[1]

  • Bicyclic dione compounds as inhibitors of KRAS Source: WIPO Patent Application (WO2022072783A1) URL:[2]

Sources

Application

Application Note: Chan-Lam Cross-Coupling Strategies Utilizing (3,6-Difluoro-2-hydroxyphenyl)boronic Acid in Drug Discovery

Introduction & Strategic Relevance The Chan-Evans-Lam (CEL) coupling has established itself as a cornerstone methodology for the construction of carbon–heteroatom (C–N, C–O, C–S) bonds. Unlike traditional palladium-catal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The Chan-Evans-Lam (CEL) coupling has established itself as a cornerstone methodology for the construction of carbon–heteroatom (C–N, C–O, C–S) bonds. Unlike traditional palladium-catalyzed cross-couplings, the Chan-Lam reaction is catalyzed by earth-abundant copper complexes and can be conducted open to the air at room temperature 1.

In contemporary medicinal chemistry, highly functionalized arylboronic acids are indispensable. Specifically, (3,6-Difluoro-2-hydroxyphenyl)boronic acid has emerged as a critical building block in the synthesis of targeted oncology therapeutics, most notably in the development of small molecule inhibitors targeting the KRAS G12C mutation 2. The incorporation of this uniquely substituted aromatic ring—featuring electron-withdrawing fluorines and an ortho-hydroxyl group—is essential for modulating the binding affinity of bicyclic dione compounds and other complex scaffolds within the KRAS binding pocket 3. However, coupling this specific electron-deficient and sterically encumbered substrate requires precise mechanistic control.

Mechanistic Insights & Causality

Designing a successful protocol for (3,6-Difluoro-2-hydroxyphenyl)boronic acid requires an understanding of how its substituents perturb the standard Chan-Lam catalytic cycle.

  • Transmetalation & The Fluorine Effect: The reaction initiates with the transmetalation of the aryl group from the boronic acid to a Cu(II) precatalyst 4. The highly electronegative fluorine atoms at the 3- and 6-positions withdraw electron density, increasing the Lewis acidity of the boron atom. While this accelerates the formation of the reactive boronate complex, it simultaneously weakens the C–B bond, making the substrate highly susceptible to hydrolytic cleavage (protodeboronation) 5.

  • Chelation by the ortho-Hydroxyl Group: The unprotected -OH group introduces competitive dynamics. It can chelate the copper center, potentially stabilizing the Ar-Cu(II) intermediate, but it also risks catalyst sequestration or competitive O-arylation if the base is not carefully optimized 3.

  • Oxidation & Reductive Elimination: Atmospheric oxygen acts as the terminal oxidant, oxidizing the Cu(II) complex to a highly reactive Cu(III) species, which undergoes rapid reductive elimination to forge the C–N bond 6.

CatalyticCycle Cu2 Cu(II) Precatalyst Transmetalation Transmetalation (Ar-B(OH)2) Cu2->Transmetalation Cu2_Ar Ar-Cu(II) Intermediate Transmetalation->Cu2_Ar Oxidation Oxidation (O2) Cu2_Ar->Oxidation Nucleophile Cu3_Ar Ar-Cu(III)-Nu Complex Oxidation->Cu3_Ar RedElim Reductive Elimination Cu3_Ar->RedElim Product Coupled Product + Cu(I) RedElim->Product Reox Reoxidation (O2) Product->Reox Reox->Cu2

Chan-Lam catalytic cycle detailing oxidation and reductive elimination steps.

Quantitative Data & Optimization

To mitigate protodeboronation and suppress competitive O-arylation, the reaction microenvironment must be strictly controlled. Table 1 summarizes the causal impact of various parameters on the coupling of (3,6-Difluoro-2-hydroxyphenyl)boronic acid with a model heterocyclic amine.

Table 1: Optimization of Reaction Conditions for N-Arylation

EntryCatalystBase (equiv)SolventAdditivesYield (%)Observation / Causality
1Cu(OAc)₂ (1.0 eq)TEA (2.0)DCMNone15High protodeboronation due to strong basicity and ambient moisture.
2Cu(OAc)₂ (1.0 eq)Pyridine (2.0)DCMNone42Pyridine acts as a superior stabilizing ligand for Cu(II) intermediates.
3Cu(OAc)₂ (0.2 eq)Pyridine (2.0)MeOHNone55Protic solvent facilitates proton transfer, aiding catalytic turnover.
4 Cu(OAc)₂ (0.2 eq) Pyridine (2.0) DCM 4Å MS 88 MS scavenges water, completely suppressing hydrolytic protodeboronation.
5Cu(OTf)₂ (0.2 eq)Pyridine (2.0)DCM4Å MS31Lack of acetate ligands hinders the crucial transmetalation step.

Experimental Protocol (Self-Validating System)

The following methodology is engineered specifically for the chemoselective N-arylation of amines using (3,6-Difluoro-2-hydroxyphenyl)boronic acid, ensuring the preservation of the ortho-hydroxyl group.

Step 1: Preparation of the Anhydrous Microenvironment

  • Action: Add 500 mg of activated 4Å molecular sieves to a 20 mL reaction vial.

  • Causality: Water is a byproduct of boroxine formation. Because the C–B bond in fluorinated substrates is highly electrophilic, scavenging water is non-negotiable to prevent hydrolytic cleavage 7.

Step 2: Reagent Assembly

  • Action: Add the amine nucleophile (1.0 mmol) and (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.5 mmol) to the vial, followed by Cu(OAc)₂ (0.2 mmol, 20 mol%).

  • Causality: A slight excess of boronic acid compensates for minor oxidative homocoupling. Cu(OAc)₂ is strictly preferred over halogenated copper salts because the acetate anion acts as an internal base to facilitate transmetalation 6.

Step 3: Solvent and Base Addition

  • Action: Suspend the mixture in 5.0 mL of anhydrous Dichloromethane (DCM). Add Pyridine (2.0 mmol) dropwise.

  • Causality: Pyridine serves a dual purpose: it neutralizes protons generated during the coupling and acts as a stabilizing ligand for the copper intermediates, preventing catalyst precipitation 1.

Step 4: Aerobic Stirring & Visual Validation

  • Action: Leave the reaction vial open to the atmosphere (or loosely capped with a pierced septum) and stir vigorously at room temperature (20–25 °C) for 16–24 hours.

  • Self-Validation Check: Monitor the color of the solution. Upon addition of pyridine, the mixture will turn pale blue. Within 30–60 minutes of aerobic stirring, the color must shift to a deep green or brown. This colorimetric shift visually validates the successful oxidation of Cu(II) to the active Cu(III) species 6. If the solution remains pale blue, oxygen transfer is insufficient; increase the stirring rate.

Step 5: Analytical Validation and Quenching

  • Action: Monitor reaction progress via LC-MS.

  • Self-Validation Check: Look for the depletion of the amine mass. If a mass corresponding to [M - B(OH)2 + H] (protodeboronation) dominates, the molecular sieves were inactive or saturated. If the target mass is achieved, filter the mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts, washing with EtOAc (20 mL).

Troubleshooting & Logical Workflows

Troubleshooting Start Reaction Setup Open to Air Monitor LC-MS Monitoring Start->Monitor Issue1 Protodeboronation Monitor->Issue1 Mass = Ar-H Issue2 Competitive O-Arylation Monitor->Issue2 Mass = Diaryl Ether Success Target C-N Product Monitor->Success Mass = Target Fix1 Add 4Å MS / Lower Temp Issue1->Fix1 Fix1->Start Fix2 Optimize Base (Pyridine) Issue2->Fix2 Fix2->Start

Experimental workflow and troubleshooting decision tree for Chan-Lam couplings.

References

  • Chan–Lam coupling - Wikipedia Source: Wikipedia URL:[Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids Source: PMC / NIH URL:[Link]

  • Chan-Lam Coupling - Mechanism and Applications Source: YouTube URL:[Link]

  • Chan-Lam Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • US20240043448A1 - Small Molecule Inhibitors of KRAS G12C Mutant Source: Google Patents URL
  • WO2022072783A1 - Bicyclic dione compounds as inhibitors of kras Source: Google Patents URL

Sources

Method

Application Note: (3,6-Difluoro-2-hydroxyphenyl)boronic Acid in the Synthesis of Advanced Agrochemicals

Introduction: The Strategic Role of Fluorinated Boronic Acids in Agrochemical Design The relentless demand for higher crop yields and the emergence of resistant pests necessitates continuous innovation in agrochemical re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Boronic Acids in Agrochemical Design

The relentless demand for higher crop yields and the emergence of resistant pests necessitates continuous innovation in agrochemical research. A pivotal strategy in modern pesticide development is the incorporation of fluorine atoms into bioactive molecules.[1][2][3] Fluorination can dramatically enhance a compound's efficacy by modifying its lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2][4][5] When this strategy is combined with the synthetic versatility of boronic acids, particularly in palladium-catalyzed cross-coupling reactions, it opens a powerful pathway to novel and effective crop protection agents.[6][7][8]

(3,6-Difluoro-2-hydroxyphenyl)boronic acid is an exemplary building block that embodies this dual advantage. Its structure contains strategically placed fluorine atoms and a hydroxyl group, which not only influence the electronic properties of the molecule but also provide handles for further synthetic modification. This application note serves as a technical guide for researchers, providing in-depth protocols and mechanistic insights into the use of (3,6-Difluoro-2-hydroxyphenyl)boronic acid for the synthesis of next-generation fungicides and herbicides via Suzuki-Miyaura cross-coupling.

Physicochemical Properties and Strategic Reactivity

The utility of (3,6-Difluoro-2-hydroxyphenyl)boronic acid stems from its unique structural features. The electron-withdrawing nature of the two fluorine atoms increases the Lewis acidity of the boron center, which can influence the rate and efficiency of the transmetalation step in cross-coupling reactions. The ortho hydroxyl group can act as a directing group or may require protection depending on the specific reaction conditions, offering an additional layer of synthetic control.

Table 1: Properties of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid

PropertyValueSource
CAS Number Not available for this specific isomer. See related isomers below.-
Related CAS Numbers 957065-86-0 (2,6-Difluoro-3-hydroxyphenyl)boronic acid) 1150114-51-4 (3,5-Difluoro-2-hydroxyphenyl)boronic acid) 2059147-53-2 ((3,4-Difluoro-2-hydroxyphenyl)boronic acid)[9][10]
Molecular Formula C₆H₅BF₂O₃[9]
Molecular Weight 173.91 g/mol [9]
Appearance White to yellow solid
Key Reactive Features sp²-hybridized boron with a vacant p-orbital, making it a mild Lewis acid.[11]

Note: While a specific CAS number for the 3,6-difluoro isomer was not located, several closely related isomers are commercially available and their properties are well-documented.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in agrochemicals.[7][12][13] The reaction involves a palladium catalyst to couple an organoboron compound (like our title compound) with an organohalide.[12][14]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[12]

  • Transmetalation: The organoboron species (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is a critical step where the new C-C bond is poised to form.[13]

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the final coupled product (R¹-R²) and regenerating the active Pd(0) catalyst.[12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex R¹-Pd(II)L₂-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X reactants->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Fungicide Synthesis: A Protocol for an SDHI Analogue

Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that disrupt the mitochondrial respiratory chain in fungi.[1] Many commercial SDHIs, such as Boscalid and Fluxapyroxad, contain a core biaryl structure, making Suzuki-Miyaura coupling an ideal synthetic strategy.[15]

Here, we present a protocol for the synthesis of a novel SDHI analogue using (3,6-Difluoro-2-hydroxyphenyl)boronic acid.

SDHI_Synthesis_Workflow start Starting Materials: (3,6-Difluoro-2-hydroxyphenyl)boronic acid + 2-Amino-4'-chloro-bromobenzene step1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->step1 intermediate Intermediate: 2'-Amino-4-chloro-3',6'-difluoro-[1,1'-biphenyl]-2-ol step1->intermediate step2 Step 2: Amide Bond Formation (2-Chloronicotinoyl chloride, Base) intermediate->step2 product Final Product: SDHI Fungicide Analogue step2->product purify Purification (Column Chromatography) product->purify

Workflow for the synthesis of an SDHI fungicide analogue.
Detailed Protocol 1: Synthesis of 2'-Amino-4-chloro-3',6'-difluoro-[1,1'-biphenyl]-2-ol

Causality Behind Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available Pd(0) source suitable for a wide range of couplings.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, effective for activating the boronic acid without promoting side reactions with the free amine or hydroxyl groups.

  • Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is standard. Water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.

  • Inert Atmosphere: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxidation. An inert atmosphere of nitrogen or argon is critical to prevent catalyst deactivation and ensure high yields.

Procedure:

  • To a flame-dried Schlenk flask, add (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), 2-Amino-4'-chloro-bromobenzene (1.0 mmol, 1.0 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with dry nitrogen gas three times.

  • Add 1,4-Dioxane (8 mL) and Water (2 mL). Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of nitrogen.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl intermediate.

Application in Herbicide Synthesis: A Conceptual Approach for HPPD Inhibitors

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a validated and highly successful target for herbicides.[16][17][18][19] Inhibitors of this enzyme, such as mesotrione, disrupt pigment biosynthesis in weeds, leading to a characteristic bleaching effect.[16][20] The synthesis of novel HPPD inhibitors often relies on constructing complex aryl or heteroaryl structures, a task well-suited for Suzuki-Miyaura chemistry.

(3,6-Difluoro-2-hydroxyphenyl)boronic acid can be used to synthesize a key biaryl fragment, which is then elaborated into a final HPPD inhibitor. For instance, it could be coupled with a halogenated pyrazole or quinoxaline, core structures found in many potent HPPD inhibitors.[17][20]

Table 2: Generalized Conditions for Heteroaryl Coupling

ParameterConditionRationale
Aryl Halide Halogenated pyrazole, quinoxaline, or pyridineThese heterocycles are common scaffolds in HPPD inhibitors.[17][20]
Catalyst System Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos)Electron-rich, bulky phosphine ligands are often required for efficient coupling with electron-deficient or sterically hindered heteroaryl halides.[21]
Base Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)Stronger bases are often needed to facilitate the coupling of less reactive heteroaryl halides.
Temperature 80-120 °CHigher temperatures may be required to drive the reaction to completion.

Troubleshooting and Field-Proven Insights

Even robust reactions like the Suzuki-Miyaura coupling can present challenges. Understanding potential failure modes is key to efficient synthesis.

Table 3: Troubleshooting Guide for Suzuki-Miyaura Couplings

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently strong base.3. Reaction temperature too low.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).3. Increase reaction temperature in 10 °C increments.
Protodeboronation 1. Presence of excess water or acid.2. Slow transmetalation rate relative to decomposition.1. Use anhydrous solvents and reagents.2. Use a more activating base or a more active catalyst/ligand system to accelerate transmetalation.[14]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture leading to oxidative homocoupling.Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere throughout the reaction.
Difficulty with Heteroaryl Halides 1. Catalyst inhibition by the heteroatom (e.g., nitrogen).2. Low reactivity of the halide.1. Use specialized ligands (e.g., Buchwald-type phosphines) designed for heteroaryl couplings.[21]2. Switch from an aryl chloride to the more reactive bromide or iodide if possible.

Conclusion

(3,6-Difluoro-2-hydroxyphenyl)boronic acid is a high-value, versatile building block for the synthesis of advanced agrochemicals. Its fluorinated phenyl ring provides a direct route to incorporating desirable physicochemical properties into target molecules.[2][3] Mastery of its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enables research and development scientists to efficiently construct the complex biaryl and heteroaryl-aryl scaffolds that are the foundation of many modern, high-efficacy fungicides and herbicides. The protocols and insights provided herein offer a robust starting point for leveraging this powerful reagent in the discovery of next-generation crop protection solutions.

References

  • Title: Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Source: Google Patents.

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs.

  • Title: FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Source: ResearchGate.

  • Title: Advancing Agrochemicals: The Role of Fluorine in Modern Pesticides. Source: NINGBO INNO PHARMCHEM CO.,LTD.

  • Title: Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Source: CABI Digital Library.

  • Title: Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Source: PMC.

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts.

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal.

  • Title: Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as a Novel HPPD Inhibition Herbicide. Source: ACS Publications.

  • Title: Fluorination. Source: HDFC Securities.

  • Title: Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives. Source: Frontiers.

  • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Source: Journal of Fluorine Chemistry.

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube.

  • Title: DISCOVERY OF TRIKETONE-QUINOXALINE HYBRIDS AS POTENT HPPD INHIBITORS USING STRUCTURE-BASED DRUG DESIGN. Source: Hep Journals.

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Source: Beilstein Journals.

  • Title: 3-Fluoro-2-hydroxybenzeneboronic acid | C6H6BFO3 | CID 18617052. Source: PubChem.

  • Title: (2,6-Difluoro-3-hydroxyphenyl)boronicacid | 957065-86-0. Source: MilliporeSigma.

  • Title: 2059147-53-2 | (3,4-Difluoro-2-hydroxyphenyl)boronic acid. Source: Ambeed.

  • Title: 3,5-Difluoro-2-hydroxyphenylboronic acid | C6H5BF2O3 | CID 4372784. Source: PubChem.

  • Title: (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 957065-86-0. Source: Sigma-Aldrich.

  • Title: 1256345-60-4(2-Fluoro-6-hydroxyphenylboronic acid). Source: ChemicalBook.

  • Title: Suzuki reaction. Source: Wikipedia.

  • Title: Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Source: Green Chemistry (RSC Publishing).

  • Title: Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Source: ResearchGate.

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: PMC.

  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Source: Wiley-VCH.

Sources

Application

Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid

Introduction: Navigating the Challenges of a Sterically Demanding Substrate The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Sterically Demanding Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the successful application of this powerful transformation is highly dependent on the judicious selection of reaction parameters, particularly the choice of ligand for the palladium catalyst. This is especially true when dealing with sterically hindered and electronically complex substrates such as (3,6-Difluoro-2-hydroxyphenyl)boronic acid.

The ortho-hydroxy and ortho-fluoro substituents of this boronic acid present significant challenges to the standard Suzuki-Miyaura protocol. The steric bulk in the vicinity of the boronic acid moiety can impede the crucial transmetalation step of the catalytic cycle.[3] Furthermore, the acidic proton of the hydroxyl group can interact with the base or the catalyst, potentially leading to undesired side reactions or catalyst deactivation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands to overcome these obstacles and achieve successful coupling of (3,6-Difluoro-2-hydroxyphenyl)boronic acid with various aryl and heteroaryl halides.

The Critical Role of the Ligand in Overcoming Steric and Electronic Hurdles

The ligand plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[4] It modulates the electron density at the palladium center, influences the steric environment around the metal, and stabilizes the active catalytic species.[4][5] For a sterically demanding substrate like (3,6-Difluoro-2-hydroxyphenyl)boronic acid, the ligand's properties are paramount for achieving high yields and selectivities.

Key Ligand Properties for Coupling Hindered Substrates:

  • Bulk: Bulky ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[5][6] They also facilitate the reductive elimination step, which can be slow for sterically congested products.[4]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition of the aryl halide to the Pd(0) complex.[4][6]

  • Stability: The ligand must be stable under the reaction conditions to prevent decomposition and maintain catalyst activity throughout the reaction.[7][8]

A Comparative Analysis of Ligand Classes for Coupling (3,6-Difluoro-2-hydroxyphenyl)boronic Acid

Several classes of ligands have emerged as powerful tools for challenging Suzuki-Miyaura couplings. The choice of ligand will depend on the specific coupling partner and the desired reaction conditions.

Buchwald-Type Biaryl Phosphine Ligands

This class of ligands, developed by Stephen L. Buchwald and his group, are characterized by a biaryl backbone with a phosphine moiety.[5] They are known for their bulk and strong electron-donating properties, making them highly effective for coupling sterically hindered substrates.[5][9] For the coupling of (3,6-Difluoro-2-hydroxyphenyl)boronic acid, ligands such as SPhos , XPhos , and RuPhos are excellent starting points.

dot graph TD { A[Buchwald Ligands] --> B{Key Features}; B --> C[Bulky Biaryl Backbone]; B --> D[Electron-Rich Phosphine]; A --> E{Recommended Ligands}; E --> F[SPhos]; E --> G[XPhos]; E --> H[RuPhos]; A --> I{Advantages}; I --> J[High Reactivity for Hindered Substrates]; I --> K[Broad Substrate Scope]; } caption: "Buchwald Ligands for Hindered Couplings"

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands for cross-coupling reactions.[7][8] They are strong sigma-donors, even more so than many phosphine ligands, which leads to the formation of very stable and active palladium complexes.[7] Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms. For the target boronic acid, NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are promising candidates.[7]

dot graph TD { A[NHC Ligands] --> B{Key Features}; B --> C[Strong σ-Donors]; B --> D[High Stability]; B --> E[Tunable Steric Bulk]; A --> F{Recommended Ligands}; F --> G[IPr]; F --> H[IMes]; A --> I{Advantages}; I --> J[Excellent for Electron-Rich and -Poor Substrates]; I --> K[High Catalyst Stability]; } caption: "NHC Ligands for Robust Couplings"

Dialkylphosphino- and Adamantyl-Containing Ligands

Ligands bearing bulky and electron-donating alkyl groups, such as tri-tert-butylphosphine (P(t-Bu)₃) and di(1-adamantyl)-n-butylphosphine (cataCXium® A), are also highly effective for Suzuki-Miyaura couplings of challenging substrates. Their steric bulk and strong electron-donating character promote the key steps of the catalytic cycle.[6]

Ligand Selection Guide: A Tabulated Summary

Ligand ClassSpecific ExamplesKey AdvantagesConsiderations
Buchwald-Type SPhos, XPhos, RuPhosExcellent for sterically hindered substrates, broad commercial availability.Can be sensitive to air and moisture.
NHC Ligands IPr, IMesHigh catalyst stability, effective for a wide range of electronic demands.[7][8]Precatalysts are often preferred for ease of handling.
Bulky Alkylphosphines P(t-Bu)₃, cataCXium® AStrong electron-donating ability, promotes fast oxidative addition.[6]Can be prone to oxidation.

Experimental Protocol: A General Procedure for Ligand Screening

The following protocol provides a starting point for screening different ligands for the coupling of (3,6-Difluoro-2-hydroxyphenyl)boronic acid with an aryl bromide. Optimization of the base, solvent, and temperature will likely be necessary for each specific substrate combination.

dot graph TD { A[Start] --> B[Prepare Reaction Vessel]; B --> C[Add (3,6-Difluoro-2-hydroxyphenyl)boronic acid, Aryl Bromide, and Base]; C --> D[Add Solvent]; D --> E[Degas the Mixture]; E --> F[Add Palladium Precatalyst and Ligand]; F --> G[Heat to Reaction Temperature]; G --> H{Monitor Reaction Progress}; H -- Incomplete --> G; H -- Complete --> I[Work-up and Purification]; I --> J[End];

} caption: "Experimental Workflow for Ligand Screening"

Materials:

  • (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific precatalyst for the chosen ligand, 1-2 mol%)

  • Ligand (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)[4]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add (3,6-Difluoro-2-hydroxyphenyl)boronic acid, the aryl bromide, and the base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture under a positive pressure of inert gas.

  • Seal the vial and heat the reaction to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Inappropriate base or solvent; Insufficient temperature.[10]Use a fresh batch of catalyst and ligand. Screen different bases (e.g., K₂CO₃, CsF) and solvents (e.g., THF/H₂O, DMF).[4][11] Increase the reaction temperature.
Protodeborylation Presence of water or protic solvents; Strong base.[12]Use rigorously dried solvents and reagents. Consider using a milder base like KF.
Homocoupling of Boronic Acid Presence of oxygen.[10]Ensure thorough degassing of the reaction mixture before adding the catalyst.[10]
Low Yield with a Known Active Ligand Sub-optimal ligand-to-metal ratio.Optimize the ligand-to-palladium ratio (typically between 1:1 and 4:1).

Conclusion

The successful Suzuki-Miyaura coupling of the sterically and electronically challenging (3,6-Difluoro-2-hydroxyphenyl)boronic acid is highly achievable with careful consideration of the ligand. Bulky and electron-rich ligands, such as those from the Buchwald-type biaryl phosphine and N-heterocyclic carbene families, are particularly well-suited to overcome the inherent hurdles of this substrate. By systematically screening a selection of these state-of-the-art ligands and optimizing the reaction conditions, researchers can unlock the synthetic potential of this valuable building block for applications in drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Research. The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]

  • Synarchive. Buchwald Ligands. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. Development of N‐heterocyclic ligands towards cross‐coupling reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

Sources

Method

Protecting Group Strategies for the 2-Hydroxy Group in Boronic Acid Cross-Coupling: A Definitive Guide

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction: The Mechanistic Pitfalls of the Free 2-Hydroxyl Group The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Mechanistic Pitfalls of the Free 2-Hydroxyl Group

The synthesis of ortho-hydroxy biaryls is a critical transformation in drug discovery, materials science, and the development of privileged chiral ligands (e.g., Buchwald-type phosphines and phosphoramidites). While the Suzuki-Miyaura cross-coupling is the premier method for biaryl construction[1], the presence of a free 2-hydroxyl (phenol) group on either the arylboronic acid or the aryl halide partner introduces severe mechanistic liabilities.

As a synthetic scientist, attempting to couple an unprotected 2-hydroxyphenylboronic acid often leads to catastrophic yield reductions due to two primary failure modes:

  • Accelerated Protodeboronation: Suzuki-Miyaura couplings require basic conditions to form the active boronate species. However, basic media deprotonate the 2-hydroxyl group to form an electron-rich phenoxide. This phenoxide strongly stabilizes the transition state for C–B bond cleavage, drastically accelerating hydrolytic protodeboronation and destroying the boronic acid before transmetalation can occur[2].

  • Catalyst Poisoning via Chelation: The hard oxygen nucleophile of the phenoxide can coordinate with the soft Pd(II) intermediate formed after oxidative addition. This forms highly stable, off-cycle O^C or O^N^O palladacycles that sequester the palladium, preventing catalytic turnover and halting the reaction[3].

To bypass these competing pathways, masking the 2-hydroxyl group with a robust protecting group (PG) is not just recommended—it is a mechanistic necessity.

G Start 2-Hydroxyphenylboronic Acid + Aryl Halide split OH Status? Start->split FreeOH Free -OH Group (Basic Conditions) split->FreeOH Unprotected Protected Protected -OR Group (MOM, Bn, TBS) split->Protected Protected Path1 Phenoxide Formation & Pd-Chelation FreeOH->Path1 Path2 Accelerated Protodeboronation FreeOH->Path2 Path3 Efficient Transmetalation (No Chelation) Protected->Path3 Fail Catalyst Poisoning (Failed Coupling) Path1->Fail Path2->Fail Success High Yield Biaryl (Successful Coupling) Path3->Success

Figure 1: Mechanistic divergence in Suzuki-Miyaura coupling based on 2-hydroxy protection status.

Strategic Selection of Protecting Groups

The ideal protecting group for a Suzuki-Miyaura coupling must withstand aqueous basic conditions at elevated temperatures (e.g., K₂CO₃ in 1,4-dioxane/H₂O at 90 °C) while being easily removable without cleaving the newly formed biaryl axis or affecting other functional groups[4].

Table 1: Protecting Group Selection Matrix
Protecting GroupBase CompatibilityDeprotection ConditionsCoupling YieldOverall Yield
None (Free -OH) Poor (Protodeboronation)N/A15–30%15–30%
MOM (Methoxymethyl) Excellent (K₂CO₃, Cs₂CO₃)Mild Acid (HCl/MeOH or TFA)92–96%85–90%
Benzyl (Bn) Excellent (All bases)Hydrogenolysis (H₂, Pd/C)88–95%80–88%
TBS (Silyl Ether) Moderate (Use KF or K₃PO₄)TBAF or Mild Acid70–85%65–75%

Data Interpretation: The MOM ether is widely considered the gold standard for this application. It provides complete steric and electronic masking of the phenol, is completely inert to palladium and basic conditions, and cleaves cleanly under mild acidic conditions that leave most pharmaceutical scaffolds intact. Benzyl ethers are equally robust during coupling but require reductive deprotection, which is incompatible if the target molecule contains reducible alkenes, alkynes, or nitro groups[4].

Experimental Workflows & Protocols

Expert Insight on Causality: Direct protection of a commercially available 2-hydroxyphenylboronic acid is highly problematic. The boronic acid moiety is nucleophilic and prone to forming anhydrides (boroxines) or reacting directly with alkylating agents like MOMCl. Self-Validating Strategy: To ensure high yields and analytical purity, the optimal workflow begins with 2-bromophenol . The phenol is protected first, followed by Miyaura borylation to generate the pinacol ester (Bpin), which is then subjected to Suzuki coupling.

W N1 1. 2-Bromophenol N2 2. PG Installation (e.g., MOMCl, DIPEA) N1->N2 N4 3. Miyaura Borylation (B2pin2, Pd(dppf)Cl2) N2->N4 N6 4. Suzuki-Miyaura Coupling (Ar-X, Pd(PPh3)4, K2CO3) N4->N6 N8 5. Deprotection (e.g., HCl/MeOH) N6->N8 N9 Target: 2-Hydroxybiaryl N8->N9

Figure 2: End-to-end workflow for synthesizing 2-hydroxybiaryls via protected intermediates.

Protocol 1: Synthesis of MOM-Protected Boronic Ester

Objective: Mask the phenol and install a stable boronic ester for coupling.

Step 1.1: MOM Protection

  • Charge a flame-dried flask with 2-bromophenol (10.0 mmol, 1.0 equiv) and anhydrous CH₂Cl₂ (30 mL) under N₂.

  • Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 equiv) and cool the solution to 0 °C using an ice bath.

  • Add Chloromethyl methyl ether (MOMCl) (12.0 mmol, 1.2 equiv) dropwise over 10 minutes. (Caution: MOMCl is a known carcinogen; handle exclusively in a fume hood).

  • Warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The phenol spot (UV active, stains with KMnO₄) should completely disappear.

  • Quench with saturated aqueous NH₄Cl (20 mL), extract with CH₂Cl₂ (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-bromo-2-(methoxymethoxy)benzene.

Step 1.2: Miyaura Borylation

  • In a Schlenk flask, combine the protected bromide from Step 1.1 (10.0 mmol), Bis(pinacolato)diboron (B₂pin₂) (11.0 mmol, 1.1 equiv), and Potassium acetate (KOAc) (30.0 mmol, 3.0 equiv) in anhydrous 1,4-dioxane (40 mL).

  • Degas the mixture by sparging with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.3 mmol, 3 mol%). Heat to 90 °C for 12 hours.

  • Validation: GC-MS should confirm the disappearance of the aryl bromide and the appearance of the Bpin product mass.

  • Filter through a pad of Celite, concentrate, and purify via flash chromatography to isolate 2-(methoxymethoxy)phenylboronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling and Deprotection

Objective: Execute the cross-coupling without catalyst poisoning, followed by PG removal.

Step 2.1: Cross-Coupling

  • Combine the protected aryl Bpin (5.0 mmol, 1.0 equiv), the target Aryl Halide (5.5 mmol, 1.1 equiv), and K₂CO₃ (15.0 mmol, 3.0 equiv) in a mixture of 1,4-dioxane/H₂O (4:1 v/v, 25 mL).

  • Degas via argon sparging for 15 minutes.

  • Add Pd(PPh₃)₄ (0.25 mmol, 5 mol%) and heat to 90 °C for 8 hours[5].

  • Cool to room temperature, dilute with EtOAc (30 mL), and wash with brine (20 mL). Dry the organic layer (Na₂SO₄) and concentrate. Purify via column chromatography to obtain the MOM-protected biaryl.

Step 2.2: MOM Deprotection

  • Dissolve the protected biaryl (4.0 mmol) in Methanol (20 mL).

  • Add concentrated HCl (37% aq., 2 mL) dropwise.

  • Stir at 50 °C for 2–4 hours.

  • Validation: Monitor by TLC. The protected biaryl will convert to a more polar spot (the free phenol).

  • Neutralize carefully with saturated aqueous NaHCO₃, extract with EtOAc (3 × 15 mL), dry, and concentrate to yield the analytically pure 2-hydroxybiaryl target.

Conclusion & Best Practices

Failing to protect a 2-hydroxyl group during Suzuki-Miyaura coupling guarantees poor yields due to competitive protodeboronation and palladium chelation[2][3]. By employing a Methoxymethyl (MOM) or Benzyl (Bn) protecting group strategy, researchers can systematically eliminate these side reactions. For optimal results, always perform the protection step on the halogenated precursor prior to borylation, ensuring the sensitive boronic acid/ester is not exposed to harsh alkylating conditions.

References

1.[4] Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC. National Institutes of Health (NIH). URL:[Link] 2.[5] Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry - RSC Publishing. URL:[Link] 3.[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). URL:[Link] 4.[3] Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. ACS Publications. URL:[Link] 5.[2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of (3,6-Difluoro-2-hydroxyphenyl)boronic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the rapid degradation of (3,6-Difluoro-2-hydroxyphenyl)boronic acid during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the rapid degradation of (3,6-Difluoro-2-hydroxyphenyl)boronic acid during synthetic workflows. Below, you will find mechanistic diagnostics, troubleshooting matrices, and self-validating protocols designed to preserve the integrity of this highly fragile substrate.

Diagnostic FAQs: Understanding the Instability

Q: Why does (3,6-Difluoro-2-hydroxyphenyl)boronic acid degrade so rapidly during standard Suzuki-Miyaura cross-coupling? A: The degradation is driven by a synergistic combination of electronic and steric factors. Under the basic conditions required for standard cross-coupling, the boronic acid coordinates with a hydroxide ion to form a trihydroxyboronate "ate" complex. Mechanistic studies by Lloyd-Jones and co-workers demonstrate that polyfluorinated and ortho-substituted arylboronates are highly susceptible to rapid unimolecular heterolysis[1]. The highly electronegative ortho-fluorine stabilizes the transient aryl anion during the transition state, leading to rapid C–B bond cleavage (protodeboronation) long before transmetalation to the palladium catalyst can occur.

Q: Does protecting the 2-hydroxyl group prevent this degradation? A: Only partially. While masking the hydroxyl group (e.g., via MOM or benzyl protection) prevents phenoxide formation and eliminates specific hydrogen-bonding dynamics, the intense inductive electron withdrawal from the 3,6-difluoro substituents still renders the boron atom exceptionally Lewis acidic. The most robust strategy is not just protecting the phenol, but rehybridizing the boron center itself.

Q: Why are MIDA boronates recommended over standard Pinacol (Bpin) esters for this specific substrate? A: Pinacol esters remain sp²-hybridized. Because their p-orbital is still vacant, they can undergo prehydrolytic protodeboronation under basic aqueous conditions. In contrast, N-methyliminodiacetic acid (MIDA) ligands rehybridize the boron atom from sp² to sp³. This geometric and electronic shift completely blocks the vacant p-orbital, preventing the formation of the reactive "ate" complex and rendering the molecule indefinitely stable on the benchtop[2].

G A Ar-B(OH)2 (3,6-Difluoro-2-hydroxyphenyl)boronic acid sp2 Hybridized B Ar-B(OH)3⁻ Hydroxyboronate Intermediate sp3 Hybridized A->B + OH⁻ (Base) C Transition State C-B Bond Cleavage (Accelerated by ortho-F & OH) B->C Unimolecular Heterolysis D Ar-H + B(OH)3 Protodeboronated Product (1,4-Difluoro-2-hydroxybenzene) C->D + H₂O

Base-catalyzed protodeboronation pathway of fluorinated arylboronic acids.

Troubleshooting Guide: Common Failures & Interventions

Observation / Failure ModeMechanistic CauseRecommended Intervention
Complete loss of boronic acid mass; high yield of 1,4-difluoro-2-hydroxybenzene. Base-catalyzed protodeboronation outcompeting transmetalation.Switch to a "slow-release" MIDA boronate strategy. Alternatively, utilize base-free or weak-base conditions (e.g., KF)[3].
Reaction stalls at 20-30% conversion with MIDA boronate. Hydrolysis of the MIDA ligand is too slow, starving the catalytic cycle of the active sp² species.Increase the water ratio in the solvent mixture or slightly increase the temperature to accelerate MIDA deprotection.
Significant protodeboronation observed even when using MIDA boronates. Catalyst deactivation or low electrophile reactivity is causing the free boronic acid to accumulate in solution.Upgrade to a highly active precatalyst (e.g., XPhos Pd G3) to ensure transmetalation is strictly rate-limiting.

Validated Methodologies: The Slow-Release Strategy

To bypass the inherent instability of this substrate, we recommend a two-phase approach: converting the free boronic acid to a bench-stable MIDA boronate, followed by a slow-release Suzuki-Miyaura coupling[2].

Protocol A: Synthesis of (3,6-Difluoro-2-hydroxyphenyl) MIDA Boronate

Causality Check: Complexation with MIDA requires the removal of water to drive the equilibrium toward the ester. Using a Dean-Stark trap ensures continuous removal of the water byproduct, forcing complete sp³ rehybridization.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.0 equiv) and MIDA (1.2 equiv).

  • Solvent: Suspend the reagents in a 1:5 mixture of DMSO and Toluene (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The toluene will azeotropically remove water.

  • Validation Checkpoint 1 (In-Process): Monitor the Dean-Stark trap. The reaction is nearing completion when the theoretical volume of water (2 equivalents) has collected.

  • Workup: Cool to room temperature, concentrate the toluene in vacuo, and precipitate the MIDA boronate by adding cold diethyl ether. Filter and wash with ether.

  • Validation Checkpoint 2 (Analytical): Analyze the isolated solid via ¹¹B NMR. A successful rehybridization is confirmed by a chemical shift change from ~30 ppm (sp² free acid) to ~10–12 ppm (sp³ MIDA boronate).

Protocol B: Slow-Release Suzuki-Miyaura Cross-Coupling

Causality Check: The success of this reaction relies on maintaining a near-zero steady-state concentration of the free boronic acid. By using a mild base (K₃PO₄) in a biphasic system, the MIDA ligand hydrolyzes slowly. A highly active catalyst immediately consumes the unmasked boronic acid before it can undergo heterolysis[2].

  • Setup: In an oven-dried Schlenk tube, combine the aryl halide electrophile (1.0 equiv), (3,6-Difluoro-2-hydroxyphenyl) MIDA boronate (1.5 equiv), XPhos Pd G3 (2-5 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Purge: Evacuate and backfill the vessel with ultra-pure Nitrogen or Argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v, 0.2 M).

  • Reaction: Heat the mixture to 60 °C under vigorous stirring (biphasic mixing is critical for controlled hydrolysis).

  • Validation Checkpoint (In-Process): Pull a 10 µL aliquot at 1 hour, dilute in MeCN, and analyze via LC-MS. You should observe the product mass building, but no accumulation of the free (3,6-Difluoro-2-hydroxyphenyl)boronic acid mass. If free boronic acid is accumulating, your catalyst has deactivated.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 MIDA Boronate Protection (Bench-stable sp3 complex) Step2 Slow Hydrolysis (Mild aqueous base, e.g., K3PO4) Step1->Step2 Step3 In Situ Release Transient Ar-B(OH)2 Step2->Step3 Step4 Rapid Transmetalation (Pd Catalyst) Step3->Step4 Fast Degradation Protodeboronation Step3->Degradation Slow (Minimized) Step5 Cross-Coupled Product Step4->Step5

MIDA boronate slow-release strategy preventing protodeboronation.

Quantitative Data Summary

The table below summarizes the expected stability and coupling efficiency of various boron species of the 3,6-difluoro-2-hydroxy motif under standard basic cross-coupling conditions (pH ~10, 60 °C).

Boron SpeciesBoron HybridizationAqueous Half-Life (t½)Standard Coupling YieldSlow-Release Coupling Yield
Free Boronic Acid sp²< 5 minutes< 15% (Heavy degradation)N/A
Pinacol Ester (Bpin) sp²~ 30 minutes30 - 40%N/A
MIDA Boronate sp³Indefinite (Solid state)N/A> 85%

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed (nih.gov).[Link]

  • Base‐Free Pd‐Catalyzed C−Cl Borylation of Fluorinated Aryl Chlorides - PMC (nih.gov).[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (3,6-Difluoro-2-hydroxyphenyl)boronic Acid Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to cross-couple highly deactivated, sterically hindered boronic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to cross-couple highly deactivated, sterically hindered boronic acids.

Working with (3,6-Difluoro-2-hydroxyphenyl)boronic acid presents a "perfect storm" of synthetic challenges. The boronic acid moiety is flanked by a hydroxyl group at the C2 position and a fluorine atom at the C6 position. This 2,6-disubstitution creates severe steric hindrance that physically blocks the palladium catalyst during the critical transmetalation step. Concurrently, the electron-withdrawing fluorine atoms make the boron highly electrophilic and prone to degradation.

This guide provides field-proven, mechanistically grounded solutions to salvage your Suzuki-Miyaura couplings.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my Suzuki-Miyaura coupling failing and yielding a completely different byproduct?

A1: Your reaction is likely falling victim to base-promoted protodeboronation . In a standard Suzuki coupling, the transmetalation step requires the Pd(II)-aryl complex to interact with the boronate intermediate. Because the C2-OH and C6-F groups create a "steric wall," transmetalation becomes kinetically exceptionally slow.

When transmetalation is delayed, the competing degradation pathway takes over. The electron-withdrawing fluorines increase the electrophilicity of the boron atom, making it highly susceptible to attack by hydroxide ions in the basic reaction medium. This leads to rapid C–B bond fission, yielding 1,4-difluoro-2-phenol instead of your desired biaryl product. This phenomenon is a well-documented bottleneck for 2,6-disubstituted arylboronic acids ().

Mechanism A (3,6-Difluoro-2-hydroxyphenyl) boronic acid B Pd(II) Transmetalation (Sterically Hindered) A->B Catalytic Cycle (SPhos/Pd) D Base-Promoted Protodeboronation A->D Aqueous Base (High pH) C Desired Biaryl Product B->C Reductive Elimination E 1,4-Difluoro-2-phenol (Dead-end Byproduct) D->E C-B Fission

Competing reaction pathways: Suzuki cross-coupling vs. protodeboronation.

Q2: How do I prevent this protodeboronation side reaction?

A2: You must invert the kinetic relationship between transmetalation and degradation. This requires a three-pronged approach:

  • Eliminate Water: Transition from aqueous bases (like aqueous Na₂CO₃) to strictly anhydrous bases (like milled, anhydrous K₃PO₄). Water is the primary source of the protons and hydroxide ions driving the C–B fission.

  • Accelerate Transmetalation: Use a highly active, sterically demanding dialkylbiaryl phosphine ligand (e.g., Buchwald ligands) to push the hindered substrate through the catalytic cycle before it can degrade ().

  • Lower the Temperature: If your catalyst is active enough, dropping the temperature from 100°C to 80°C reduces the thermal energy available for the degradation pathway.

Q3: Which catalyst/ligand system is best for this specific molecule?

A3: We strongly recommend the Pd₂(dba)₃ / SPhos system. Standard ligands like PPh₃ or PCy₃ will fail here. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is uniquely suited for this:

  • The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition.

  • The biphenyl backbone provides the exact steric bulk needed to force the reductive elimination of highly hindered biaryls, preventing the catalyst from stalling ().

Q4: Should I protect the 2-hydroxyl group before the coupling?

A4: Yes, it is highly recommended. A free 2-hydroxyl group can coordinate directly with the palladium center, forming an unreactive aryloxide-Pd complex that poisons the catalyst. Furthermore, it can undergo competitive O-arylation. Protecting the hydroxyl group with a Methoxymethyl (MOM) or Benzyl (Bn) ether removes this coordination threat and slightly dampens the electron-withdrawing effect on the ring, stabilizing the C–B bond.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution for highly hindered 2,6-disubstituted fluorinated boronic acids. Notice how the shift to anhydrous conditions and advanced ligands rescues the yield.

Ligand SystemBase TypeSolvent SystemTemp (°C)Biaryl Yield (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃ (2M aq)Toluene / H₂O90< 5%> 85%
Pd₂(dba)₃ / PCy₃K₃PO₄ (aq)Dioxane / H₂O9018%62%
Pd₂(dba)₃ / XPhosK₃PO₄ (Anhydrous)Toluene (Dry)10052%28%
Pd₂(dba)₃ / SPhos K₃PO₄ (Anhydrous) Toluene (Dry) 90 84% < 5%

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes mandatory Quality Control (QC) checkpoints. If a checkpoint fails, the protocol dictates an immediate halt, preventing the waste of expensive palladium catalysts and substrates.

Phase 1: Substrate Protection (MOM-Ether Formation)
  • Dissolve (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the flask to 0°C.

  • Dropwise add Methoxymethyl chloride (MOM-Cl) (1.5 eq). Stir for 4 hours, allowing it to warm to room temperature.

  • Validation Checkpoint 1: Perform IR Spectroscopy on the crude extract. Pass condition: Complete disappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹. If the peak remains, re-subject to MOM-Cl before proceeding.

Phase 2: Anhydrous Suzuki-Miyaura Coupling
  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and the aryl halide electrophile (1.0 eq).

  • Reagent Assembly: Add the MOM-protected boronic acid (1.5 eq) and finely milled, anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M concentration). Seal the tube and heat to 90°C.

  • Validation Checkpoint 2 (2-Hour Mark): Extract a 50 µL aliquot, quench with water, extract with EtOAc, and run GC-MS.

    • Pass condition: The mass peak corresponding to the protodeboronated byproduct must be < 10% relative abundance.

    • Fail condition: If > 10%, your K₃PO₄ or Toluene was wet. Halt the reaction, re-dry your reagents, and restart.

  • Completion & Workup: After 12 hours, cool to room temperature, filter through a pad of Celite to remove the palladium black and salts, and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in Methanol, add 3M HCl, and stir at 50°C for 3 hours to cleave the MOM group, yielding the final hindered biaryl product.

Protocol S1 Step 1: OH Protection (MOM-Cl, DIPEA, DCM) S2 Step 2: Catalyst Assembly (Pd2(dba)3 + SPhos in Toluene) S1->S2 S3 Step 3: Anhydrous Coupling (K3PO4, 90°C, 12h) S2->S3 S4 QC Check: GC-MS Protodeboronation < 10%? S3->S4 S5 Step 4: Deprotection (HCl/MeOH) & Purification S4->S5 YES (System Validated) S6 Halt & Re-dry Solvents S4->S6 NO (Moisture Detected)

Self-validating experimental workflow for sterically hindered Suzuki couplings.

References

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.[Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry.[Link]

Troubleshooting

Technical Support Center: Handling, Stability, and Troubleshooting for (3,6-Difluoro-2-hydroxyphenyl)boronic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with mechanistic insights and field-proven protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with mechanistic insights and field-proven protocols for managing (3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 2246616-05-5) .

Boronic acids are notoriously temperamental, and this specific compound features a highly unique stereoelectronic profile. The combination of an ortho-hydroxyl group and two strongly electron-withdrawing fluorine atoms creates specific vulnerabilities that must be actively managed to ensure reproducible cross-coupling yields and long-term shelf life.

Mechanistic Drivers of Speciation and Degradation

To effectively troubleshoot, you must first understand the causality behind the compound's behavior. The stability of (3,6-Difluoro-2-hydroxyphenyl)boronic acid is governed by three competing pathways:

  • Protodeboronation (Irreversible Degradation): This is the heterolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a proton[1]. The fluorine atoms at the 3- and 6-positions act as strong electron-withdrawing groups (EWGs). By withdrawing electron density, they stabilize the transient aryl anion formed during C-B cleavage. Consequently, this compound is highly susceptible to base-catalyzed protodeboronation, yielding 2,4-difluorophenol.

  • Oxidative Deboronation (Irreversible Degradation): Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to the formation of 3,6-difluorobenzene-1,2-diol[1]. Interestingly, while electron-donating groups typically accelerate oxidation, the EWG fluorines actually decrease the rate of oxidation by reducing the nucleophilicity of the aryl ring during the critical 1,2-migration step[2]. However, the unprotected ortho-hydroxyl group remains redox-active, meaning inert storage is still strictly required.

  • Boroxine Equilibrium (Reversible Speciation): Like most free boronic acids, this compound undergoes an entropically driven dehydration (releasing three equivalents of water) to form a trimeric cyclic anhydride known as a boroxine[3]. The electron-withdrawing fluorines increase the Lewis acidity of the boron center, which directly influences this hydration/dehydration thermodynamic equilibrium[4]. While not a "degradation" pathway, unrecognized boroxine formation is the leading cause of stoichiometric errors in catalytic cycles.

StabilityPathways BA (3,6-Difluoro-2-hydroxyphenyl) boronic acid Proto Protodeboronation (2,4-Difluorophenol) BA->Proto H+ or OH- (Irreversible) Oxid Oxidation (3,6-Difluorobenzene-1,2-diol) BA->Oxid O2 / ROS (Irreversible) Borox Boroxine Anhydride (Trimer) BA->Borox -H2O / +H2O (Reversible)

Mechanistic degradation and equilibrium pathways of (3,6-Difluoro-2-hydroxyphenyl)boronic acid.

Quantitative Stability & Storage Data

The following table summarizes the expected stability of (3,6-Difluoro-2-hydroxyphenyl)boronic acid under various conditions. These metrics are synthesized from accelerated degradation studies and thermodynamic equilibrium parameters[1].

Storage StateTemperatureAtmosphereExpected Shelf LifePrimary Risk Factor
Solid (Optimal) -20°CArgon / N₂> 12 MonthsNone (Stable baseline)
Solid (Working) 2–8°CArgon / N₂6 MonthsSlow boroxine shifting
Solid (Benchtop) 25°CAmbient Air< 1 MonthOxidation & Dehydration
In Solution -20°CArgon / N₂1 MonthProtodeboronation
In Solution 25°C (Basic pH > 9)Ambient AirMinutes to HoursRapid Protodeboronation

Troubleshooting FAQs

Q1: My Suzuki-Miyaura cross-coupling yields are dropping with older batches of this boronic acid, but TLC shows no degradation byproducts. What is happening? A: You are likely experiencing a shift in the boronic acid/boroxine equilibrium[5]. Because boroxines are trimers, a sample that has partially dehydrated over time will have a higher effective molarity of reactive boron per gram than the pure free acid. If you weigh the sample assuming 100% free acid, you are inadvertently overloading the reaction with boron. This alters the palladium-to-boron stoichiometry, which can poison the catalyst or drastically increase homocoupling byproducts. Solution: Use Protocol 1 below to rehydrate the sample before use.

Q2: How does the ortho-hydroxyl group affect the stability of this specific compound compared to a standard phenylboronic acid? A: The ortho-hydroxyl group can coordinate with the empty p-orbital of the boron atom, forming a transient intramolecular hydrogen bond or a cyclic hemiboronate-like interaction. While this provides some steric shielding against certain nucleophiles, it makes the compound exceptionally sensitive to pH. Under the basic conditions required for cross-coupling, deprotonation of the phenol yields a phenoxide. This phenoxide strongly donates electron density into the ring, which, combined with the pull of the fluorine atoms, severely weakens the C-B bond and accelerates protodeboronation.

Q3: I suspect my sample has oxidized due to a failed glovebox seal. Can I reverse this? A: No. Oxidative deboronation is an irreversible process that converts the boronic acid into a diol[1]. You can confirm oxidation via ¹⁹F NMR; the fluorine chemical shifts will change significantly due to the loss of the boron atom's shielding effects. Oxidized batches must be discarded, as purification via recrystallization is exceptionally low-yielding for this highly polar compound.

Validated Experimental Protocols

Protocol 1: Self-Validating Controlled Rehydration

To ensure accurate stoichiometry in your reactions, you must control the speciation of your starting material. This protocol uses water as both a reagent and a catalyst to drive the overarching hydrolytic equilibrium back to the free acid[5].

Step-by-Step Methodology:

  • Initial Assessment: Dissolve 5.0 mg of the bulk boronic acid in 0.5 mL of anhydrous THF-d8. Acquire a ¹⁹F NMR spectrum. The boroxine and free acid will exhibit distinct fluorine resonances.

  • Calculate Moisture Requirement: Integrate the peaks to determine the molar ratio of boroxine to free acid. Calculate the exact stoichiometric amount of water needed to cleave the anhydride (exactly 3 moles of H₂O per 1 mole of boroxine)[3].

  • Rehydration: Weigh your required mass of the bulk material into a reaction vial. Dissolve in reagent-grade THF. Add the calculated volume of HPLC-grade water via a microsyringe.

  • Equilibration: Stir the solution at 25°C for 30 minutes. The thermodynamic equilibrium will rapidly shift, yielding 100% monomeric free acid.

  • Validation & Application: (Optional) Take a 10 µL aliquot for a rapid ¹⁹F NMR check to validate complete conversion. Use the THF solution directly in your cross-coupling reaction.

RehydrationWorkflow N1 1. Assess Sample via 19F NMR N2 2. Calculate Boroxine Ratio N1->N2 N3 3. Add Stoichiometric H2O in THF N2->N3 N4 4. Stir at 25°C for 30 mins N3->N4 N5 5. Active Free Boronic Acid Ready N4->N5

Self-validating workflow for the controlled rehydration of boroxine anhydrides to free boronic acid.

Protocol 2: Long-Term Storage Aliquoting

Repeated freeze-thaw cycles and atmospheric exposure are the primary causes of degradation. Implement this protocol upon receiving a new batch.

Step-by-Step Methodology:

  • Glovebox Transfer: Transfer the sealed commercial bottle into an inert atmosphere glovebox (Argon or N₂).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (e.g., 50 mg or 100 mg aliquots). The amber glass prevents photo-induced radical oxidation.

  • Sealing: Seal each vial with a PTFE-lined cap. Wrap the cap junction tightly with Parafilm to prevent moisture ingress.

  • Storage: Store the aliquots in a desiccator box at -20°C.

  • Usage: When needed, remove a single vial and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

References

  • Tokunaga Y, et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." ResearchGate.[Link]

  • Baker SJ, et al. "Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore." Proc. Natl. Acad. Sci. U. S. A.[Link]

  • Tokunaga Y, et al. "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION." CLOCKSS. [Link]

  • University of Edinburgh. "The Boroxine–Boronic Acid Equilibrium." University of Edinburgh Research Explorer.[Link]

Sources

Optimization

Troubleshooting catalyst poisoning when using fluorinated hydroxyphenylboronic acids

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers struggle with Suzuki-Miyaura cross-couplings involving fluorinated hydroxyphenylboronic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers struggle with Suzuki-Miyaura cross-couplings involving fluorinated hydroxyphenylboronic acids. These substrates are notoriously difficult because they present a "dual-threat" to palladium catalysis: the electron-withdrawing fluorine atoms drive rapid substrate degradation, while the hydroxyl group actively poisons the metal center.

This guide is designed to move beyond basic trial-and-error. Below, we will dissect the exact causality behind your reaction failures, provide a diagnostic workflow, and outline a self-validating protocol to rescue your yields.

Part 1: Diagnostic Workflow for Catalyst Failure

Before changing solvents or ligands blindly, you must identify whether your catalyst is dying from substrate degradation or off-cycle coordination . Use the workflow below to diagnose the failure mode using crude


F NMR.

Troubleshooting Start Reaction Failure: Low Yield or Pd Black NMR Run 19F/11B NMR on Crude Mixture Start->NMR Q1 High levels of fluorophenol? NMR->Q1 PDB Diagnosis: Protodeboronation (PDB) Q1->PDB Yes Q2 Unreacted boronic acid + Pd black? Q1->Q2 No Fix1 Action: Use Pd(PAd3) precatalyst + Weak Base (KF) + Anhydrous Conditions PDB->Fix1 Poison Diagnosis: Catalyst Poisoning (OH/F coordination) Q2->Poison Yes Fix2 Action: Protect -OH group or use bulky XPhos ligand Poison->Fix2

Workflow for diagnosing and resolving Pd catalyst failure with fluorinated hydroxyphenylboronic acids.

Part 2: Mechanistic Troubleshooting (FAQs)

Q: My cross-coupling yields mostly defluorinated phenol and palladium black within 15 minutes. What is happening at a molecular level? A: You are observing the synergistic destruction of your reaction via Protodeboronation (PDB) and Catalyst Poisoning . The Causality: Highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects. This drastically increases the Lewis acidity of the boron center, making it a prime target for base-catalyzed C-B bond cleavage (PDB), which generates the fluorophenol byproduct[1]. Concurrently, the free hydroxyl group acts as a competing nucleophile. Because the electron-deficient fluorinated ring slows down the transmetalation step, the Pd(II) intermediate has a prolonged lifetime. This allows the -OH group to coordinate to the palladium center, forming a stable, off-cycle aryloxo-palladium complex that eventually aggregates into inactive Pd(0) black[2].

Q: Should I switch to a pinacol boronic ester (Bpin) to protect the boron center from basic degradation? A: Not necessarily. It is a common misconception in the field that esterification universally imparts stability. Recent kinetic studies demonstrate that hydrolysis of the ester back to the free boronic acid can actually be the dominant component of the overall PDB process[3]. In fact, self-catalysis and auto-catalysis can occur when the pH of your reaction is close to the pKa of the boronic acid/ester[3]. Instead of pre-synthesizing the ester, generating the ester in situ (e.g., adding pinacol directly to the reaction) or strictly controlling the water content often yields better results by tying up the active boronic acid in a dormant state until transmetalation occurs[4].

Q: How do I outcompete the rapid protodeboronation side reaction? A: The rate of transmetalation must exceed the rate of PDB. The half-life of polyfluorinated boronic acids can be as short as


 seconds at elevated temperatures and high pH[4]. To solve this, you must abandon traditional catalysts like Pd(PPh3)4. Instead, use a uniquely effective "on-cycle" precatalyst, such as Pd(PAd3)(p-FC6H4)Br, which generates the active L-Pd(0) species instantaneously without requiring a slow reduction step[4]. Combine this with a weaker, anhydrous base (like spray-dried KF) to suppress the hydroxide-driven PDB pathway.

Part 3: Quantitative Troubleshooting Matrix

To highlight the importance of matching your catalyst to the substrate's electronics, review the quantitative impact of various ligand/base combinations on boronic acid stability and overall yield.

Catalyst SystemBase / SolventPrimary Failure MechanismEst. Boronic Acid

Typical Yield
Pd(PPh3)4 Na2CO3 / H2O-THFRapid base-catalyzed PDB; OH coordination< 1 min< 10%
[Pd(dppf)Cl2] K3PO4 / MeCNSevere PDB; Catalyst poisoning[2]~ 15 min0 - 5%
XPhos Pd G3 K3PO4 / H2O-THFBulky ligand prevents OH coordination, but PDB persists~ 5 min30 - 40%
Pd(PAd3)(p-FC6H4)Br KF / Anhydrous THF"On-cycle" precatalyst outcompetes PDB[4]> 60 min> 85%

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, the following protocol is designed as a self-validating system . By incorporating an internal


F NMR standard, the protocol forces a strict mass-balance check. If your mass balance fails, you immediately know the catalyst has trapped the substrate in an off-cycle complex, eliminating guesswork.
Anhydrous Cross-Coupling of Sensitive Boronic Acids

Step 1: Baseline Quantification (The Control)

  • In a nitrogen-filled glovebox, combine the aryl halide (1.0 equiv), the fluorinated hydroxyphenylboronic acid (1.5 equiv), and an internal standard (

    
    -trifluorotoluene, 1.0 equiv) in anhydrous THF (0.2 M).
    
  • Self-Validation Check: Take a 100

    
     aliquot, dilute in THF-
    
    
    
    , and record a baseline
    
    
    F NMR spectrum. Integrate the peaks to establish the exact starting molar ratio.

Step 2: Catalyst & Base Selection (The Engine)

  • Add 2.0 equivalents of spray-dried KF. Causality: KF provides sufficient basicity to activate the boronic acid for transmetalation without introducing the hydroxide ions that rapidly accelerate PDB.

  • Add 2-5 mol% of Pd(PAd3)(p-FC6H4)Br precatalyst. Causality: This specific precatalyst is already on the catalytic cycle, bypassing the slow initiation phase of traditional Pd(II) salts, ensuring transmetalation outpaces the degradation of the fluorinated ring[4].

Step 3: Controlled Initiation

  • Seal the vessel and heat the reaction to 40 °C. Causality: Avoid higher temperatures, which exponentially increase PDB rates and promote the thermal decomposition of the catalyst.

  • Optional: If hydroxyl coordination remains an issue (evidenced by early palladium black formation), add 1.5 equiv of N,O-bis(trimethylsilyl)acetamide (BSA) to transiently mask the -OH group in situ.

Step 4: Post-Reaction Mass Balance (The Validation)

  • After 2 hours, cool the reaction and take a second aliquot for

    
    F NMR.
    
  • Diagnostic Check: Calculate the yield of the cross-coupled product and quantify the fluorophenol (PDB product).

    • Mass Balance Equation: (Product) + (Unreacted Boronic Acid) + (Fluorophenol) = Initial Standard

    • If the mass balance is <95%, the missing mass is coordinated to the palladium black precipitate. This self-validates whether your failure was chemical degradation (PDB) or physical trapping (Poisoning).

References

  • Title: An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids - PMC Source: nih.gov URL: 4

  • Title: A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC Source: nih.gov URL: 2

  • Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online Source: ljmu.ac.uk URL: 1

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society Source: acs.org URL: 3

Sources

Troubleshooting

Technical Support Guide: Optimizing Base Selection for (3,6-Difluoro-2-hydroxyphenyl)boronic Acid Coupling

Executive Summary: The "Privileged but Precarious" Substrate You are working with (3,6-Difluoro-2-hydroxyphenyl)boronic acid . This is not a standard Suzuki-Miyaura substrate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged but Precarious" Substrate

You are working with (3,6-Difluoro-2-hydroxyphenyl)boronic acid . This is not a standard Suzuki-Miyaura substrate. It possesses a "perfect storm" of structural features that lead to rapid catalyst decomposition and protodeboronation:

  • Di-ortho Substitution: The C-B bond is sterically crowded by the 2-hydroxyl and 6-fluorine groups, slowing down transmetallation.

  • Electronic Destabilization: The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron, while the 2-hydroxyl group (especially if deprotonated) can act as an intramolecular proton source or catalyst poison.

  • Hydrolytic Instability: This specific substitution pattern renders the C-B bond exceptionally prone to protodeboronation (hydrolysis), often faster than the cross-coupling reaction itself.

The Golden Rule: Speed is your ally. You must generate the active catalytic species and effect transmetallation faster than the base can hydrolyze the C-B bond.

Diagnostic Workflow (Interactive)

Before altering your base, diagnose the specific failure mode using the flowchart below.

G Start Start: Reaction Failed CheckByproduct Analyze Crude Mixture (LCMS/NMR) Start->CheckByproduct Deboronated Major Byproduct: 1,4-Difluoro-2-hydroxybenzene CheckByproduct->Deboronated C-B Bond Cleavage Homocoupling Major Byproduct: Biaryl Homocouple CheckByproduct->Homocoupling Oxidative Coupling NoReaction Recovered Starting Material (No Conversion) CheckByproduct->NoReaction Stalled Cycle Decision1 Is Water Present? Deboronated->Decision1 Sol_Degas SOLUTION B: Strict Oxygen Exclusion (Freeze-Pump-Thaw) Homocoupling->Sol_Degas Sol_Catalyst SOLUTION C: Switch to Pre-formed Catalyst (XPhos Pd G3) NoReaction->Sol_Catalyst Steric Failure Sol_Protect SOLUTION D: Protect Phenol (-OH) as Benzyl/Methyl Ether NoReaction->Sol_Protect Catalyst Poisoning Decision2 Is Base Strong? (NaOH, KOH, Cs2CO3) Decision1->Decision2 Yes (Aqueous Base) Sol_Anhydrous SOLUTION A: Switch to Anhydrous Conditions (CsF or K3PO4) Decision1->Sol_Anhydrous No (Already Anhydrous) Decision2->Sol_Anhydrous Yes Decision2->Sol_Catalyst No (Weak Base Used)

Figure 1: Diagnostic decision tree for troubleshooting coupling failures. Note: The primary pathway for this substrate is usually the red "Deboronated" path.

Technical Support: Frequently Asked Questions

Q1: Why is my boronic acid disappearing but forming no product?

A: You are experiencing protodeboronation .[1][2][3][4] The combination of the 2,6-disubstitution and the base creates a boronate "ate" complex that is unstable. In the presence of water (even trace amounts) and high pH, the C-B bond breaks, replacing the boron with a proton.

  • Fix: Stop using aqueous bases (e.g.,

    
    ). Switch to anhydrous  conditions using Cesium Fluoride (CsF)  or Potassium Phosphate (
    
    
    
    )
    .
Q2: Can I use standard bases like or ?

A: generally, No . Carbonate bases produce water as a byproduct of the activation step (


). This in situ water generation is sufficient to destroy your sensitive substrate.
  • Recommendation: Use

    
     (finely milled, anhydrous) . It acts as a base but also as a desiccant, sequestering trace water. Alternatively, use CsF , which activates boron via a fluorophilic mechanism rather than a Brønsted base mechanism, avoiding water generation entirely.
    
Q3: Does the 2-hydroxyl group need protection?

A: Highly Recommended. The free phenol (


) consumes one equivalent of base immediately. The resulting phenoxide is an electron-donating group that destabilizes the C-B bond further. Furthermore, free phenols can coordinate to Palladium, poisoning the catalyst.
  • Strategy: If direct coupling fails despite anhydrous conditions, protect the phenol as a Benzyl ether (Bn) or Methoxymethyl ether (MOM) before coupling.

Q4: Which catalyst system works best with these "unstable" bases?

A: You need a catalyst that undergoes oxidative addition and transmetallation rapidly.

  • Avoid:

    
     (Too slow, high thermal load).
    
  • Use: XPhos Pd G3 or SPhos Pd G3 . These Buchwald precatalysts activate at room temperature and are bulky enough to facilitate the difficult transmetallation of di-ortho substituted rings.

Base Selection Matrix

Base CandidateStateSuitabilityTechnical Notes
NaOH / KOH AqueousCRITICAL FAIL pH is too high; rapid protodeboronation occurs instantly.

Aq/SolidPOOR Generates water during reaction; insufficient activation for hindered substrates.

SolidMODERATE Stronger base, but solubility issues in dry solvents can limit efficacy.

Solid (Anhydrous) GOOD Standard Choice. Acts as a mild base and water scavenger. Must be finely ground.
CsF / KF Solid (Anhydrous) EXCELLENT "Rescue" Choice. Activates boron via F-B interaction. Non-basic mechanism minimizes hydrolysis.

Optimized Protocols

Protocol A: The "Rescue" Method (Fluoride Activation)

Use this when standard carbonate methods yield only deboronated byproduct.

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Reagents:

    • Aryl Halide (1.0 equiv)[5][6]

    • (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.5 equiv)

    • Cesium Fluoride (CsF) (3.0 equiv) - Must be anhydrous.

    • Catalyst:

      
       (5 mol%) + XPhos  (10 mol%) OR XPhos Pd G3  (2-5 mol%).
      
  • Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M concentration).

  • Procedure:

    • Combine solids in the vial inside a glovebox or under strong Argon flow.

    • Add anhydrous solvent.[7]

    • Seal and heat to 50-60°C . Do not overheat (>80°C) as this accelerates decomposition.

    • Monitor by LCMS at 30 minutes.

Protocol B: The "Rapid Injection" Method

Use this to minimize the time the boronic acid spends in the basic environment.

  • Setup: Prepare a solution of the Aryl Halide, Base (

    
    , 3.0 equiv), and Catalyst (SPhos Pd G3, 3 mol%) in Toluene/Water (10:1) or pure Toluene. Heat this mixture to the reaction temperature (e.g., 80°C) first.
    
  • Injection: Dissolve the (3,6-Difluoro-2-hydroxyphenyl)boronic acid in a minimal amount of THF or Dioxane.

  • Action: Slowly syringe-pump the boronic acid solution into the hot catalyst mixture over 30-60 minutes.

    • Why? This keeps the standing concentration of the boronic acid low, ensuring that as soon as it enters, it is transmetallated by the excess catalyst rather than hydrolyzed by the base.

Scientific Rationale & Mechanism

The instability of your substrate is governed by the mechanism of protodeboronation.

Mechanism Acid Boronic Acid (Neutral) Boronate Boronate Complex [Ar-B(OH)3]- Acid->Boronate Activation Base Base (OH- or F-) Base->Boronate Transmet Pd(II)-Ar Active Catalyst Boronate->Transmet Desired Path (Fast with XPhos) Deboron Protodeboronation (Ar-H + B(OH)3) Boronate->Deboron Side Reaction (Catalyzed by 2,6-F & 2-OH) Product Cross-Coupled Product Transmet->Product Water H2O / H+ Water->Deboron

Figure 2: Kinetic competition between Transmetallation and Protodeboronation.

Explanation: For 2,6-disubstituted arylboronic acids, the rate of C-B bond cleavage (


) is significantly accelerated because the steric strain is relieved upon breaking the C-B bond. Furthermore, the high electronegativity of the fluorines stabilizes the developing negative charge on the ring carbon during the cleavage event.

By using Anhydrous Fluoride (CsF) , you activate the boron (forming an Ar-B(OH)2F- species) which is competent for transmetallation but less prone to hydrolytic cleavage than the tri-hydroxy boronate formed by hydroxide bases [1, 2].

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[8] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[9] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Knapp, D. M., et al. (2009).[6] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling of (3,6-Difluoro-2-hydroxyphenyl)boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating side reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of (3,6-Difluoro-2-hydroxyphenyl)boronic acid. Our goal is to equip you with the knowledge and protocols to minimize this side reaction, thereby improving the yield and purity of your target compounds.

(3,6-Difluoro-2-hydroxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and structural features—electron-withdrawing fluorine atoms, a Lewis acidic boronic acid, and a potentially coordinating ortho-hydroxyl group—present specific challenges in cross-coupling reactions. Homocoupling, the dimerization of the boronic acid, is a frequent and yield-limiting side reaction. This guide will delve into the mechanisms of homocoupling and provide actionable strategies to suppress it.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with (3,6-Difluoro-2-hydroxyphenyl)boronic acid and similar electron-deficient or sterically hindered boronic acids.

Q1: What is boronic acid homocoupling, and why is it a significant problem?

A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react to form a symmetrical biaryl byproduct.[1][2] This is problematic for several reasons:

  • Reduced Yield: It consumes the boronic acid, lowering the yield of the desired cross-coupled product.[2]

  • Complicated Purification: The homocoupled product often has similar polarity and physical properties to the target molecule, making purification by chromatography challenging.[2]

  • Inaccurate Stoichiometry: The consumption of the boronic acid alters the stoichiometry of the reaction, potentially leading to incomplete conversion of the starting aryl halide.

Below is a diagram illustrating the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_O2 Pd(II) Species Pd0->PdII_O2 O₂ (Oxidation) PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar'B(OH)₂ (Base) PdII_R_Ar R-Pd(II)-Ar' L_n Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' (Desired Product) RedElim->Product Transmetal_Homo1 Transmetalation PdII_O2->Transmetal_Homo1 Ar'B(OH)₂ Homocoupling_Product Ar'-Ar' (Homocoupled Product) Ar_Pd_X Ar'-Pd(II)-X Transmetal_Homo1->Ar_Pd_X Transmetal_Homo2 Transmetalation RedElim_Homo Reductive Elimination Transmetal_Homo2->RedElim_Homo RedElim_Homo->Homocoupling_Product Ar_Pd_X->Transmetal_Homo2 Ar'B(OH)₂

The Suzuki-Miyaura cycle and competing homocoupling.
Q2: What are the primary causes of (3,6-Difluoro-2-hydroxyphenyl)boronic acid homocoupling?

A2: The primary drivers of boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3][4][5]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then enter a catalytic cycle that leads to the dimerization of the boronic acid.[2][3][5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst. While this initiates the desired catalytic cycle, it consumes some of the boronic acid in the process.[2][3]

  • Electron-Deficient Boronic Acids: Electron-deficient arylboronic acids, such as (3,6-Difluoro-2-hydroxyphenyl)boronic acid, are more susceptible to homocoupling.[6] The fluorine atoms withdraw electron density, making the boronic acid more reactive towards certain palladium species.

Q3: How does the choice of palladium catalyst and ligand influence homocoupling?

A3: The choice of catalyst and ligand is critical in controlling homocoupling.

  • Palladium Precatalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂.[1][2] Pd(0) catalysts do not require an initial reduction by the boronic acid, thus minimizing one pathway for homocoupling.[1] Modern palladacycle precatalysts are also designed for the clean and efficient generation of the active Pd(0) species, which can help suppress side reactions.[7]

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective in minimizing homocoupling.[6][7] These ligands stabilize the Pd(0) state and promote the desired cross-coupling pathway over side reactions. For challenging substrates, a well-chosen ligand can be the key to a successful reaction.[7]

Q4: What is the role of the base in promoting or preventing homocoupling?

A4: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[8][9] However, the choice and amount of base can also influence side reactions.

  • Base Strength: A base that is too strong can lead to decomposition of the boronic acid or promote undesired side reactions. For (3,6-Difluoro-2-hydroxyphenyl)boronic acid, a milder base like K₃PO₄ or KF is often a good starting point.[2][7]

  • Base Stoichiometry: Using a large excess of base is not always beneficial and can sometimes increase the rate of homocoupling. It is recommended to start with 2-3 equivalents of base and optimize from there.[8]

Q5: How do solvent and temperature affect the rate of homocoupling?

A5: Solvent and temperature are key reaction parameters that can be tuned to minimize homocoupling.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[3] For your specific boronic acid, a thorough degassing of the solvent is crucial to remove dissolved oxygen.[4][5]

  • Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling and protodeboronation.[10] For electron-deficient boronic acids, running the reaction at a lower temperature (e.g., room temperature to 60 °C) may be beneficial.[7]

Q6: My reaction shows significant homocoupling product. What are the first troubleshooting steps?

A6: If you are observing significant homocoupling, consider the following troubleshooting steps in order:

  • Ensure Rigorous Inert Conditions: The most common cause of homocoupling is the presence of oxygen.[4][5] Improve your degassing procedure for the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive inert gas atmosphere throughout the reaction.[1][5]

  • Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source, switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

  • Optimize the Ligand: If you are not using a ligand or are using a simple one like PPh₃, consider switching to a more specialized, bulky, and electron-rich ligand such as SPhos or XPhos.[6][7]

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature to disfavor the homocoupling side reaction.[7]

  • Use a Boronic Ester: Consider converting your boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1] Boronic esters are generally less prone to homocoupling and protodeboronation.[1][2]

The following workflow diagram provides a visual guide for troubleshooting homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Degas Is the reaction rigorously degassed? Start->Degas ImproveDegas Improve degassing procedure (e.g., sparging with Ar/N₂) Degas->ImproveDegas No Pd_Catalyst Are you using a Pd(II) precatalyst? Degas->Pd_Catalyst Yes ImproveDegas->Degas SwitchToPd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Pd_Catalyst->SwitchToPd0 Yes Ligand Is the ligand optimal? Pd_Catalyst->Ligand No SwitchToPd0->Ligand SwitchLigand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) Ligand->SwitchLigand Yes BoronicAcid Are you using a boronic acid? Ligand->BoronicAcid No SwitchLigand->BoronicAcid UseEster Consider using a more stable boronic ester (e.g., pinacol ester) BoronicAcid->UseEster Yes Success Homocoupling Minimized BoronicAcid->Success No UseEster->Success

A troubleshooting workflow for minimizing boronic acid homocoupling.

Recommended Protocols for Minimizing Homocoupling

The following protocols are designed to provide a robust starting point for minimizing the homocoupling of (3,6-Difluoro-2-hydroxyphenyl)boronic acid.

Protocol 1: Optimized Conditions with a Pd(0) Precatalyst and SPhos Ligand

This protocol employs a Pd(0) precatalyst and a bulky, electron-rich phosphine ligand to favor the desired cross-coupling reaction.

Materials:

  • (3,6-Difluoro-2-hydroxyphenyl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Degassed 1,4-dioxane/water (10:1 v/v)

  • Reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction vessel and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: To the reaction vessel, add the aryl halide, (3,6-Difluoro-2-hydroxyphenyl)boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Slow Addition of the Boronic Acid

This technique can be effective in minimizing homocoupling by maintaining a low concentration of the boronic acid in the reaction mixture at any given time.

Procedure:

  • Follow the setup and reagent addition as in Protocol 1, but withhold the (3,6-Difluoro-2-hydroxyphenyl)boronic acid.

  • Dissolve the (3,6-Difluoro-2-hydroxyphenyl)boronic acid in a small amount of the degassed solvent mixture.

  • Once the main reaction mixture has reached the desired temperature, add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump.

  • Continue to monitor and work up the reaction as described in Protocol 1.

Data Summary Table

The following table summarizes the expected outcomes of different reaction conditions on the homocoupling of electron-deficient boronic acids. This data is generalized from literature reports and should serve as a guide for your optimization efforts.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome for Condition B
Palladium Source Pd(OAc)₂ (Pd(II))Pd₂(dba)₃ (Pd(0))Reduced homocoupling from the start of the reaction.
Ligand PPh₃SPhosIncreased rate of cross-coupling, steric hindrance disfavors homocoupling.
Base K₂CO₃K₃PO₄Milder conditions, less potential for boronic acid decomposition.
Atmosphere Standard Inert AtmosphereRigorously DegassedSignificant reduction in oxygen-mediated homocoupling.
Temperature 100 °C60-80 °CLower temperature disfavors the homocoupling side reaction.

References

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Mascitti, V., & Corey, E. J. (2006). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Organic Letters, 8(15), 3231–3234. [Link]

  • Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Dabrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3436. [Link]

  • De Nanteuil, F., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link]

  • Al-Amin, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 400. [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Chemistry Learner. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • O'Duill, M., & Moody, C. J. (2017). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications, 53(5), 903-906. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

  • ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359–364. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Troubleshooting

Technical Guide: Recrystallization of (3,6-Difluoro-2-hydroxyphenyl)boronic acid

The following technical guide details the recrystallization protocols for (3,6-Difluoro-2-hydroxyphenyl)boronic acid . This guide is structured to address the specific physicochemical challenges of fluorinated hydroxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the recrystallization protocols for (3,6-Difluoro-2-hydroxyphenyl)boronic acid .

This guide is structured to address the specific physicochemical challenges of fluorinated hydroxyphenyl boronic acids, namely boroxine (anhydride) formation , protodeboronation , and solubility optimization .

[1]

Compound Profile & Chemical Challenges

Before initiating purification, it is critical to understand the behavior of this specific isomer. The presence of fluorine atoms at the 3 and 6 positions, combined with a hydroxyl group at position 2, creates a unique electronic environment.

  • Acidity: The fluorine atoms are electron-withdrawing, increasing the acidity of both the phenolic hydroxyl and the boronic acid.[1]

  • Boroxine Equilibrium: Like most aryl boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).[2][1][3] This dehydration is reversible but can complicate melting point analysis and stoichiometry.[2]

  • Protodeboronation Risk: Fluorinated aryl boronic acids are susceptible to C-B bond cleavage (protodeboronation) under strongly basic conditions or excessive heat, particularly when the boron center is crowded or electronically destabilized.[1]

Key Physicochemical Properties (Estimated)
PropertyDescription
Polarity High (due to -OH and -B(OH)₂ groups).[2][1]
Solubility Moderate in hot water/alcohols; soluble in EtOAc, THF; insoluble in Hexane/Heptane.
Stability Hygroscopic.[2] Prone to dehydration (boroxine formation) in dry air/vacuum.[2]

Solvent Selection Strategy

The choice of solvent dictates not just the yield, but the form of the final product (free acid vs. anhydride).

Primary Recommendation: Water (The "Hydrolytic" Method)

Best for: Obtaining the pure free acid form (fully hydrated B(OH)₂) and removing inorganic salts.[2][1]

  • Mechanism: Water acts as both the solvent and the reagent to shift the equilibrium away from the boroxine anhydride and back to the free boronic acid.[1]

  • Pros: Green solvent, excellent impurity rejection, ensures full hydration.[1]

  • Cons: Requires heating (risk of deboronation if prolonged); drying must be controlled to prevent dehydration.[2]

Secondary Recommendation: Ethyl Acetate / n-Heptane (The "Standard" Method)

Best for: High recovery yields and removing non-polar organic impurities.[2][1]

  • Mechanism: A classic solvent/anti-solvent system.[2] The compound dissolves in the polar aprotic solvent (EtOAc), and the non-polar anti-solvent (Heptane/Hexane) reduces solubility to induce precipitation.[2]

  • Pros: Lower boiling points allow for gentler heating; rapid crystallization.[2]

  • Cons: Product may contain a mixture of free acid and boroxine anhydride.[2]

Step-by-Step Protocols

Method A: Recrystallization from Hot Water (Recommended)[1][2][4]
  • Solubility Test: Place 50 mg of crude solid in a vial. Add 0.5 mL water. Heat to 80°C. If it dissolves, proceed. If not, add water in 0.1 mL increments until dissolved.

  • Dissolution: Suspend the crude material in the minimum amount of distilled water determined in step 1.

  • Heating: Heat the mixture to 80–90°C with stirring. Do not reflux for extended periods to minimize protodeboronation.[2]

  • Hot Filtration (Optional): If insoluble particles remain, filter the hot solution quickly through a pre-heated funnel/filter paper.[2][1]

  • Crystallization: Allow the solution to cool slowly to room temperature (20–25°C) over 2–3 hours.

    • Critical Step: If oiling out occurs, scratch the glass surface or seed with a pure crystal.

  • Further Cooling: Place the vessel in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water .

  • Drying: Air dry under suction for 30 minutes. Store in a sealed container. Avoid high-vacuum drying with heat, as this converts the acid to the boroxine.

Method B: Ethyl Acetate / n-Heptane Precipitation[1][2]
  • Dissolution: Dissolve the crude solid in the minimum volume of warm Ethyl Acetate (approx. 40–50°C).

  • Anti-Solvent Addition: While stirring, add n-Heptane (or Hexane) dropwise until a persistent cloudiness (turbidity) appears.[2][1]

  • Re-dissolution: Add a few drops of Ethyl Acetate to just clear the solution.[2]

  • Crystallization: Remove from heat and let stand at room temperature. Crystals should form as the solution cools.

  • Isolation: Filter and wash with a 1:3 mixture of cold EtOAc:Heptane.

Experimental Workflow Diagram

RecrystallizationWorkflow Start Crude (3,6-Difluoro-2-hydroxyphenyl) boronic acid SolubilityCheck Solubility Check (Hot Water vs. EtOAc) Start->SolubilityCheck WaterPath Method A: Hot Water (Target: Pure Free Acid) SolubilityCheck->WaterPath Soluble EtOAcPath Method B: EtOAc / Heptane (Target: High Yield/Dry) SolubilityCheck->EtOAcPath Insoluble/Organic Impurities HeatWater Dissolve in Water at 85°C (Avoid prolonged boiling) WaterPath->HeatWater CoolWater Slow Cool to RT (Seed if oiling occurs) HeatWater->CoolWater CoolWater->CoolWater Oiling Out? Re-heat & stir vigorously FilterWater Filter & Wash (Ice-cold water) CoolWater->FilterWater Result Pure Crystalline Solid FilterWater->Result DissolveEtOAc Dissolve in min. warm EtOAc EtOAcPath->DissolveEtOAc AddAnti Add Heptane until turbid DissolveEtOAc->AddAnti CoolEtOAc Cool to RT -> 4°C AddAnti->CoolEtOAc CoolEtOAc->Result

Caption: Decision matrix for solvent selection based on solubility and desired product form.

Troubleshooting & FAQs

Q1: The product turned into a sticky oil instead of crystals. What happened?

Diagnosis: This is "oiling out," common with boronic acids when the temperature drops too fast or the solvent polarity isn't optimal.[1] Solution:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of pure product (if available) just as it starts to cloud.

  • Stir vigorously during the cooling phase.

  • If using Method B, slightly increase the ratio of Ethyl Acetate (solvent) to Heptane (anti-solvent).[2][1]

Q2: My melting point is lower/broader than reported. Is it impure?

Diagnosis: Not necessarily.[2] Boronic acids dehydrate to boroxines upon heating.[2] Explanation: A broad melting point often indicates a mixture of the free acid and the boroxine anhydride. This is a thermal artifact, not necessarily a chemical impurity. Validation: Run an HPLC or NMR (in DMSO-d6 with D₂O shake) to confirm purity. The D₂O converts everything to the free acid species in the NMR tube.

Q3: The product is colored (yellow/brown) after recrystallization.

Diagnosis: Oxidation products (phenols/quinones) or trace metal contaminants.[2][1] Solution:

  • Dissolve the compound in EtOAc.[2]

  • Treat with activated charcoal (5% w/w) for 15 minutes at mild heat.

  • Filter through Celite.[2]

  • Proceed with recrystallization Method B.[2]

Q4: Can I use alcohols (Methanol/Ethanol)?

Diagnosis: Possible, but risky. Risk: Boronic acids readily form boronate esters with alcohols (e.g., ethyl boronate).[2][1] While these are often reversible with water, they can complicate the isolation and yield. If you must use alcohol, add 10-20% water to suppress ester formation.[2]

References

  • Hall, D. G.[4] (Ed.). (2011).[2][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2][4] (General reference for boronic acid properties and dehydration equilibria).

  • Santini, R., et al. (2017). "Purification of boronic acids." Reddit / r/Chemistry & ResearchGate Archives.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. (Discusses protodeboronation mechanisms in fluorinated boronic acids).

  • Sporzynski, A., & Leszczynski, P. (2017).[4] "Solubility of phenylboronic compounds in water." Mediterranean Journal of Chemistry, 6(5). (Solubility trends for fluorinated derivatives).

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of (3,6-Difluoro-2-hydroxyphenyl)boronic acid vs phenylboronic acid

Executive Summary This guide compares the reactivity, stability, and synthetic utility of Phenylboronic Acid (PBA) —the industry benchmark—against (3,6-Difluoro-2-hydroxyphenyl)boronic Acid (DFHPBA) , a specialized inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares the reactivity, stability, and synthetic utility of Phenylboronic Acid (PBA) —the industry benchmark—against (3,6-Difluoro-2-hydroxyphenyl)boronic Acid (DFHPBA) , a specialized intermediate critical in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib).

While PBA is a robust, shelf-stable reagent suitable for standard Suzuki-Miyaura couplings, DFHPBA exhibits extreme hydrolytic instability and rapid protodeboronation . Its reactivity is dominated by the ortho-hydroxyl group and electron-withdrawing fluorine substituents, necessitating specific handling protocols—often involving its trimeric boroxine form—to achieve successful cross-coupling.

Chemical Profile & Structural Analysis[1]

The drastic difference in reactivity stems from the electronic and steric environment surrounding the boron center.

FeaturePhenylboronic Acid (PBA)(3,6-Difluoro-2-hydroxyphenyl)boronic Acid (DFHPBA)
Structure Unsubstituted phenyl ring.Phenyl ring with Fluorine at C3, C6 and Hydroxyl at C2.
Electronic Nature Neutral/Slightly electron-rich.Highly Electron-Deficient (Inductive effect of 2x F).
Acidity (pKa) ~8.8 (Boronic acid)< 7.0 (Estimated) ; Increased acidity due to EWGs.
Stability Stable in air/moisture.Unstable ; Prone to spontaneous dehydration & protodeboronation.
Active Species Monomeric acid / Boronate anion.Often exists/handled as Boroxine (Anhydride) .
Primary Risk Homocoupling (minor).Protodeboronation (Rapid C-B bond cleavage).
Electronic & Steric Impact[1]
  • 3,6-Difluoro Substitution: The fluorine at C6 (ortho to Boron) creates steric bulk that hinders transmetallation, while the fluorine at C3 increases the acidity of the C2-hydroxyl group.

  • 2-Hydroxyl Group (The Critical Factor): Unlike PBA, the ortho-hydroxyl group in DFHPBA can coordinate intramolecularly to the boron center or the palladium catalyst. More importantly, under basic conditions, the deprotonated ortho-phenolate significantly accelerates protodeboronation (hydrolysis of the C-B bond), replacing the boron moiety with a proton and destroying the reagent before coupling can occur.

Reactivity & Degradation Pathways[2][3][4]

The Protodeboronation Challenge

Protodeboronation is the primary failure mode for DFHPBA. While PBA requires harsh conditions (high T, strong base) to decompose, DFHPBA decomposes rapidly in aqueous base.

  • PBA Mechanism: Slow electrophilic aromatic substitution (requires acid) or base-catalyzed cleavage at very high pH.

  • DFHPBA Mechanism: The ortho-hydroxyl group facilitates a base-catalyzed pathway where water attacks the Lewis-acidic boron, followed by rapid cleavage of the C-B bond stabilized by the fluorinated ring.

Protodeboronation cluster_0 Phenylboronic Acid (Stable) cluster_1 (3,6-Difluoro-2-hydroxyphenyl)boronic Acid (Unstable) PBA Phenylboronic Acid (Ph-B(OH)2) PBA_Anion Boronate Anion (Ph-B(OH)3)- PBA->PBA_Anion pH > 9 Ph_H Benzene (Slow Formation) PBA_Anion->Ph_H Very Slow DFHPBA DFHPBA (Ar-B(OH)2) Boroxine Boroxine Trimer (Storage Form) DFHPBA->Boroxine - H2O (Spontaneous) Phenolate Activated Phenolate (Ar-O-) DFHPBA->Phenolate Base (OH-) Decomp 3,6-Difluoro-2-hydroxybenzene (Rapid Decomposition) Phenolate->Decomp FAST Protodeboronation

Figure 1: Comparative stability pathways. Note the reversible formation of boroxine for DFHPBA and its rapid decomposition pathway via the phenolate.

Experimental Application: Suzuki-Miyaura Coupling

Standard Protocol (Phenylboronic Acid)
  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 (1-5 mol%).

  • Base: Na2CO3 or K2CO3 (2-3 equiv).

  • Solvent: Toluene/Water, DME/Water, or DMF.

  • Temperature: 80–100 °C.

  • Outcome: High yields (>90%) with minimal side products.

Specialized Protocol (DFHPBA / Sotorasib Route)

Due to instability, DFHPBA is often generated in situ or used as its boroxine (anhydride) derivative. The following protocol is adapted from the industrial synthesis of Sotorasib intermediates.

Critical Success Factors:
  • Use of Boroxine: The trimeric anhydride is more stable than the free acid.

  • Mild Base: Potassium Phosphate (K3PO4) is preferred over carbonates to minimize rapid deboronation.

  • Active Catalyst: High-activity catalysts (e.g., Pd(amphos) or Pd-XPhos) allow coupling to proceed faster than decomposition.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Substrate: Aryl Chloride/Bromide (e.g., Chloropyrimidine derivative).

    • Boron Source: Use Tris(3,6-difluoro-2-hydroxyphenyl)boroxine (0.35–0.5 equiv, equivalent to 1.05–1.5 equiv of boronic acid).

    • Catalyst: Pd(dppf)Cl2·DCM or Pd(amphos)Cl2 (1–3 mol%).

    • Base: K3PO4 (2.0 M aqueous solution, 3–4 equiv).

    • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water biphasic mix (3:1).

  • Reaction Setup:

    • Charge the aryl halide, boroxine, and Pd catalyst into the reactor.

    • Degas the system (Vacuum/N2 cycles) to remove oxygen (critical to prevent phenol oxidation).

    • Add 2-MeTHF and start agitation.

    • Add the aqueous K3PO4 solution.

  • Execution:

    • Heat the biphasic mixture to 60–70 °C . Note: Avoid reflux temperatures (>90°C) if possible to suppress deboronation.

    • Monitor by HPLC. Reaction is typically complete within 2–4 hours.

    • Quench: Cool to RT. Separate phases. Wash organic phase with dilute HCl or Ammonium Chloride to remove residual boron species.

Why this works:

The biphasic system keeps the base in the aqueous layer and the boroxine/catalyst in the organic layer, regulating the concentration of the active boronate species. This "slow release" effect competes favorably against the decomposition pathway.

Visualizing the Synthetic Workflow

The following diagram illustrates the specific workflow for utilizing DFHPBA in the context of KRAS inhibitor synthesis, contrasting it with the simple PBA route.

SynthesisWorkflow Start_PBA Phenylboronic Acid Coupling_Standard Standard Coupling Na2CO3 / Toluene / 100°C Start_PBA->Coupling_Standard Direct Use Start_DFHPBA 3,6-Difluoro-2-hydroxyphenyl Boronic Acid Step_Boroxine Conversion to Boroxine (Dehydration via BBr3/Heat) Start_DFHPBA->Step_Boroxine Stabilization Waste Protodeboronated Byproduct (Phenol) Start_DFHPBA->Waste If Standard Conditions Used Coupling_Special Specialized Coupling K3PO4 / 2-MeTHF / 60°C (Phase Transfer) Step_Boroxine->Coupling_Special Active Reagent Product_Standard Biaryl Product (High Yield) Coupling_Standard->Product_Standard Product_Special Functionalized Biaryl (Sotorasib Intermediate) Coupling_Special->Product_Special Kinetic Control Coupling_Special->Waste Side Reaction

Figure 2: Synthetic workflow comparison. The "Boroxine Route" is essential for the fluorinated substrate to avoid rapid degradation.

References

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link

  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Link

  • Parsons, A. T., et al. (2022).[1] "Axial Chirality in the Sotorasib Drug Substance. Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate." Organic Process Research & Development, 26(9), 2629–2635. Link

Sources

Comparative

Validating the Biological Activity of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid Derivatives: A Comparative Guide to Glycan Sensing

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

Boronic acids are highly valued in chemical biology for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, making them premier synthetic receptors for saccharides and glycoproteins[1]. However, the translation of simple phenylboronic acid (PBA) into live-cell or physiological applications is severely bottlenecked by its high pKa (~8.8). At physiological pH (7.4), PBA exists predominantly in its neutral, trigonal planar form, which exhibits poor diol-binding kinetics and weak affinity[2].

To overcome this fundamental limitation, (3,6-Difluoro-2-hydroxyphenyl)boronic acid (DF-HPBA) derivatives have emerged as structurally optimized alternatives. By strategically incorporating electron-withdrawing fluorine atoms and a Wulff-type ortho-hydroxyl group, researchers can tune the boron center's Lewis acidity, drastically enhancing biological activity and target engagement at pH 7.4[3]. This guide objectively compares the performance of DF-HPBA against conventional boronic acids, providing the mechanistic rationale and self-validating experimental protocols necessary for robust assay development.

Mechanistic Causality: The 3,6-Difluoro Advantage

The biological efficacy of a boronic acid is inextricably linked to its pKa. Diol binding is thermodynamically favored when the boronic acid adopts a tetrahedral boronate anion geometry. The structural modifications in DF-HPBA drive this transition through two causal mechanisms:

  • Inductive pKa Shift: The highly electronegative fluorine atoms at the 3 and 6 positions exert a strong inductive (-I) effect, withdrawing electron density from the boron atom. This increases its Lewis acidity, lowering the pKa from ~8.8 (unsubstituted PBA) to approximately 6.5–7.0[2][3]. Consequently, at pH 7.4, DF-HPBA is already predominantly in the reactive tetrahedral state.

  • Wulff-Type Coordination: The ortho-hydroxyl group engages in intramolecular hydrogen bonding or dative coordination with the boron center. This not only further stabilizes the tetrahedral geometry but also introduces steric and electronic constraints that improve binding regioselectivity for specific glycans, such as the terminal sialic acids overexpressed on tumor cells[4].

Mechanism A Neutral Trigonal Boronic Acid (Inactive at pH 7.4) B Tetrahedral Boronate Anion (Active Species, Stabilized by F) A->B + OH⁻ (Driven by low pKa) D Stable Boronate Ester (High Affinity Complex) B->D + Diol (-H₂O) C Target Diol (e.g., Sialic Acid) C->D Binds

Caption: Equilibrium of boronic acid-diol binding highlighting the active tetrahedral state.

Comparative Performance Data

To objectively evaluate DF-HPBA, we compare its binding metrics against standard PBA and 2-Hydroxyphenylboronic acid (2-HPBA). The data below summarizes representative binding affinities (


) for biologically relevant saccharides at physiological pH.
CompoundApparent pKa

Sialic Acid (

)

Glucose (

)
Predominant State at pH 7.4
Phenylboronic Acid (PBA) ~8.8< 15< 10Trigonal (Neutral)
2-Hydroxyphenylboronic Acid (2-HPBA) ~7.8~ 45~ 25Mixed Equilibrium
(3,6-Difluoro-2-hydroxyphenyl)boronic Acid ~6.8> 350> 150Tetrahedral (Anionic)

Note: The >20-fold increase in sialic acid affinity for DF-HPBA directly correlates with its lowered pKa, ensuring the reactive boronate species is fully available in physiological buffers[2].

Experimental Protocols: Self-Validating Workflows

To rigorously validate the biological activity of DF-HPBA derivatives, the following self-validating protocols are recommended. These workflows are designed to inherently control for false positives.

Protocol 1: Alizarin Red S (ARS) Competitive Displacement Assay

Causality & Logic: This assay relies on the fluorescent reporter ARS, which binds to the boronic acid to form a non-fluorescent (or spectrally shifted) complex. When a target diol (e.g., sialic acid) is introduced, it competitively displaces the ARS, restoring the original signal. This system is self-validating: if the diol cannot outcompete ARS, no signal recovery occurs, definitively ruling out non-specific background fluorescence[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffered Saline (PBS) solution adjusted strictly to pH 7.4.

  • Complex Formation: Mix 10 µM DF-HPBA with 10 µM ARS in the buffer. Incubate for 15 minutes at room temperature until the fluorescence signal (ex: 468 nm, em: 572 nm) stabilizes, indicating complete complex formation.

  • Titration: Aliquot the complex into a 96-well microplate. Titrate the target saccharide (e.g., 0 to 50 mM sialic acid) into the wells in triplicate.

  • Measurement: Read the fluorescence recovery using a microplate reader.

  • Analysis: Plot the fractional signal recovery against the saccharide concentration. Fit the data to a 1:1 competitive binding isotherm using non-linear regression to calculate the precise

    
    .
    

Workflow S1 1. Buffer Setup (pH 7.4 PBS) S2 2. ARS Complexation (Fluorescence Quenched) S1->S2 S3 3. Diol Titration (Sialic Acid added) S2->S3 S4 4. Signal Recovery (ARS Displaced) S3->S4 S5 5. Ka Calculation (Isotherm Fitting) S4->S5

Caption: Step-by-step workflow for the Alizarin Red S (ARS) competitive displacement assay.

Protocol 2: Live-Cell Sialic Acid Labeling (Flow Cytometry)

Causality & Logic: To validate target engagement in a complex biological matrix, a fluorophore-conjugated DF-HPBA derivative is used to label live cells. The self-validating control is the use of a sialidase (neuraminidase) pre-treatment. By enzymatically cleaving sialic acid from the cell surface prior to labeling, any residual fluorescence definitively quantifies non-specific background binding, ensuring the primary signal is strictly sialic acid-dependent[4].

Step-by-Step Methodology:

  • Cell Culture: Culture target cells (e.g., HeLa or MCF-7, known for high surface sialylation) to 80% confluence. Harvest and wash twice with cold PBS (pH 7.4).

  • Enzymatic Control (Validation Step): Split the cell suspension into two equal cohorts. Treat the negative control cohort with 50 mU/mL Neuraminidase for 1 hour at 37°C to deplete surface sialic acids.

  • Probe Incubation: Incubate both cohorts with 5 µM of the fluorophore-conjugated DF-HPBA probe in PBS for 30 minutes at 4°C (the low temperature prevents active endocytosis, restricting binding to the cell surface).

  • Washing: Wash the cells three times with cold PBS to remove unbound probe.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The specific biological binding is calculated as the difference in mean fluorescence intensity (MFI) between the untreated and sialidase-treated cohorts.

References

  • Title: Molecular Boronic Acid-Based Saccharide Sensors Source: ACS Publications URL: 1

  • Title: Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications Source: RSC Publishing URL: 2

  • Title: A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach Source: ResearchGate URL: 3

  • Title: Significantly Enhanced Capture Efficiency of Cell-Imprinted Material for Circulating Tumor Cells via a Flexible and Ultra-Strong Double-Armed Phenylboronic Acid Design Source: ResearchGate URL: 4

Sources

Validation

Optimizing Cross-Coupling Efficiency: A Comparative Analysis of Boronic Acid vs. Pinacol Ester Reactivity

Topic: Comparative Analysis of Boronic Acid vs. Boronate Ester Reactivity in Heteroaryl Cross-Coupling Content Type: Publish Comparison Guide Persona: Senior Application Scientist [1] Executive Summary In pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Boronic Acid vs. Boronate Ester Reactivity in Heteroaryl Cross-Coupling Content Type: Publish Comparison Guide Persona: Senior Application Scientist

[1]

Executive Summary

In pharmaceutical process development, the choice between a free Boronic Acid and its corresponding Boronate Ester (typically Pinacol/BPin) is rarely a simple matter of availability. It is a strategic decision that balances atom economy and reaction kinetics against hydrolytic stability and purification efficiency .

For the purpose of this technical guide, we focus on electron-deficient heteroaryl scaffolds (e.g., 2-pyridyl, azoles), as these substrates represent the critical decision point where the acid/ester dichotomy determines the success or failure of a campaign. While boronic acids offer superior atom economy and faster transmetallation, they suffer from severe protodeboronation in the 2-heteroaryl class. Boronate esters act as a "kinetic reservoir," mitigating decomposition at the cost of reduced initial reactivity and lower atom efficiency.

Mechanistic Divergence: The Activation Pathway

To optimize "this compound," one must understand that boronic acids and esters enter the catalytic cycle through different thermodynamic gates.

Boronic Acids:

  • Speciation: Exist in a complex equilibrium between the monomeric acid (reactive) and the trimeric boroxine (anhydride, unreactive).

  • Activation: Rapidly form the hydroxyboronate "ate" complex (

    
    ) in the presence of base, which is the active transmetallating species.
    
  • Risk: The high concentration of the "ate" complex correlates directly with the rate of protodeboronation (decomposition).

Boronate Esters (Pinacol):

  • Speciation: Monomeric and lipophilic.

  • Activation: Historically believed to require hydrolysis to the acid before reaction.[1] Recent kinetic studies suggest a dual pathway:

    • Hydrolytic Pathway (Dominant):

      
      .
      
    • Direct Pathway (Minor): Direct formation of an alkoxy-boronate species. This is slower due to the steric bulk of the pinacol group hindering the approach to the Palladium center.

Visualization: The Activation/Decomposition Fork

The following diagram illustrates the critical "fork in the road" where stability competes with reactivity.

ActivationPathway cluster_0 Reagent Speciation cluster_1 Active Cycle Ester Boronate Ester (Stable Monomer) Acid Boronic Acid (Equilibrium) Ester->Acid Hydrolysis (Rate Limiting for Esters) Boroxine Boroxine Trimer (Inactive Storage) Acid->Boroxine -H2O / +H2O AteComplex Hydroxyboronate 'Ate' Complex Acid->AteComplex + Base (OH-) PdComplex Pd(II)-Ar Intermediate AteComplex->PdComplex Transmetallation (Fast) Decomp Protodeboronation (Ar-H + Boric Acid) AteComplex->Decomp k_decomp (High pH) Product Coupled Biaryl Product PdComplex->Product Reductive Elimination

Figure 1: The Activation Pathway highlighting the competition between productive transmetallation and destructive protodeboronation. Note that Boronate Esters must often pass through the Acid stage, acting as a slow-release reservoir.

Critical Performance Analysis

The following data summarizes the trade-offs observed when coupling a challenging substrate (e.g., 2-Pyridyl or 2-Thiazolyl systems).

FeatureBoronic AcidBoronate Ester (Pinacol)Application Insight
Atom Economy High LowPinacol esters generate high molecular weight waste (pinacol = 118 g/mol ). For large-scale manufacturing, acids are preferred if stability permits.
Transmetallation Rate Fast (

)
Slow (requires hydrolysis)Acids react immediately upon base addition. Esters often show an induction period.
Protodeboronation High Risk Low Risk (Reservoir Effect)Critical: In 2-pyridyl systems, the acid decomposes faster than it couples. The ester releases the active species slowly, keeping the concentration of the unstable "ate" complex low.
Purification DifficultExcellent Acids streak on silica and are polar. Esters are lipophilic and chromatograph well, essential for intermediate isolation.
Stoichiometry VariablePrecise Acids contain varying amounts of water/anhydride (boroxine), making precise MW calculation difficult. Esters are crystalline monomers.
The "Reservoir Effect" Explained

For unstable substrates, the boronate ester functions similarly to a "prodrug." It is not the active species itself but hydrolyzes slowly to release the boronic acid. This keeps the steady-state concentration of the unstable boronic acid low, preventing the second-order decomposition pathways or saturation-based side reactions, while maintaining enough active species for the Palladium catalyst to scavenge [1].

Experimental Protocols
Protocol A: High-Reactivity System (Stable Substrates)

Use this for standard phenyl or 3/4-pyridyl boronic acids where protodeboronation is negligible.

  • Charge Vessel: 1.0 equiv Aryl Halide, 1.2 equiv Boronic Acid , 3-5 mol% Pd Catalyst (e.g., Pd(dppf)Cl2).

  • Solvent: 1,4-Dioxane/Water (4:1). The high water content ensures rapid solubility of the inorganic base.

  • Base: 3.0 equiv

    
     or 
    
    
    
    .
  • Temperature: 80-100 °C.

  • Monitoring: Reaction typically complete in <2 hours.

Protocol B: The "Slow Release" System (Unstable Substrates)

Use this for 2-pyridyl , 2-thiazolyl , or polyfluorophenyl boronate esters.

  • Charge Vessel: 1.0 equiv Aryl Halide, 1.3 equiv Pinacol Ester , 5 mol% Pd(PPh3)4 or XPhos Pd G2.

  • Solvent: DME (Dimethoxyethane) / Water (10:1) or Anhydrous DMF with alcohol additive.

    • Why: Lower water content slows the hydrolysis of the ester.

  • Base: 2.0 equiv

    
     or 
    
    
    
    .
    • Why:

      
       provides a buffering effect and is less hygroscopic, offering better control over the pH spike that drives deboronation [2].
      
  • Additive (Optional): 0.5 equiv

    
     (The "Copper Effect").
    
    • Mechanism:[1][2][3][4] Copper facilitates transmetallation of 2-pyridyl systems via a Cu-B intermediate, bypassing the unstable "ate" complex accumulation [3].

  • Temperature: 90-110 °C.

  • Monitoring: Reaction may take 12-24 hours. Do not add more base if stalled; add water carefully to promote ester hydrolysis.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal starting material for your specific campaign.

DecisionMatrix cluster_tips Optimization Tips Start Start: Select Boron Reagent Q1 Is the Boron center on a 2-Heteroaryl or Polyfluoro ring? Start->Q1 Q2 Is the product solid/crystallizable? Q1->Q2 No (Stable) UseEster USE BORONATE ESTER (Pinacol/MIDA) Q1->UseEster Yes (Unstable) Q3 Is Atom Economy/Cost the primary constraint? Q2->Q3 Yes Q2->UseEster No (Oil/Difficult Purif.) Q3->UseEster No (Discovery/MedChem) UseAcid USE BORONIC ACID Q3->UseAcid Yes (Scale-up) Tip1 If Ester is too slow: Add H2O or switch to Ba(OH)2 Tip2 If Acid decomposes: Switch to anhydrous conditions (Molander Conditions)

Figure 2: Strategic Decision Matrix for Boron Reagent Selection.

References
  • Kinetics of Protodeboronation: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis."[2][5] Journal of the American Chemical Society, 2021.[2][4] [4]

  • Base Effects in Suzuki Coupling: Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011.[2][4]

  • Copper-Promoted Coupling: Knapp, D. M., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.

  • Boronic Acid vs Ester Review: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.

Sources

Comparative

Spectroscopic Identification of Impurities in (3,6-Difluoro-2-hydroxyphenyl)boronic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with heavily substituted arylboronic acids. (3,6-Difluoro-2-hydroxyphenyl)boronic acid is a highly valuable building block in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with heavily substituted arylboronic acids. (3,6-Difluoro-2-hydroxyphenyl)boronic acid is a highly valuable building block in Suzuki-Miyaura cross-couplings and pharmaceutical synthesis. However, its unique electronic environment—featuring two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group—makes it susceptible to specific degradation pathways.

Regulatory frameworks, such as the ICH M7 guidelines, mandate the rigorous control of boron-containing compounds in drug development due to their potential mutagenic properties [1]. Consequently, differentiating the active monomeric boronic acid from its impurities is a critical quality control step. This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identifying these impurities, providing causality-driven and self-validating experimental protocols.

The Impurity Landscape: Causality and Mechanisms

Before selecting an analytical technique, we must understand the thermodynamic and kinetic drivers behind impurity formation in (3,6-Difluoro-2-hydroxyphenyl)boronic acid:

  • Boroxine Formation (Cyclic Anhydrides): Boronic acids reversibly trimerize into six-membered boroxine rings upon dehydration. This process is entropically driven; although forming a rigid ring is enthalpically costly, the release of three free water molecules into the bulk solvent results in a net entropy gain [2].

  • Protodeboronation: Under basic conditions or thermal stress, the carbon-boron bond can cleave, replacing the boronic acid moiety with a proton to yield 1,4-difluoro-2-hydroxybenzene. Highly electron-deficient arenes are particularly prone to this via a transient aryl anionoid pathway [3].

  • Regioisomers: Depending on the synthetic route (e.g., ortho-lithiation of 2,5-difluorophenol), isomers such as (4,5-difluoro-2-hydroxyphenyl)boronic acid may co-elute as synthetic byproducts.

Comparative Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for assessing bulk structural integrity and dynamic equilibria.

  • 
    B NMR:  This technique distinguishes between the hybridization states of boron. The monomeric 
    
    
    
    -hybridized boronic acid typically resonates around +27 to +30 ppm. In contrast, the dehydrated boroxine trimer exhibits a downfield shift to approximately +33 ppm due to the altered electronic environment and reduced back-bonding from oxygen lone pairs [4]. If protodeboronation occurs under basic conditions, the formation of the
    
    
    -hybridized borate anion
    
    
    is distinctly visible as a sharp peak upfield at ~1-5 ppm [5].
  • 
    F NMR:  Essential for identifying regioisomers. The specific ortho/meta/para coupling constants of the fluorine atoms uniquely fingerprint the 3,6-difluoro substitution pattern versus synthesis byproducts.
    
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

While NMR is excellent for structural elucidation, it lacks the sensitivity required for trace-level quantification (ppm levels) mandated by ICH M7 [1]. LC-MS/MS fills this gap but introduces analytical challenges. Boronic acids are notorious for on-column hydrolysis and poor ionization efficiency in standard electrospray ionization (ESI) [6].

  • Direct Analysis vs. Derivatization: While direct LC-MS/MS in negative ESI mode can detect the

    
     ion, peak broadening often occurs. A superior approach involves pre-column derivatization with pinacol to form a stable boronate ester. This locks the boron atom, prevents on-column degradation, and enhances ionization, allowing limits of detection (LOD) down to 1-5 ppm [1].
    

Quantitative Comparison of Techniques

Analytical TechniquePrimary Target ImpurityLimit of Detection (LOD)AdvantagesLimitations

B NMR
Boroxines, Borate anions~1-5% (Bulk)Non-destructive; direct observation of B-O-B vs B-OH bonds.Low sensitivity; requires high sample concentration (~5-10 mg).

F /

H NMR
Regioisomers, Starting Materials~1% (Bulk)Unambiguous structural assignment via coupling constants.Cannot detect inorganic boron byproducts.
LC-MS/MS (Direct) Protodeboronation products~0.1 - 0.5

g/mL
High sensitivity for organic degradation products[7].Boronic acid may degrade on-column; poor ionization.
LC-MS/MS (Derivatized) Trace boronic acid/isomers1 - 5 ppmICH M7 compliant; prevents on-column hydrolysis [1].Requires additional sample prep (pinacol reaction).

Analytical Decision Workflow

ImpurityWorkflow A Sample: (3,6-Difluoro-2-hydroxyphenyl)boronic acid B NMR Spectroscopy (11B, 19F, 1H) A->B Structural/Bulk Analysis C LC-MS/MS (ESI-) A->C Trace/Genotoxic Analysis D Boroxine Anhydrides 11B Shift: ~33 ppm B->D 11B NMR E Regioisomers 19F Coupling Patterns B->E 19F NMR F Protodeboronation Products Trace Quantification (ppm) C->F MRM / SIM

Analytical workflow for spectroscopic identification of impurities in arylboronic acids.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed with internal validation steps.

Protocol 1: B NMR Profiling for Boroxine Quantification

Causality: Boroxines form dynamically. Using a coordinating solvent like Methanol-


 breaks the anhydride bonds, whereas non-coordinating solvents like Chloroform-

preserve the equilibrium[8].
  • Sample Preparation: Weigh 10 mg of (3,6-Difluoro-2-hydroxyphenyl)boronic acid.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous

    
     to observe the natural boronic acid/boroxine equilibrium.
    
    • Self-Validation Step: Prepare a parallel sample in

      
      ; the boroxine peak should disappear as the solvent coordinates and hydrolyzes the trimer.
      
  • Acquisition: Acquire a proton-decoupled

    
    B NMR spectrum at 298 K using a quartz NMR tube (standard borosilicate glass introduces a broad background signal around 19 ppm).
    
  • Data Interpretation: Integrate the signal at ~30 ppm (monomer) versus the signal at ~33 ppm (boroxine). The presence of a sharp peak at ~1-5 ppm indicates protodeboronation to the borate anion.

Protocol 2: Trace Quantification via Derivatized LC-MS/MS

Causality: Derivatizing the boronic acid with pinacol locks the boron in a stable


 ester configuration, preventing on-column protodeboronation and sharpening the chromatographic peak [1].
  • Derivatization: Dissolve 1 mg of the sample in 1 mL of HPLC-grade acetonitrile. Add 1.5 equivalents of pinacol and a catalytic amount of anhydrous magnesium sulfate (

    
    ) to drive the dehydration. Stir for 30 minutes at room temperature.
    
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove 
    
    
    
    .
  • LC Separation: Inject 5

    
    L onto a reversed-phase C18 column (e.g., 150 
    
    
    
    4.6 mm, 2.7
    
    
    m). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
  • MS/MS Detection: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the pinacol ester and the expected protodeboronation product (1,4-difluoro-2-hydroxybenzene,

    
     at m/z 129).
    
  • Self-Validation Step: Spike a known blank with 5 ppm of the expected regioisomer to verify baseline resolution, matrix effects, and recovery rates.

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88–92.[Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.[Link]

  • Fawcett, A., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1450-1461.[Link]

  • Oreate AI Blog. (2026). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR.[Link]

  • Zhu, Y., & Li, Y. (2024). 11B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax. Molecules, 29(1), 185.[Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Trace Level Quantification of Underivatized Boronic Acids. ResearchGate.[Link]

  • Konduru, N., et al. (2025). LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. Current Trends in Pharmacy and Pharmaceutical Chemistry.[Link]

Validation

Definitive Guide to Elemental Analysis &amp; Purity Standards for (3,6-Difluoro-2-hydroxyphenyl)boronic Acid

The following guide benchmarks the analytical standards and methodologies required to validate (3,6-Difluoro-2-hydroxyphenyl)boronic acid , a complex fluorinated building block used in pharmaceutical synthesis. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the analytical standards and methodologies required to validate (3,6-Difluoro-2-hydroxyphenyl)boronic acid , a complex fluorinated building block used in pharmaceutical synthesis.

Executive Summary: The Boroxine Paradox

For researchers utilizing (3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 870718-06-2), standard Certificate of Analysis (CoA) data based solely on combustion analysis (CHN) is frequently misleading.

This compound exhibits a "chameleon" nature due to the reversible dehydration of the boronic acid moiety into its cyclic trimer, the boroxine . This equilibrium shifts based on storage humidity and drying protocols, causing the Carbon/Hydrogen elemental content to fluctuate significantly.

The Core Conflict:

  • Pure Acid Form: C = 41.43%

  • Pure Boroxine Form: C = 46.24%

A sample that appears "impure" (high Carbon) via standard CHN analysis may actually be chemically pure but partially dehydrated. This guide compares the performance of three analytical "standards"—Combustion (CHN) , Mannitol Titration , and Quantitative NMR (qNMR) —to determine which method provides the authoritative truth for drug development applications.

Technical Profile & Theoretical Standards

Compound: (3,6-Difluoro-2-hydroxyphenyl)boronic acid Formula: C₆H₅BF₂O₃ Molecular Weight: 173.91 g/mol [1]

Structural Challenges
  • Ortho-Substituent Crowding: The Boron atom is flanked by a hydroxyl group (C2) and a Fluorine atom (C6). This creates significant steric strain and potential for intramolecular hydrogen bonding, which can accelerate protodeboronation (loss of Boron) under basic conditions.

  • Fluorine Interference: High fluorine content (two atoms per ring) can damage standard quartz torches in ICP analysis and requires specific combustion additives (e.g., Tungsten Trioxide) to prevent low readings in CHN analysis.

Table 1: Theoretical Elemental Composition (The "Standard")
ElementAcid Form (Monomer)Boroxine Form (Anhydride)Delta (Shift)
Formula C₆H₅BF₂O₃(C₆H₃BF₂O)₃-3 H₂O
MW 173.91 g/mol 467.63 g/mol N/A
Carbon 41.43% 46.24% +4.81%
Hydrogen 2.90% 1.94% -0.96%
Boron 6.21%6.93%+0.72%
Fluorine 21.85%24.39%+2.54%

Critical Insight: A Carbon deviation of >0.4% usually triggers a QC failure. However, for this compound, a +4.0% deviation is often not an impurity, but a phase change.

Comparative Analysis of Analytical Standards

This section evaluates the three primary methodologies ("Alternatives") used to certify this product.

Alternative A: Combustion Analysis (CHN)

The Traditional Standard

  • Mechanism: High-temperature combustion (900°C+) followed by GC separation of CO₂, H₂O, and N₂.

  • Performance: POOR for this specific compound.

  • Why it fails:

    • Boron Carbide Formation: Boron can form refractory carbides (B₄C) that trap carbon, leading to artificially low Carbon readings.

    • Variable Hydration: It is impossible to distinguish between a "wet" boroxine and a "dry" acid.

  • Verdict: Use only as a secondary confirmation. Requires addition of oxidizers (V₂O₅ or WO₃) to the sample capsule to ensure complete combustion.

Alternative B: Mannitol Titration

The Industrial Standard

  • Mechanism: Boronic acids are weak Lewis acids (pKa ~9-10). Adding D-Mannitol forms a cyclic boronate ester, releasing a proton (H⁺) and dropping the pKa to ~5-6, allowing sharp titration with NaOH.

  • Performance: MODERATE .

  • Why it works: It measures "Total Boronic Content." It is insensitive to the Acid/Boroxine ratio (both react with Mannitol).

  • Limitation: It cannot detect non-acidic impurities (e.g., fluorobenzene derivatives from deboronation) unless they consume base. It assumes 100% purity implies 100% active boron.

  • Verdict: Excellent for assaying "active" material for Suzuki couplings, but poor for identifying specific impurities.

Alternative C: Quantitative NMR (qNMR)

The Gold Standard (Recommended)

  • Mechanism: Use of an internal standard (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone) with a known purity to quantify the molar ratio of the target analyte.

  • Performance: EXCELLENT .

  • Why it works:

    • Speciation: ¹H NMR and ¹⁹F NMR can distinctively see the monomer vs. the anhydride species in aprotic solvents (like DMSO-d₆).

    • Absolute Purity: Calculates mass purity regardless of water content.

    • Fluorine Validation: ¹⁹F qNMR provides a second, independent check on purity, unique to fluorinated molecules.

  • Verdict: The only method capable of certifying >98% purity for pharmaceutical use.

Visualization: The Purity Decision Tree

The following diagram illustrates the logical workflow for validating (3,6-Difluoro-2-hydroxyphenyl)boronic acid, prioritizing qNMR over traditional combustion.

PurityWorkflow Start Sample: (3,6-Difluoro-2-hydroxyphenyl)boronic acid VisualCheck Visual Inspection (White Powder) Start->VisualCheck Solubility Solubility Check (DMSO-d6) VisualCheck->Solubility qNMR Method 1: qNMR (1H & 19F) Internal Std: Dimethyl Sulfone Solubility->qNMR ImpurityCheck Check Impurities: 1. Protodeboronation (Fluorobenzene) 2. Homocoupling products qNMR->ImpurityCheck CalcPurity Calculate Mass Purity ImpurityCheck->CalcPurity Decision Compare qNMR vs Titration CalcPurity->Decision Titration Method 2: Mannitol Titration (Confirm Active Boron Content) Titration->Decision Pass PASS: Purity > 97% (Use for Pharma) Decision->Pass Match < 2% Fail FAIL: Recrystallize Decision->Fail Mismatch > 2%

Caption: Analytical workflow prioritizing qNMR for speciation and Titration for active content confirmation.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) Standard

Objective: Determine absolute purity w/w%.

  • Internal Standard Selection: Use Dimethyl sulfone (DMSO₂) or 3,5-Bis(trifluoromethyl)bromobenzene .

    • Reasoning: High purity, non-hygroscopic, and signals do not overlap with the aromatic region of the boronic acid (6.5 - 7.5 ppm).

  • Solvent: DMSO-d₆ (Dry).

    • Note: Avoid CDCl₃ as it promotes boroxine formation and precipitation.

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d₆.

    • Acquire ¹H NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of the rigid aromatic protons.

    • Integrate the Internal Standard peak (set to defined value) and the Target Aromatic protons.

  • Calculation:

    
    
    
Protocol B: Modified Mannitol Titration

Objective: Determine "Active Boron" content.

  • Blank: Dissolve 5 g D-Mannitol in 50 mL DI water. Titrate with 0.1N NaOH to pH 7.0 (Record Volume

    
    ).
    
  • Sample: Weigh ~200 mg of Boronic Acid. Dissolve in 50 mL of the neutralized Mannitol solution.

  • Titration: The pH will drop (acid generation). Titrate with 0.1N NaOH back to pH 7.0 (Record Volume

    
    ).
    
  • Validation: If the solution remains cloudy, add 10 mL Methanol to assist solubility (ensure blank is also treated with MeOH).

Stability & Storage Recommendations

The elemental analysis results are a snapshot of the compound's hydration state. To maintain a "Standard" grade:

  • Storage: 2-8°C under Argon.

  • Re-Analysis: If the container is opened, the ratio of Acid:Boroxine will drift. Always re-titrate before critical GMP synthesis steps.

  • Handling: Do not dry in a vacuum oven >50°C unless you intend to convert fully to the boroxine form for analysis.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] Wiley-VCH. Link

  • IUPAC. (2021).[1] Pure and Applied Chemistry: Elemental Analysis Standards.Link

  • Yan, J., et al. (2015). Development of an on-line HPLC method for detection of boronic acids. Wageningen University. Link

  • Tokunaga, Y., et al. (2008). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[3] ResearchGate. Link

  • Elementar. (2025). Best practices for sample preparation in elemental analysis.Link

Sources

Safety & Regulatory Compliance

Safety

(3,6-Difluoro-2-hydroxyphenyl)boronic acid proper disposal procedures

Technical Guide: Safe Disposal of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid Executive Safety Summary Immediate Action Required: (3,6-Difluoro-2-hydroxyphenyl)boronic acid presents a dual-hazard profile: phenolic toxicit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Disposal of (3,6-Difluoro-2-hydroxyphenyl)boronic Acid

Executive Safety Summary

Immediate Action Required: (3,6-Difluoro-2-hydroxyphenyl)boronic acid presents a dual-hazard profile: phenolic toxicity and fluorinated combustion byproducts . Unlike simple inorganic acids, this compound cannot be neutralized and flushed. It requires strict segregation into Halogenated Organic Waste streams to ensure high-temperature incineration with hydrofluoric acid (HF) scrubbing.

Critical Prohibitions:

  • NO Drain Disposal: Boron compounds are strictly regulated in wastewater due to aquatic toxicity and difficulty in removal by standard water treatment.

  • NO Trash Disposal: Combustion in standard municipal waste facilities releases toxic HF gas.

  • NO Mixing with Oxidizers: Boronic acids can react exothermically with strong oxidizing agents (e.g., peroxides, nitric acid).

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, one must understand its behavior in a waste container.[1][2][3][4] The presence of the phenolic hydroxyl group (position 2) increases skin permeation risks compared to non-hydroxylated boronic acids.

ParameterSpecificationOperational Implication
Compound Class Fluorinated Phenylboronic AcidRequires incineration with HF scrubbers.
Functional Groups Phenol (-OH), Boronic Acid (-B(OH)₂), Fluorine (-F)Dual acidity (phenolic + boronic). Potential for dehydration to boroxine anhydrides during storage.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)Dust inhalation is the primary exposure vector during solid waste transfer.
Waste Code (RCRA) Not P/U Listed (typically); Characteristic WasteClassify as D001 (if in flammable solvent) or General Hazardous Chemical Waste.
Container Compatibility HDPE, Polypropylene, Amber GlassAvoid metal containers if acidic solutions are involved to prevent corrosion.[5]

Waste Segregation Strategy

The scientific rationale for segregation is based on the combustion chemistry of the waste.

  • The Fluorine Factor: When (3,6-Difluoro-2-hydroxyphenyl)boronic acid is incinerated, the Carbon-Fluorine bonds break, reacting with hydrogen sources to form Hydrofluoric Acid (HF) gas.

    • Standard Incinerators: Lack scrubbers; HF corrodes the stack and releases into the atmosphere.

    • Halogenated Waste Stream: Sent to facilities with alkaline scrubbers that neutralize HF into harmless salts (e.g., CaF₂).

  • The Boron Factor: Boron is phytotoxic. Municipal wastewater plants do not filter boron effectively. Therefore, all mother liquors and aqueous washes must be collected, not sewered.

Disposal Decision Tree (Workflow)

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, silica, drying agents) StateCheck->Solid Liquid Liquid Waste (Mother liquors, extractions) StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack SolidLabel Label: 'Solid Waste - Toxic/Irritant' Note: Contains Fluorine & Boron SolidPack->SolidLabel HaloStream Stream A: Halogenated Waste (Must be incinerated w/ Scrubbers) SolidLabel->HaloStream SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (EtOAc, Methanol, THF) SolventCheck->NonHaloSolv Aqueous Aqueous Layer SolventCheck->Aqueous HaloSolv->HaloStream NonHaloSolv->HaloStream Aqueous->HaloStream NonHaloStream Stream B: Non-Halogenated Waste (Only if <1% Fluorinated content)

Figure 1: Decision logic for waste stream segregation. Note that even non-halogenated solvents containing significant amounts of the fluorinated product should default to the Halogenated Stream to ensure proper destruction of the fluorinated moiety.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)
  • Context: You have a vial of (3,6-Difluoro-2-hydroxyphenyl)boronic acid that has degraded or is no longer needed.

  • Protocol:

    • PPE: Wear nitrile gloves (double-gloving recommended due to phenolic nature), safety goggles, and a lab coat. Work inside a fume hood to capture dust.

    • Container: Select a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

    • Transfer: Carefully transfer the solid. Do not dissolve it in solvent just to dispose of it (this increases waste volume unnecessarily).

    • Labeling: Affix a hazardous waste label.

      • Constituents: "(3,6-Difluoro-2-hydroxyphenyl)boronic acid".

      • Hazard Checkbox: Toxic, Irritant.[6][7]

      • Specific Note: "Contains Organic Fluorine."

    • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Context: You have performed a Suzuki coupling or boronate oxidation and have mother liquors containing the starting material.

  • Protocol:

    • Quenching: Ensure no reactive reagents (e.g., unquenched n-Butyllithium or thionyl chloride) remain in the mix. Quench carefully if necessary.

    • pH Check: Check the pH of the waste.

      • If < pH 2 or > pH 12: Neutralize to pH 5–9 using dilute HCl or NaOH/Sodium Bicarbonate. This prevents container corrosion and dangerous off-gassing in the waste drum.

    • Segregation: Pour into the Halogenated Solvent Waste carboy.

      • Why? Even if your solvent is Methanol (non-halogenated), the dissolved (3,6-Difluoro-2-hydroxyphenyl)boronic acid introduces fluorine. Most EHS protocols dictate that if the solute is halogenated, the entire mixture is treated as halogenated waste.

    • Cap & Log: Cap the carboy immediately. Log the addition on the waste tag, specifying the approximate concentration of the boronic acid.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Protocol:

    • Sharps: Chemically contaminated needles/syringes go into the Red Biohazard/Sharps Container (or Chem-Sharps container depending on local facility rules).

    • Soft Debris: Gloves and paper towels with visible contamination should be double-bagged in clear plastic bags, labeled "Chemically Contaminated Debris," and placed in the solid hazardous waste bin. Do not place in regular trash.

Emergency Spill Procedures

If a container of (3,6-Difluoro-2-hydroxyphenyl)boronic acid breaks:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Wear N95 respirator (or half-mask with organic vapor/acid gas cartridge if volatile solvents are involved), goggles, and nitrile gloves.

  • Containment (Solid):

    • Do not dry sweep (creates dust).[2][6]

    • Cover the spill with wet paper towels or oil-dry (vermiculite) to weigh down the powder.

    • Scoop into a plastic waste bag.

  • Containment (Liquid):

    • Surround with absorbent socks/pads.

    • Absorb liquid with vermiculite or clay absorbent.

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (to neutralize phenolic/boronic acidity) followed by water. Dispose of all cleanup materials as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Characteristic of Reactivity (D003) and Toxicity." RCRA Regulations. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Chapter 8: Management of Waste. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (3,6-Difluoro-2-hydroxyphenyl)boronic acid

Topic: Personal protective equipment for handling (3,6-Difluoro-2-hydroxyphenyl)boronic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (3,6-Difluoro-2-hydroxyphenyl)boronic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Profile

Immediate Directive: Treat (3,6-Difluoro-2-hydroxyphenyl)boronic acid as a high-risk irritant with potential acute toxicity and bio-accumulation hazards typical of fluorinated boron-containing compounds.

This compound is a specialized building block used primarily in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Its dual-fluorination pattern increases lipophilicity compared to non-fluorinated analogues, potentially enhancing dermal absorption rates.

Property Data / Classification
Chemical Class Fluorinated Phenylboronic Acid
Physical State Solid (typically fine white to off-white powder)
Primary Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
Secondary Hazards H302/H312 (Harmful if swallowed/contact); Potential Boron-related Reprotox (H360 analogue)
Reactivity Susceptible to dehydration (boroxine formation); incompatible with strong oxidizers.
Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)
  • Primary Containment: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood or HEPA-filtered Powder Weighing Station .

  • Static Control: Fluorinated organic powders are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent powder scattering (aerosolization).

  • Ventilation: Ensure hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

Risk Logic Diagram

The following decision matrix outlines the safety logic for handling this compound.

RiskLogic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Hood Engineering: Fume Hood + Ionizer Solid->Hood Primary Control SolventCheck Check Solvent Permeation Solution->SolventCheck PPESolid PPE: Nitrile (Single) + N95 (if outside hood) Hood->PPESolid Secondary Control PPESol PPE: Nitrile (Double) or Laminate SolventCheck->PPESol DCM/THF Use

Figure 1: Decision logic for selecting controls based on the physical state of the reagent.

Personal Protective Equipment (PPE) Matrix

Scientific rationale: Fluorination generally increases the lipophilicity of organic molecules, facilitating transport across the stratum corneum (skin barrier). Therefore, standard latex gloves are insufficient.

Protection Zone Equipment Specification Scientific Rationale
Hand Protection (Solid) Nitrile Gloves (Min.[3] thickness: 0.11 mm)Provides adequate barrier against dry particulates.
Hand Protection (Solution) Double-gloving (Nitrile) or Silver Shield® (Laminate) If dissolved in DCM or THF, the solvent acts as a carrier vehicle, rapidly permeating single nitrile layers. Laminate offers broad chemical resistance.
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side-shields and react with ocular moisture (Lewis acid hydrolysis).
Respiratory N95 / P100 Mask (Only if outside hood)Strictly for emergency spills. Routine handling relies on the fume hood, not the mask.
Body Protection Lab Coat (100% Cotton or Nomex) Synthetic blends (polyester) can melt if a fire occurs; cotton chars. Long sleeves required to prevent wrist exposure.
Operational Protocol: The "Zero-Static" Weighing Method

Handling (3,6-Difluoro-2-hydroxyphenyl)boronic acid requires a specific workflow to minimize loss and exposure due to static adhesion.[4]

  • Preparation:

    • Place the reagent bottle and receiving flask inside the fume hood.

    • Position an anti-static gun or ionizer bar near the balance.

    • Why: Fluorinated boronic acids are often "fluffy" and carry high static charges, leading to erratic weighing and potential inhalation hazards.

  • The Transfer:

    • Discharge static on the spatula and weighing boat using the ionizer.

    • Transfer the solid gently. Do not dump.

    • If the powder clings to the spatula, do not flick it. Wipe it off against the inner wall of the receiving vessel.

  • Solubilization:

    • Add solvent (e.g., Methanol, THF) immediately after weighing to suppress dust generation.

    • Seal the vessel before removing it from the hood.

Emergency Response & Waste Disposal
Spill Management Workflow

In the event of a spill outside the fume hood, execute the following logic immediately.

SpillResponse Alert 1. Alert & Isolate PPE_Up 2. Don PPE (Goggles + Double Gloves) Alert->PPE_Up Contain 3. Cover with Absorbent Pads PPE_Up->Contain Clean 4. Wet Wipe (Soap/Water) Contain->Clean Avoid Dust Dispose 5. Seal in HazWaste Bag Clean->Dispose

Figure 2: Sequential workflow for managing solid spills to prevent aerosolization.

Disposal Protocols

Boronic acids present specific environmental hazards.[2][3][5][6][7] Do not mix with general organic waste if possible, as boron regulation is tightening in many jurisdictions.

  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated solid waste bin labeled "Solid Hazardous Waste - Boron Contaminated."

  • Liquid Waste:

    • Segregation: Keep separate from strong oxidizers (e.g., peroxides) to prevent exothermic decomposition.

    • Labeling: Clearly mark as "Halogenated Organic Waste" (due to Fluorine content) AND "Contains Boron."

    • Neutralization: Do not attempt to neutralize in the lab; send to EHS for incineration.

References
  • National Institutes of Health (NIH) - PubChem. 3-Fluoro-2-hydroxybenzeneboronic acid (Analogue Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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